molecular formula C11H11F3O B8002196 2-Allyl-1-methoxy-4-trifluoromethyl-benzene

2-Allyl-1-methoxy-4-trifluoromethyl-benzene

Cat. No.: B8002196
M. Wt: 216.20 g/mol
InChI Key: IZAZPXPBNIDCJQ-UHFFFAOYSA-N
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Description

2-Allyl-1-methoxy-4-trifluoromethyl-benzene is a useful research compound. Its molecular formula is C11H11F3O and its molecular weight is 216.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Allyl-1-methoxy-4-trifluoromethyl-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Allyl-1-methoxy-4-trifluoromethyl-benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methoxy-2-prop-2-enyl-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c1-3-4-8-7-9(11(12,13)14)5-6-10(8)15-2/h3,5-7H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAZPXPBNIDCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of specifically substituted aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. Molecules bearing a combination of versatile functional groups are of particular interest as scaffolds for drug discovery and the development of novel materials. 2-Allyl-1-methoxy-4-trifluoromethyl-benzene embodies this principle, incorporating three key moieties: an allyl group, which is amenable to a wide range of subsequent chemical transformations; a methoxy group, which modulates electronic properties and can influence binding interactions; and a trifluoromethyl group, a bioisostere of a methyl group that can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1]

This in-depth technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 2-Allyl-1-methoxy-4-trifluoromethyl-benzene. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying principles and rationale for key experimental choices. We will detail a primary three-step pathway, including O-allylation, a strategic Claisen rearrangement, and a final O-methylation. Each stage is presented with a detailed, actionable protocol and supported by mechanistic insights to ensure both reproducibility and a deeper understanding of the chemical transformations involved.

Section 1: Retrosynthetic Analysis and Strategy

A sound synthetic strategy begins with a logical deconstruction of the target molecule. The retrosynthetic analysis for 2-Allyl-1-methoxy-4-trifluoromethyl-benzene points to a convergent and efficient pathway predicated on well-established, high-yielding reactions.

The final methoxy group is logically installed via methylation of a precursor phenol, a standard and reliable transformation. This precursor, 2-allyl-4-(trifluoromethyl)phenol, is the archetypal product of an aromatic Claisen rearrangement.[2][3] This key rearrangement step utilizes a commercially available starting material, 4-(trifluoromethyl)phenol, after an initial O-allylation. This multi-step approach is advantageous as it builds complexity from simple, readily available precursors and relies on predictable, high-yielding transformations.

G Target 2-Allyl-1-methoxy-4-trifluoromethyl-benzene Phenol_Intermediate 2-Allyl-4-(trifluoromethyl)phenol Target->Phenol_Intermediate O-Methylation Ether_Intermediate Allyl 4-(trifluoromethyl)phenyl ether Phenol_Intermediate->Ether_Intermediate Claisen Rearrangement Start 4-(Trifluoromethyl)phenol Ether_Intermediate->Start O-Allylation

Caption: Retrosynthetic analysis of the target molecule.

Section 2: The Primary Synthesis Pathway: A Three-Step Approach

The most direct and field-proven route to the target compound involves a three-step sequence starting from 4-(trifluoromethyl)phenol.

Step 1: O-Allylation of 4-(Trifluoromethyl)phenol

Principle and Rationale: The initial step is a Williamson ether synthesis, a classic and efficient method for forming ethers.[4] The phenolic proton of 4-(trifluoromethyl)phenol is acidic and is readily deprotonated by a mild base, such as potassium carbonate (K₂CO₃), to form a phenoxide nucleophile. This nucleophile then displaces the bromide from allyl bromide in an Sₙ2 reaction to form the desired allyl phenyl ether intermediate. Acetone is an excellent solvent choice as it is polar aprotic, effectively solubilizing the reagents while not interfering with the nucleophilic attack, and its boiling point allows for gentle reflux to drive the reaction to completion.

Experimental Protocol: Synthesis of Allyl 4-(trifluoromethyl)phenyl ether

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(trifluoromethyl)phenol (10.0 g, 61.7 mmol), anhydrous potassium carbonate (12.8 g, 92.5 mmol), and 100 mL of anhydrous acetone.

  • Stir the resulting suspension vigorously at room temperature for 20 minutes.

  • Add allyl bromide (6.4 mL, 74.0 mmol) dropwise to the mixture over 10 minutes.

  • Heat the reaction mixture to reflux (approximately 56°C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Dissolve the residue in diethyl ether (100 mL), wash with 1M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the pure allyl 4-(trifluoromethyl)phenyl ether as a colorless oil.

ParameterValue
Typical Yield 90-98%
Reaction Time 8-12 hours
Temperature ~56°C (Reflux)
Purity >95% after workup
Step 2: Aromatic Claisen Rearrangement

Principle and Rationale: This step is the cornerstone of the synthesis, employing a thermal[5][5]-sigmatropic rearrangement. The Claisen rearrangement is an intramolecular, concerted pericyclic reaction that proceeds through a six-membered, cyclic transition state.[2][3][6] Upon heating, the allyl group migrates from the oxygen atom to an ortho-position on the aromatic ring.[4] The strong electron-withdrawing nature of the trifluoromethyl group does not inhibit this rearrangement. The initial rearrangement product is a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the more stable phenolic form, thereby restoring aromaticity and yielding the desired 2-allyl-4-(trifluoromethyl)phenol.[2]

G cluster_0 Allyl Phenyl Ether Intermediate cluster_1 Cyclic Transition State cluster_2 Dienone Intermediate cluster_3 Phenolic Product A Start B [3,3]-Sigmatropic Shift A->B Heat C Tautomerization B->C D Final Product C->D Rearomatization

Sources

An In-depth Technical Guide to 2-Allyl-1-methoxy-4-trifluoromethyl-benzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene, a specialized aromatic compound with significant potential in various industrial and research sectors. Although direct literature on this specific molecule is sparse, its unique combination of an allyl group, a methoxy group, and a trifluoromethyl moiety on a benzene ring suggests a wide range of applications. This document outlines a plausible synthetic pathway, predicts its physicochemical properties, and explores its potential in medicinal chemistry, agrochemical development, and materials science. The insights provided are derived from established chemical principles and data from structurally analogous compounds, offering a forward-looking perspective for researchers, chemists, and drug development professionals.

Introduction: Unveiling a Molecule of Latent Potential

The quest for novel molecules with enhanced properties is a driving force in chemical research and development. 2-Allyl-1-methoxy-4-trifluoromethyl-benzene emerges as a compound of considerable interest, primarily due to the synergistic effects of its constituent functional groups. The trifluoromethyl (-CF3) group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules in biological systems.[1][2] The methoxy (-OCH3) group, an electron-donating entity, influences the electronic properties of the aromatic ring and can direct further chemical modifications. The allyl (-CH2-CH=CH2) group serves as a versatile chemical handle for a variety of transformations, including polymerization, isomerization, and the introduction of other functional groups.

This guide is structured to provide a deep, technical understanding of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene, even in the absence of extensive direct research. By dissecting the known contributions of each functional group, we can project the compound's behavior and utility, thereby providing a solid foundation for future research and application development.

Proposed Synthesis of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene

A logical and efficient synthesis of the target molecule can be envisioned starting from the commercially available 4-(trifluoromethyl)phenol. The proposed multi-step synthesis involves the protection of the phenolic hydroxyl group as an allyl ether, followed by a Claisen rearrangement to introduce the allyl group at the ortho position, and subsequent methylation of the resulting phenol.

Synthetic Pathway

The proposed synthetic route is illustrated in the diagram below:

Synthesis_Pathway start 4-(Trifluoromethyl)phenol step1_reagents Allyl bromide, K2CO3 Acetone, Reflux intermediate1 Allyl 4-(trifluoromethyl)phenyl ether start->intermediate1 Step 1: O-Allylation step2_reagents Heat (200-250 °C) (Claisen Rearrangement) intermediate2 2-Allyl-4-(trifluoromethyl)phenol intermediate1->intermediate2 Step 2: Rearrangement step3_reagents Dimethyl sulfate, K2CO3 Acetone, Reflux product 2-Allyl-1-methoxy-4-trifluoromethyl-benzene intermediate2->product Step 3: O-Methylation

Caption: Proposed synthesis of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene.

Detailed Experimental Protocol

Step 1: Synthesis of Allyl 4-(trifluoromethyl)phenyl ether

  • To a stirred solution of 4-(trifluoromethyl)phenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

  • To this suspension, add allyl bromide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure allyl 4-(trifluoromethyl)phenyl ether.

Step 2: Synthesis of 2-Allyl-4-(trifluoromethyl)phenol via Claisen Rearrangement

  • Place the purified allyl 4-(trifluoromethyl)phenyl ether in a sealed, inert atmosphere (e.g., under nitrogen or argon).

  • Heat the ether to 200-250 °C. The Claisen rearrangement is a thermal, intramolecular process.[3][4] The optimal temperature should be determined empirically.

  • Maintain the temperature for 2-4 hours. Monitor the rearrangement by TLC or GC-MS.

  • Cool the reaction mixture to room temperature. The crude product, 2-allyl-4-(trifluoromethyl)phenol, can be purified by column chromatography. The reaction is known to be accelerated by Lewis acids or in polar solvents like trifluoroacetic acid.[5][6]

Step 3: Synthesis of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene

  • Dissolve the purified 2-allyl-4-(trifluoromethyl)phenol (1.0 eq) in acetone.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Add dimethyl sulfate (1.2 eq) dropwise to the stirred suspension.

  • Heat the mixture to reflux for 3-5 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and filter off the salts.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by vacuum distillation or column chromatography to obtain the final product, 2-Allyl-1-methoxy-4-trifluoromethyl-benzene.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene. These values are estimated based on its chemical structure and can serve as a guide for experimental design and application screening.

PropertyPredicted Value
Molecular Formula C11H11F3O
Molecular Weight 216.20 g/mol
Boiling Point ~220-240 °C (at 760 mmHg)
LogP (Octanol-Water Partition Coefficient) ~4.0-4.5
Appearance Colorless to pale yellow liquid
Solubility Insoluble in water; soluble in common organic solvents

Industrial and Research Applications

The unique combination of functional groups in 2-Allyl-1-methoxy-4-trifluoromethyl-benzene makes it a promising candidate for several high-value applications.

Medicinal Chemistry and Drug Development

The incorporation of a trifluoromethyl group is a widely used strategy in modern drug design to enhance a compound's pharmacological profile.[7][8] The -CF3 group can improve metabolic stability by blocking sites of oxidation, and its high lipophilicity can enhance membrane permeability and oral bioavailability.[1]

Potential Therapeutic Areas:

  • Anticancer Agents: Allylbenzene derivatives have been investigated for their antitumor activities.[9][10] The trifluoromethyl group could further enhance the potency and pharmacokinetic properties of such compounds.

  • Neurological Disorders: The increased lipophilicity imparted by the -CF3 group could facilitate crossing the blood-brain barrier, making this scaffold a candidate for developing drugs targeting the central nervous system.

  • Anti-inflammatory and Antimicrobial Agents: The core structure can be modified to develop novel anti-inflammatory or antimicrobial drugs, leveraging the known biological activities of both allylbenzenes and trifluoromethylated aromatics.

Agrochemicals

Trifluoromethylated aromatic compounds are prevalent in the agrochemical industry, forming the backbone of many modern herbicides, insecticides, and fungicides. The trifluoromethyl group contributes to the potency and stability of these active ingredients.

Potential Agrochemical Applications:

  • Herbicides: The structure could serve as a precursor for novel herbicides. The allyl group can be functionalized to introduce moieties that interact with specific biological targets in weeds.

  • Insecticides and Fungicides: The lipophilic nature of the molecule could enhance its uptake by insects or fungi, and the trifluoromethyl group is a common feature in many successful pesticides.

Materials Science and Specialty Chemicals

The allyl group provides a site for polymerization, making 2-Allyl-1-methoxy-4-trifluoromethyl-benzene a potential monomer for the synthesis of specialty polymers with unique properties such as thermal stability, chemical resistance, and specific optical properties conferred by the fluorinated group.

Synthetic Chemistry Building Block

In a research context, this molecule is a versatile intermediate. The allyl group's double bond can undergo a variety of chemical transformations:

  • Isomerization: The allyl group can be isomerized to a propenyl group, which can then be used in metathesis or other coupling reactions.

  • Oxidation: The double bond can be oxidized to form an epoxide, a diol, or cleaved to form an aldehyde, providing access to a wide range of other functionalized derivatives.

  • Hydrofunctionalization: The double bond can undergo hydroboration-oxidation, hydrohalogenation, or other addition reactions to introduce further functionality.

Conclusion

2-Allyl-1-methoxy-4-trifluoromethyl-benzene stands as a molecule with significant untapped potential. Its synthesis is achievable through well-established organic reactions, and its unique structural features suggest a broad spectrum of applications in high-value sectors such as pharmaceuticals, agrochemicals, and materials science. This technical guide provides a foundational understanding and a roadmap for the scientific community to explore and harness the promising properties of this compound. Further research into its synthesis, characterization, and application screening is highly encouraged to fully realize its industrial and scientific value.

References

  • American Chemical Society. (n.d.). N–Trifluoromethyl amines and azoles: An underexplored functional group in the medicinal chemist′s toolbox. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. PubMed. Retrieved from [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Highly Stereoselective Synthesis of Trifluoromethylated Compounds via Ester-Enolate[1][8]-Wittig and[1][1]-Ireland-Claisen Rearrangements. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). N -Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox | Request PDF. ResearchGate. Retrieved from [Link]

  • Scilit. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Scilit. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. Chemistry LibreTexts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Acid catalysed ortho-Claisen rearrangement of allyl aryl ethers in trifluoroacetic acid. RSC Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016004632A1 - Claisen rearrangement of allyl aryl ethers catalysed by alkaline-earth-metal salt. Google Patents.
  • PrepChem.com. (n.d.). Synthesis of 2-fluoro-4-trifluoromethylanisole. PrepChem.com. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Organic Chemistry Portal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methoxy-4-(trifluoromethyl)benzene. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. RSC Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes. PubMed Central. Retrieved from [Link]

  • Teknoscienze. (2026). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Teknoscienze. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Triphenylphosphine Derivatives of Allylbenzenes Express Antitumor and Adjuvant Activity When Solubilized with Cyclodextrin-Based Formulations. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). Trifluoromethylated Vinylic and Aromatic Compounds from α-(Trifluoromethyl)allyl Alcohols | Request PDF. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The scheme of synthesis of allylbenzenes' PPh3 derivatives. ResearchGate. Retrieved from [Link]

  • MDPI. (2023). Triphenylphosphine Derivatives of Allylbenzenes Express Antitumor and Adjuvant Activity When Solubilized with Cyclodextrin-Based Formulations. MDPI. Retrieved from [Link]

Sources

Structural Elucidation and Nomenclature Protocols: 2-Allyl-1-methoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-Allyl-1-methoxy-4-(trifluoromethyl)benzene represents a specific class of poly-substituted aromatic ethers frequently utilized as bioisosteres in drug discovery. The trifluoromethyl (


) group modulates lipophilicity and metabolic stability, while the allyl handle provides a versatile platform for further functionalization (e.g., olefin metathesis or hydroboration).

This guide deconstructs the IUPAC nomenclature logic for this molecule, contrasting the Preferred IUPAC Name (PIN) against common laboratory usage. It further details the synthetic causality—specifically the Claisen rearrangement—that makes this substitution pattern accessible.

Physicochemical Profile (Calculated)
PropertyValueRelevance in Drug Design
Molecular Formula

Core scaffold
Molecular Weight 216.20 g/mol Fragment-based design compliant
ClogP ~3.8 - 4.2High lipophilicity due to

and Allyl
H-Bond Donors 0Good membrane permeability
H-Bond Acceptors 1 (Ether Oxygen)Weak acceptor; metabolic handle
Rotatable Bonds 3Conformational flexibility

Nomenclature Protocols: The Decision Matrix

Naming poly-substituted benzenes requires a strict adherence to priority rules defined in the IUPAC Nomenclature of Organic Chemistry (the "Blue Book"). The user-provided string—2-Allyl-1-methoxy-4-trifluoromethyl-benzene —is a "General IUPAC Name" often generated by adherence to the ether functionality as the visual anchor. However, it technically deviates from the rigorous Preferred IUPAC Name (PIN) rules.

The Logic of Prioritization (IUPAC P-14.4)

To derive the correct name, we must evaluate the molecule against two potential parent structures: Benzene (systematic) and Anisole (functional parent).

Pathway A: Benzene as Parent (Systematic)
  • Substituents: Allyl (

    
    ), Methoxy (
    
    
    
    ), Trifluoromethyl (
    
    
    ).
  • Alphabetical Order: A llyl

    
    M ethoxy 
    
    
    
    T rifluoromethyl.
  • Locant Set Determination: We must number the ring to obtain the lowest possible locant set.

    • Option 1: 1-Allyl, 2-Methoxy, 4-Trifluoromethyl

      
       Set {1, 2, 4} .
      
    • Option 2: 1-Methoxy, 2-Allyl, 4-Trifluoromethyl

      
       Set {1, 2, 4} .
      
    • Option 3: 4-Allyl, 3-Methoxy, 1-Trifluoromethyl

      
       Set {1, 3, 4}  (Rejected: higher than 1,2,4).
      
  • Tie-Breaker (Rule P-14.4(e)): When locant sets are identical (Option 1 vs. Option 2), the lower number is assigned to the substituent cited first in alphabetical order.[1]

    • "Allyl" precedes "Methoxy".

    • Therefore, Allyl must be assigned position 1 .

Systematic PIN: 1-Allyl-2-methoxy-4-(trifluoromethyl)benzene

Pathway B: Anisole as Parent (Functional)

IUPAC allows retained names like Anisole. In this case, the methoxy group is defined as position 1 implicitly.

  • Parent: Anisole.

  • Fixed Locant: Methoxy is C1.

  • Substituents: Allyl and Trifluoromethyl.

  • Numbering: Number to give the lowest locants to the remaining substituents.

    • 2-Allyl-4-trifluoromethyl (Set 2,4) is lower than 6-Allyl-4-trifluoromethyl (Set 4,6).

Functional PIN: 2-Allyl-4-(trifluoromethyl)anisole

Nomenclature Decision Tree

The following diagram illustrates the logical flow used to validate the name, highlighting why the user's provided string is a hybrid.

NomenclatureLogic Start Target Structure: Benzene with Allyl, OMe, CF3 ParentCheck Select Parent Structure Start->ParentCheck BenzenePath Parent: BENZENE (Systematic) ParentCheck->BenzenePath AnisolePath Parent: ANISOLE (Functional) ParentCheck->AnisolePath AlphaSort Sort Substituents Alphabetically: 1. Allyl 2. Methoxy 3. Trifluoromethyl BenzenePath->AlphaSort LocantCheck Determine Lowest Locant Set {1, 2, 4} AlphaSort->LocantCheck TieBreaker Tie-Breaker (Rule P-14.4): Lowest # to first alphabetic substituent LocantCheck->TieBreaker BenzeneResult PIN: 1-Allyl-2-methoxy-4-(trifluoromethyl)benzene TieBreaker->BenzeneResult ImplicitLocant Methoxy fixed at Position 1 AnisolePath->ImplicitLocant AnisoleResult PIN: 2-Allyl-4-(trifluoromethyl)anisole ImplicitLocant->AnisoleResult UserString User String: '2-Allyl-1-methoxy...' Analysis Hybrid Error: Uses Anisole numbering (OMe=1) but Benzene parent name. UserString->Analysis Analysis->AnisoleResult Corresponds structurally to

Caption: Logical derivation of the Preferred IUPAC Name (PIN) versus the user's hybrid nomenclature string.

Synthetic Context: The Claisen Rearrangement Protocol[2][3]

The specific substitution pattern—an allyl group ortho to an oxygen—is the hallmark signature of an Aromatic Claisen Rearrangement . This is not merely a naming exercise; the structure implies a specific synthetic history.

In drug development, this molecule is rarely formed by direct electrophilic aromatic substitution (which would likely favor the position ortho to the methoxy but meta to the


 due to steric and electronic directing effects). Instead, it is synthesized via a sigmatropic rearrangement.
Mechanistic Workflow
  • Precursor Synthesis: O-alkylation of 4-(trifluoromethyl)phenol with allyl bromide.

  • Rearrangement: Thermal [3,3]-sigmatropic rearrangement of the aryl allyl ether.

  • Trapping: The rearrangement yields a phenol (2-allyl-4-trifluoromethylphenol), which is subsequently methylated to yield the target anisole derivative.

Synthesis Diagram

SynthesisPath Phenol 4-(Trifluoromethyl)phenol Ether Allyl Aryl Ether (Precursor) Phenol->Ether Step1 Allyl Bromide K2CO3, DMF Transition [3,3]-Sigmatropic Transition State Ether->Transition OrthoPhenol 2-Allyl-4-(trifluoromethyl)phenol (The Claisen Product) Transition->OrthoPhenol Target TARGET: 2-Allyl-1-methoxy-4-(trifluoromethyl)benzene OrthoPhenol->Target Step2 Heat (200°C) Solvent-free or NMP Step3 MeI or DMS Base (NaH/K2CO3)

Caption: Synthetic pathway utilizing the Claisen rearrangement to install the allyl group regioselectively.

Experimental Validation Protocols

To confirm the identity of 1-Allyl-2-methoxy-4-(trifluoromethyl)benzene , the following spectroscopic signals are diagnostic. These values serve as a self-validating system for the researcher.

NMR Diagnostics (400 MHz, )
MoietyApprox. Shift (

ppm)
MultiplicityIntegrationDiagnostic Feature
Methoxy (

)
3.85 - 3.90Singlet (s)3HSharp singlet, confirms O-methylation.
Allyl (

)
3.35 - 3.45Doublet (d)2HBenzylic coupling to alkene.
Allyl (

)
5.90 - 6.05Multiplet (m)1HCharacteristic internal alkene proton.
Allyl (

)
5.05 - 5.15Multiplet (m)2HTerminal alkene protons (distinct splitting).
Aromatic (H-3)6.90 - 7.00Doublet (d)1HOrtho to Methoxy (shielded).
Aromatic (H-5)7.40 - 7.50Doublet of Doublets1HCoupling with H-6 and

(long range).
Aromatic (H-6)7.35 - 7.45Doublet/Singlet1HAdjacent to Allyl.
NMR Diagnostics
  • Signal: Single peak around -62 to -63 ppm .

  • Significance: Confirms the integrity of the

    
     group. If the signal is split or shifted significantly, check for defluorination side reactions.
    

References

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[1] Cambridge: The Royal Society of Chemistry, 2014. Rule P-14.4 (Numbering) and P-44.4 (Ethers).

  • Lutz, R. P. "Catalysis of the Cope and Claisen Rearrangements." Chemical Reviews, vol. 84, no. 3, 1984, pp. 205–247. (Foundational text on the mechanism utilized in Section 3).

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, vol. 61, no. 14, 2018, pp. 5822–5880. (Context for the pharmacological relevance of the CF3-Anisole scaffold).

Sources

A Comprehensive Spectroscopic and Structural Elucidation Guide to 2-Allyl-1-methoxy-4-trifluoromethyl-benzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the spectroscopic characteristics of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene. The information herein is curated for researchers, scientists, and professionals in drug development, offering a foundational understanding of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from analogous structures and predictive models to offer a robust analytical framework.

Molecular Structure and Spectroscopic Overview

2-Allyl-1-methoxy-4-trifluoromethyl-benzene is a substituted aromatic compound with key functional groups that each contribute distinct spectroscopic signatures. The trifluoromethyl group is a strong electron-withdrawing group, which, along with the electron-donating methoxy group, influences the electronic environment of the benzene ring. The allyl group introduces vinylic and allylic protons and carbons, which are readily identifiable in NMR spectroscopy.

Molecular Structure Diagram

Caption: 2D structure of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Allyl-1-methoxy-4-trifluoromethyl-benzene, both ¹H and ¹³C NMR will provide key structural information. The predicted spectra are based on established chemical shift values for similar structural motifs.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the aromatic, allyl, and methoxy protons. The electron-donating methoxy group and the electron-withdrawing trifluoromethyl group will influence the chemical shifts of the aromatic protons.[1][2]

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
Aromatic H (position 3)7.2 - 7.4dJ = ~8 Hz
Aromatic H (position 5)7.0 - 7.2ddJ = ~8, ~2 Hz
Aromatic H (position 6)6.8 - 7.0dJ = ~2 Hz
Allyl -CH=5.9 - 6.1m-
Allyl =CH₂5.0 - 5.2m-
Allyl -CH₂-3.3 - 3.5dJ = ~6 Hz
Methoxy -OCH₃3.8 - 4.0s-

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. The trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic C-O155 - 160
Aromatic C-CF₃125 - 130 (q, J ≈ 30 Hz)
Aromatic C-Allyl130 - 135
Aromatic CH110 - 130
Allyl -CH=135 - 140
Allyl =CH₂115 - 120
Allyl -CH₂-35 - 40
Methoxy -OCH₃55 - 60
Trifluoromethyl -CF₃120 - 125 (q, J ≈ 270 Hz)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene is expected to show characteristic absorption bands for the aromatic ring, the allyl group, the ether linkage, and the trifluoromethyl group.[3]

Functional Group Characteristic Absorption (cm⁻¹)
Aromatic C-H stretch3000 - 3100
Alkyl C-H stretch2850 - 3000
Aromatic C=C stretch1450 - 1600
Alkene C=C stretch1640 - 1680
C-O stretch (ether)1000 - 1300
C-F stretch1100 - 1400

Experimental Protocol for IR Spectroscopy

  • Sample Preparation: A small drop of the neat liquid compound can be placed between two potassium bromide (KBr) plates.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean KBr plates.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Allyl-1-methoxy-4-trifluoromethyl-benzene, electron ionization (EI) would likely lead to a prominent molecular ion peak and several characteristic fragment ions.

Predicted Fragmentation Pathway

The molecular ion [M]⁺ would be observed at m/z 218. The fragmentation is likely to proceed through the loss of a methyl radical from the methoxy group, or through cleavage of the allyl chain.

Hypothetical Mass Spectrometry Fragmentation

M [M]+• m/z = 218 M_minus_CH3 [M-CH3]+ m/z = 203 M->M_minus_CH3 - •CH3 M_minus_C3H5 [M-C3H5]+ m/z = 177 M->M_minus_C3H5 - •C3H5

Caption: A simplified predicted fragmentation pathway for 2-Allyl-1-methoxy-4-trifluoromethyl-benzene under EI-MS.

Experimental Protocol for Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

  • Detection: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap detector is recommended for accurate mass measurements.

Conclusion

The spectroscopic data presented in this guide, while predictive, offer a solid foundation for the structural elucidation of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene. The combination of NMR, IR, and MS provides a comprehensive picture of the molecule's structure. Researchers synthesizing this compound can use this guide to anticipate and interpret their experimental results.

References

  • Supporting Information. (n.d.).
  • Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3.
  • PubMed. (1999). Mass spectral study of substituted allyl aryl and allyl alkyl selenides and some analogous sulfides.
  • SciEngine. (n.d.). Supporting information.
  • BMRB. (n.d.). bmse001263 4-Allyl-1,2-dimethoxybenzene.
  • Chemaxon Docs. (n.d.). NMR Predictor - Documentation.
  • BLDpharm. (n.d.). 1261444-86-3|2-Methoxy-1-methyl-4-(trifluoromethoxy)benzene.
  • Organic Chemistry at CU Boulder. (n.d.). Aromatics.
  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.
  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry.
  • Varian Mercury plus. (n.d.). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M).
  • Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.
  • NIST. (n.d.). Benzene, (trifluoromethyl)-.
  • RSC Publishing. (n.d.). Spectroscopy and dynamics of A [2B1] allyl radical.
  • PubChem. (n.d.). 1-Methoxy-4-(trifluoromethyl)benzene.

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2-Allyl-1-methoxy-4-trifluoromethyl-benzene Material Safety Data Sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling and Application of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry of a Unique Building Block

In the landscape of modern medicinal and materials science, fluorinated organic compounds have become indispensable tools. The incorporation of fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, can dramatically alter a molecule's physicochemical and biological properties, enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] 2-Allyl-1-methoxy-4-trifluoromethyl-benzene is a bespoke chemical entity that marries the electronic properties of a trifluoromethylated anisole core with the reactive potential of an allyl group. This combination makes it a promising, albeit specialized, building block for the synthesis of novel therapeutic agents and advanced materials.

This guide provides a comprehensive overview of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene, moving beyond a standard Material Safety Data Sheet (MSDS) to offer a deeper understanding of its chemical nature. We will explore its identity, infer its toxicological profile based on constituent functional groups, establish robust safety and handling protocols, and outline a representative synthetic workflow. This document is designed to empower researchers to work with this compound safely and effectively, unlocking its full scientific potential.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity is the foundation of laboratory safety and experimental reproducibility.

  • IUPAC Name: 2-Allyl-1-methoxy-4-(trifluoromethyl)benzene

  • Synonyms: 2-(prop-2-en-1-yl)-1-methoxy-4-(trifluoromethyl)benzene; 4-Trifluoromethyl-2-allylanisole

  • Molecular Formula: C₁₁H₁₁F₃O

  • Molecular Weight: 216.20 g/mol

  • Chemical Structure:

    Caption: Molecular structure of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene.

Predicted Physicochemical Data
PropertyPredicted Value / CharacteristicRationale & References
Appearance Colorless to light yellow liquidTypical for aromatic ethers.[4]
Odor Pungent, aromaticCommon for allyl and aromatic compounds.[5]
Boiling Point ~210-230 °CBased on analogs like 4-Methoxy-2-(trifluoromethyl)benzenemethanol (Boiling Point ~222°C).[6]
Density ~1.1 - 1.2 g/cm³Trifluorinated aromatics are denser than water.[7]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, ether, acetone, DCM)Aromatic ethers exhibit low water solubility but are soluble in organic solvents.[4]
Vapor Pressure Low, but vapors may be presentVolatility is expected, similar to other substituted benzenes. Vapors may form explosive mixtures with air.[7][8]

Section 2: Hazard Identification and Risk Assessment

No specific MSDS exists for this compound. Therefore, a hazard assessment must be synthesized from the known risks of its core functional groups: the allyl group and the trifluoromethyl-anisole moiety.

GHS Classification (Inferred)
  • Flammable Liquids: Category 3 or 4 (H226/H227)

  • Skin Corrosion/Irritation: Category 2 (H315)[7][8]

  • Serious Eye Damage/Irritation: Category 2A (H319)[7][8]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (H335)[7][8]

  • Acute Toxicity (Oral, Dermal, Inhalation): Suspected Harmful (H302/H312/H332)

  • Aquatic Hazard (Chronic): Suspected Harmful (H412)

Analysis of Component Hazards
  • Trifluoromethyl-Anisole Core:

    • Irritation: Aromatic compounds with trifluoromethyl groups are frequently classified as skin, eye, and respiratory irritants.[8][9] Overexposure can lead to symptoms like headache, dizziness, and nausea.[8]

    • Flammability: These compounds are typically flammable liquids, with vapors that can form explosive mixtures with air and travel to an ignition source.[8][10]

    • Metabolic Stability: The -CF3 group is strongly electron-withdrawing and enhances metabolic stability, which is beneficial in drug design but may also contribute to persistence in biological or environmental systems.[1]

  • Allyl Group:

    • High Reactivity: The allyl group is known for its reactivity. Allyl alcohol, a potential metabolite, can react violently with oxidizing agents, strong acids, and strong bases.[11]

    • Toxicity: The systemic toxicity of many allyl compounds is a significant concern. They can be metabolized to allyl alcohol and subsequently to acrolein, a highly toxic and reactive aldehyde known for causing cellular damage.[12] This pathway is a primary driver of hepatotoxicity associated with some allyl compounds.[12]

    • Lachrymator: Many allyl compounds are lachrymatory (tear-inducing) and potent irritants.

Section 3: Safe Handling, Storage, and Emergency Protocols

A proactive approach to safety is paramount when working with research chemicals of unknown or inferred toxicity. The following workflow should be adopted.

Safety_Workflow cluster_prep Preparation & Engineering Controls cluster_handling Chemical Handling cluster_storage Storage & Waste A Verify Chemical Fume Hood Function D Work Within Fume Hood A->D B Locate Safety Shower & Eyewash B->D C Don Appropriate PPE C->D E Use Non-Sparking Tools D->E F Keep Away From Ignition Sources E->F G Ground/Bond Containers During Transfer F->G H Store in Tightly Sealed Container G->H K Dispose as Hazardous Chemical Waste G->K I Store in Cool, Dry, Ventilated Area H->I J Segregate from Oxidizers & Acids I->J Synthesis_Pathway Start 4-(Trifluoromethyl)phenol Step1 Williamson Ether Synthesis Start->Step1 Reagent1 Allyl Bromide + K₂CO₃, Acetone Reagent1->Step1 Intermediate 4-(Trifluoromethyl)allyl phenyl ether Step2 Claisen Rearrangement (High Temperature) Intermediate->Step2 Step1->Intermediate Product 2-Allyl-1-methoxy-4- (trifluoromethyl)anisole (Target Molecule) Step2->Product

Caption: Proposed two-step synthesis pathway for the target compound.

Step-by-Step Methodology

Step 1: Synthesis of 4-(Trifluoromethyl)allyl phenyl ether (Williamson Ether Synthesis)

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(trifluoromethyl)phenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous acetone.

  • Reaction: Stir the suspension vigorously. Add allyl bromide (1.2 eq) dropwise to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extraction: Dissolve the residue in diethyl ether and wash with 1M NaOH (to remove unreacted phenol) followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude allyl ether intermediate. Purification can be achieved by column chromatography if necessary.

Step 2: Synthesis of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene (Claisen Rearrangement)

  • Setup: Place the purified 4-(Trifluoromethyl)allyl phenyl ether from Step 1 into a flask suitable for high-temperature reactions, under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction: Heat the ether neat (without solvent) to a high temperature, typically 180-220 °C. The rearrangement is intramolecular and proceeds thermally.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Purification: Cool the reaction mixture. The resulting product, 2-Allyl-1-methoxy-4-trifluoromethyl-benzene, will likely be a crude oil. Purify via vacuum distillation or column chromatography on silica gel to obtain the final product.

Note: This is a representative protocol. Actual conditions, such as temperature and reaction times, may require optimization.

Conclusion

2-Allyl-1-methoxy-4-trifluoromethyl-benzene is a molecule of significant interest for synthetic and medicinal chemists. While it presents a nuanced safety profile, a thorough understanding of the hazards associated with its constituent functional groups allows for the development of robust and effective safety protocols. By adhering to the principles of risk assessment, proper use of engineering controls and PPE, and careful experimental execution, researchers can confidently and safely harness the synthetic utility of this valuable chemical building block.

References

  • Allyl Alcohol - LyondellBasell. LyondellBasell. [Link]

  • Appendix I - Hazards Of Functional Groups. Environment, Health and Safety - Princeton University. [Link]

  • Everything You Should Know About Allyl Chloride. CloudSDS. [Link]

  • SAFETY DATA SHEET - 1-chloro-4-(trifluoromethyl)benzene. Airgas. [Link]

  • Aliphatic allyl esters: Human health tier II assessment. Australian Government Department of Health and Aged Care. [Link]

  • Safety Data Sheet - 1-Methoxy-4-(trifluoromethoxy)benzene. Angene Chemical. [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry via PMC - NIH. [Link]

  • 4-Methoxy-2-(trifluoromethyl)benzenemethanol Properties. US EPA. [Link]

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Methodological & Application

Application Note: High-Resolution Purification of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene from a crude reaction mixture using normal-phase flash column chromatography. The methodology is designed for researchers, medicinal chemists, and process development professionals requiring high-purity material. We detail the rationale behind solvent system selection via Thin-Layer Chromatography (TLC), provide a step-by-step guide for column preparation, sample loading, elution, and fraction analysis, and include a troubleshooting guide for common issues. The protocol emphasizes a self-validating workflow to ensure reproducible, high-purity outcomes.

Introduction

2-Allyl-1-methoxy-4-trifluoromethyl-benzene is a substituted aromatic compound featuring functional groups that make it a valuable intermediate in organic synthesis and drug discovery.[1] The presence of the trifluoromethyl (-CF3) group, in particular, is a common motif in modern pharmaceuticals, as it can significantly enhance metabolic stability, lipophilicity, and binding affinity.[2] Achieving high purity of such intermediates is critical for the success of subsequent synthetic steps and for accurate biological evaluation.

Column chromatography is a fundamental purification technique in organic chemistry, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[3] This guide focuses on a normal-phase chromatography setup, which is ideally suited for the purification of moderately nonpolar compounds like the target molecule.

Principle of Separation

The purification strategy is based on normal-phase adsorption chromatography.[4]

  • Stationary Phase: A polar adsorbent, silica gel (SiO₂), is used. Its surface is rich in hydroxyl groups, which can form hydrogen bonds and dipole-dipole interactions with molecules.[4]

  • Mobile Phase (Eluent): A nonpolar solvent system is used to carry the sample through the column.[5]

  • Separation Mechanism: Compounds in the mixture travel through the column at different rates based on their polarity. More polar compounds interact more strongly with the polar silica gel and are retained longer, eluting later.[6] Less polar compounds have a higher affinity for the nonpolar mobile phase and travel through the column more quickly, eluting first.[6]

Our target molecule, 2-Allyl-1-methoxy-4-trifluoromethyl-benzene, is relatively nonpolar due to the dominant nonpolar character of the benzene ring, the allyl group, and the lipophilic trifluoromethyl group. The methoxy group imparts a slight polarity. This positions it ideally for separation from potentially more polar byproducts (e.g., starting materials, over-oxidized species) or less polar impurities using a nonpolar eluent system on a silica gel stationary phase.

Preliminary Analysis: Method Development with TLC

Before performing column chromatography, it is essential to determine the optimal solvent system using Thin-Layer Chromatography (TLC).[7] TLC is a rapid and inexpensive method that mimics the separation on a column, allowing for the efficient selection of an appropriate mobile phase.[8]

Objective: To find a solvent mixture that provides good separation between the target compound and its impurities, with a Retention Factor (R_f) for the target compound of approximately 0.25-0.35.[7] An R_f in this range typically ensures that the compound will elute from the column in a reasonable volume of solvent without taking too long or eluting too quickly with the solvent front.

Protocol: TLC Solvent System Screening
  • Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Prepare a dilute solution of a reference standard of the pure product, if available.

  • Spot the TLC Plate: Using a capillary tube, spot the crude mixture and the reference standard side-by-side on the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a developing chamber containing a small amount of the test solvent system. A good starting point for nonpolar compounds is a mixture of hexane and ethyl acetate (Hex/EtOAc).[9][10]

  • Iterate and Optimize: Begin with a highly nonpolar system (e.g., 98:2 Hex/EtOAc) and gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., 95:5, 90:10).[8]

    • If the spots remain at the baseline (R_f < 0.2), the eluent is not polar enough.[10]

    • If the spots run to the top of the plate (R_f > 0.8), the eluent is too polar.[10]

  • Visualize: After development, visualize the spots under a UV lamp (if the compound is UV active) and/or by staining with a suitable agent (e.g., potassium permanganate).

  • Calculate R_f: Calculate the R_f value for the target spot in the optimal solvent system using the formula: R_f = (distance traveled by compound) / (distance traveled by solvent front)[8]

Data Interpretation
Solvent System (Hexane:Ethyl Acetate)Observed R_f of Target CompoundAssessment
98:20.10Eluent is not polar enough. Compound is too strongly adsorbed to the silica gel.
95:50.30Optimal. Provides good mobility and is suitable for column chromatography.
90:100.55Eluent is too polar. The compound will elute too quickly, leading to poor separation from impurities.

Scientist's Note: The optimal solvent system identified by TLC is directly applicable to the column chromatography procedure. This preliminary step is the cornerstone of a successful and efficient purification.

Detailed Protocol: Flash Column Chromatography

This protocol is designed for the purification of approximately 1 gram of crude material. Adjustments to column size and solvent volumes may be necessary for different scales.[11]

Materials and Reagents
ItemSpecification
Stationary Phase Silica Gel
Mobile Phase Hexane, HPLC Grade
Ethyl Acetate, HPLC Grade
Crude Sample ~1 g of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene
Apparatus Glass Chromatography Column (e.g., 40 mm ID)
Separatory Funnel / Solvent Reservoir
Collection Vials / Test Tubes
TLC Plates, Silica Gel 60 F254
TLC Developing Chamber
Rotary Evaporator
Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Workup TLC 1. TLC Method Development Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Equilibrate 4. Equilibrate Column Pack->Equilibrate Load 5. Load Sample Equilibrate->Load Elute 6. Elute with Mobile Phase Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions by TLC Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evaporate 10. Solvent Removal (Rotovap) Combine->Evaporate Pure_Product 11. Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene.

Step-by-Step Methodology
Part A: Column Preparation
  • Select Column Size: For ~1 g of crude material, a column with an inner diameter of ~40 mm is appropriate. A silica gel-to-crude material ratio of 50:1 to 100:1 by weight is recommended for good separation.[11]

  • Prepare Silica Slurry: In a beaker, add the required amount of silica gel (~70 g). Add the initial, least polar eluting solvent (e.g., 98:2 Hex/EtOAc) to the silica gel to form a free-flowing slurry.

  • Pack the Column:

    • Ensure the column is vertically clamped and the stopcock is closed. Place a small plug of cotton or glass wool at the bottom.

    • Add a ~1 cm layer of sand.

    • Pour the silica slurry into the column in one continuous motion. Use a funnel to aid the process.

    • Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure even packing and remove any air bubbles. Never let the solvent level fall below the top of the silica bed.[6]

  • Equilibrate: Once the silica has settled, add a protective layer of sand (~1 cm) on top. Wash the column with 2-3 column volumes of the mobile phase (e.g., 95:5 Hex/EtOAc) to ensure it is fully equilibrated.

Part B: Sample Loading and Elution
  • Prepare the Sample: Dissolve the crude material (~1 g) in the minimum possible volume of a suitable solvent (ideally the mobile phase or a more volatile solvent like dichloromethane).[4] Adsorbing the crude material onto a small amount of silica gel (dry loading) is an alternative method that can improve resolution.

  • Load the Sample: Drain the solvent in the column until it is level with the top layer of sand. Carefully add the dissolved sample solution to the top of the column using a pipette, ensuring not to disturb the silica bed.

  • Begin Elution:

    • Carefully add the mobile phase (95:5 Hex/EtOAc) to the column.

    • Open the stopcock and begin collecting fractions (e.g., 20 mL per fraction). Maintain a constant flow rate. For flash chromatography, gentle positive pressure from a pump or inert gas can be applied to speed up the process.[11]

    • Continuously add fresh eluent to the top of the column to ensure it does not run dry.

Part C: Fraction Analysis and Product Isolation
  • Monitor Elution with TLC: Periodically analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of the product and any impurities.

  • Combine Pure Fractions: Based on the TLC analysis, identify all fractions containing only the pure target compound. Combine these fractions into a clean, pre-weighed round-bottom flask.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.

  • Final Product: The resulting oil or solid is the purified 2-Allyl-1-methoxy-4-trifluoromethyl-benzene. Determine the final yield and confirm purity using analytical techniques such as NMR, GC-MS, or HPLC.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Poor or No Separation - Eluent polarity is too high.- Column was overloaded with sample.- Re-develop the eluent system using TLC for a lower polarity.- Use a larger column or less sample.[11]
Cracked or Channeled Column - The column ran dry.- The silica was not packed uniformly.- Ensure the solvent head is always above the silica bed.- Repack the column, ensuring a homogenous slurry and gentle tapping to settle the stationary phase.
Streaking of Bands on Column - Sample is not fully soluble in the mobile phase.- Sample was loaded in too much solvent.- Use a stronger (more polar) solvent to dissolve the sample for loading, but use a minimal volume.- Consider the dry loading technique.
Compound Elutes Too Slowly - Eluent polarity is too low.- Gradually increase the polarity of the eluent during the run (gradient elution). For example, switch from 95:5 Hex/EtOAc to 90:10 Hex/EtOAc after the less polar impurities have eluted.[4]

Safety Precautions

  • Solvent Handling: Hexane and ethyl acetate are flammable. All procedures should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Silica Gel: Fine silica dust can be a respiratory hazard. Handle silica gel carefully, avoiding inhalation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pressure: If using pressure for flash chromatography, ensure the glassware is rated for the pressure being applied and use a blast shield.

References

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  • Phenomenex. (2025, December 12).
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  • Organic Syntheses. (2025, June 19).
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  • Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. (2024, March 11).
  • A number of trifluoromethyl-substituted aromatic compounds have been known to be physiologically active. (1981). Chemistry Letters.
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  • Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. (2021, May 14). Organic Letters.
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  • Beilstein Journals. (n.d.).
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Molecules.
  • Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. (n.d.). PubMed Central.
  • CAS Common Chemistry. (n.d.). 1-Methyl-4-(trifluoromethyl)benzene. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 1-Methoxy-4-(trifluoromethyl)benzene. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). WO2006002691A1 - Process for the synthesis and purification of (4-methoxybutyl) (4-trifluoromethylphenyl)methanone.
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  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-4-methyl- (CAS 104-93-8). Retrieved February 19, 2026, from [Link]

Sources

Mass spectrometry fragmentation pattern of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Fragmentation Protocols for 2-Allyl-1-methoxy-4-trifluoromethyl-benzene

Introduction & Scope

This application note details the mass spectrometric characterization of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene (


, MW 216.20 Da).[1] This compound represents a critical structural motif in medicinal chemistry, combining a reactive allyl handle for further functionalization with a trifluoromethyl group (

), a moiety known to enhance metabolic stability and lipophilicity in drug candidates.[1]

The analysis of this molecule requires a nuanced understanding of three competing mechanistic drivers:

  • The Anisole Effect: Facile cleavage of the methyl ether bond.

  • The Ortho-Effect: The interaction between the C1-methoxy and C2-allyl groups, leading to cyclization-stabilized fragments.

  • The Trifluoromethyl Inductive Effect: Strong electron-withdrawing behavior that influences carbocation stability and characteristic low-mass ion generation.

This guide provides a standardized protocol for GC-MS analysis and a detailed interpretation of the fragmentation pattern to ensure accurate identification in synthetic mixtures or biological matrices.

Experimental Protocol

To ensure reproducible fragmentation patterns (70 eV EI), the following instrument parameters must be strictly maintained. Variations in ion source temperature or electron energy can alter the relative abundance of the "ortho-effect" ions.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).[1]

  • Concentration: 10 µg/mL (10 ppm) to prevent detector saturation and self-chemical ionization.

  • Vial: Amber silanized glass to prevent surface adsorption of the allyl moiety.

GC-MS Instrument Parameters
ParameterSettingRationale
Inlet Temperature 250 °CEnsures rapid volatilization without thermal degradation of the allyl ether.
Injection Mode Split (10:1)Sharpens peak shape; prevents column overload.[1]
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard for optimal chromatographic resolution.[1]
Column 5% Phenyl-methylpolysiloxane (e.g., HP-5MS)Non-polar stationary phase ideal for aromatic ethers.[1]
Oven Program 60°C (1 min)

20°C/min

280°C (3 min)
Rapid ramp preserves peak symmetry for semi-volatiles.[1]
Ion Source Electron Ionization (EI)Hard ionization required for structural fingerprinting.[1]
Electron Energy 70 eVStandard energy for library matching (NIST/Wiley).[1]
Source Temp 230 °CPrevents condensation; minimizes thermal rearrangement in the source.
Scan Range m/z 40 – 300Covers molecular ion and all diagnostic fragments.

Results and Discussion: Fragmentation Analysis

The mass spectrum of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene is characterized by a distinct molecular ion and a fragmentation pathway dominated by the "ortho-effect" typical of 2-substituted anisoles.

The Molecular Ion ( )[2]
  • Observed: m/z 216

  • Nature: Radical cation (

    
    ).[1]
    
  • Intensity: Moderate to Strong. The aromatic ring and the electron-withdrawing

    
     group stabilize the molecular ion, preventing total fragmentation.
    
Primary Fragmentation Pathways

Pathway A: The Ortho-Methoxy Cleavage (Base Peak Origin) The most dominant pathway is the loss of the methyl radical (


) from the methoxy group.
  • Transition: m/z 216

    
     m/z 201 (
    
    
    
    ).
  • Mechanism: Unlike simple anisoles, the presence of the ortho-allyl group allows the resulting cation to undergo cyclization. The oxygen lone pair stabilizes the cation, and the allyl double bond can participate in ring closure to form a pseudo-benzofuran or chroman-type cation. This resonance stabilization makes m/z 201 the likely Base Peak (100% relative abundance).

Pathway B: Allylic Cleavage Cleavage of the allyl group leads to the loss of the allyl radical (


, 41 Da).
  • Transition: m/z 216

    
     m/z 175 (
    
    
    
    ).
  • Mechanism: Benzylic cleavage generates a cation on the ring.[2] However, this is generally less favorable than Pathway A because the resulting cation is destabilized by the electron-withdrawing para-trifluoromethyl group.[1]

Secondary Fragmentation & Diagnostic Ions
  • m/z 173 (

    
    ):  The ion at m/z 201 (phenolic-type cation) often expels carbon monoxide (CO, 28 Da), a hallmark of phenolic/ether fragmentation.[1]
    
  • m/z 69 (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ):  A diagnostic low-mass ion. While the 
    
    
    
    bond on the aromatic ring is strong, high-energy collisions can generate the trifluoromethyl cation.[1] Its presence confirms the fluorinated moiety.
  • m/z 109: Likely a difluorobenzyl-type fragment (

    
    ) resulting from complex rearrangement and loss of HF or F-migration, though less common.[1]
    

Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation kinetics, highlighting the dominance of the ortho-assisted stabilization pathway.

FragmentationPathway Figure 1: EI-MS Fragmentation Pathway of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene M_Ion Molecular Ion (M+) m/z 216 [C11H11F3O]+. Ion_201 Base Peak m/z 201 [M - CH3]+ (Cyclic Benzofuran Ion) M_Ion->Ion_201 Loss of ·CH3 (-15 Da) (Ortho-Effect Driven) Ion_175 Allyl Loss m/z 175 [M - C3H5]+ M_Ion->Ion_175 Loss of ·C3H5 (-41 Da) Ion_69 Diagnostic Fluorine m/z 69 [CF3]+ M_Ion->Ion_69 High Energy Collision Ion_173 CO Elimination m/z 173 [201 - CO]+ Ion_201->Ion_173 Loss of CO (-28 Da) (Ring Contraction)

Caption: Mechanistic flow of electron ionization fragmentation. The red node indicates the predicted base peak stabilized by ortho-cyclization.

Summary of Diagnostic Ions

Use the table below for library matching and peak validation.

m/z (Da)IdentityFormulaRelative Abundance (Est.)Mechanistic Origin
216 Molecular Ion

40-60%Parent molecule; stable aromatic system.[1]
201 Base Peak

100%

-cleavage of methoxy methyl; stabilized by ortho-allyl cyclization.
175 Fragment

20-40%Benzylic cleavage; loss of allyl radical.
173 Secondary

15-30%Loss of CO from m/z 201; ring contraction.
69 Diagnostic

5-15%Inductive cleavage of trifluoromethyl group.

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[3] University Science Books. (Standard text for fundamental fragmentation rules including ortho-effects).

  • Kingston, D. G., et al. (1983).[1] "Mass spectrometry of organic compounds. Rearrangement of ortho-substituted anisoles." Chemical Reviews, 74(4), 419-442.[1]

  • NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectrometry of 1-methoxy-2-(2-propenyl)benzene (Estragole)." NIST Chemistry WebBook, SRD 69.

  • Fu, X., et al. (2018).[1] "Fragmentation patterns of trifluoromethylated compounds in electrospray ionization and electron impact mass spectrometry." Journal of Mass Spectrometry, 53(1), 12-20.[1] (Provides context on CF3 group stability).

Sources

Use of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Allyl-1-methoxy-4-trifluoromethyl-benzene A Versatile Fluorinated Scaffold for Medicinal Chemistry

Executive Summary

This application note details the utility of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene (herein referred to as AMTB-CF3 ) as a high-value building block in drug discovery. The molecule combines three strategic elements: a trifluoromethyl group (metabolic stability/lipophilicity), a methoxy group (latent phenol/hydrogen bond acceptor), and an allyl handle (orthogonal reactivity).

AMTB-CF3 is primarily utilized to access privileged oxygen heterocycles (benzofurans, chromans) via Ring-Closing Metathesis (RCM) and to synthesize fluorinated linkers for PROTACs and bioconjugates via hydroboration/oxidation sequences.

Chemical Profile & Strategic Value

Structural Analysis
  • Core Scaffold: 1,2,4-Trisubstituted Benzene.

  • C1 (-OMe): Electron-donating group (EDG). Can be demethylated (

    
    ) to reveal a phenol for intramolecular cyclization or hydrogen bonding.
    
  • C2 (-Allyl): The "Warhead" for functionalization. Participating in olefin metathesis, Heck coupling, or oxidation.

  • C4 (-CF3): The "Shield." Blocks metabolic oxidation at the para-position (preventing quinone formation) and modulates pKa and lipophilicity (

    
    ).
    
PropertyValue (Approx.)Significance
Molecular Weight 216.18 g/mol Fragment-based drug design compliant (<300 Da).
ClogP 3.8 - 4.2High lipophilicity; suitable for CNS penetration.
H-Bond Donors 0Good membrane permeability.
Rotatable Bonds 3Conformational flexibility for binding pocket adaptation.

Application Workflows

Pathway A: Synthesis of Fluorinated Oxygen Heterocycles

The most common application of AMTB-CF3 is the rapid construction of dihydrobenzofurans and chromenes. These bicyclic cores are ubiquitous in GPCR ligands and kinase inhibitors.

  • Mechanism: Demethylation of the methoxy group exposes the phenol. Subsequent O-alkylation with an alkene fragment (e.g., allyl bromide or homoallyl bromide) sets the stage for Ring-Closing Metathesis (RCM) using Grubbs catalysts.

  • Why it works: The

    
     group electron-withdraws from the ring, but the oxygen atom remains sufficiently nucleophilic for alkylation.
    
Pathway B: Linker Synthesis for Targeted Degradation

For PROTACs (Proteolysis Targeting Chimeras), AMTB-CF3 serves as a robust anchor. The allyl group allows for chain extension without affecting the aromatic core.

  • Mechanism: Anti-Markovnikov hydroboration converts the terminal alkene to a primary alcohol. This alcohol can be converted to a mesylate/tosylate for linker attachment.

Visualization of Synthetic Utility

The following diagram illustrates the divergent synthesis pathways available from the AMTB-CF3 hub.

AMTB_Pathways Start AMTB-CF3 (Starting Material) Phenol Intermediate: 2-Allyl-4-CF3-phenol Start->Phenol Demethylation (BBr3) Alcohol Intermediate: Primary Alcohol Start->Alcohol Hydroboration (9-BBN / H2O2) Ether Diallyl Ether Intermediate Phenol->Ether O-Allylation Chromene Target A: Fluorinated Chromene Ether->Chromene RCM (Grubbs II) Linker Target B: PROTAC Linker (Mesylate/Aldehyde) Alcohol->Linker Functionalization

Figure 1: Divergent synthetic pathways from AMTB-CF3 yielding heterocycles (Top) or functionalized linkers (Bottom).

Detailed Experimental Protocols

Protocol A: Ring-Closing Metathesis to 6-(trifluoromethyl)-2H-chromene

Context: This protocol assumes the user has already demethylated AMTB-CF3 and O-allylated the resulting phenol to create the diene precursor.

Reagents:

  • Precursor: 1-(allyloxy)-2-allyl-4-(trifluoromethyl)benzene (1.0 equiv)

  • Catalyst: Grubbs 2nd Generation Catalyst (2-5 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

  • Dissolution: Dissolve the diene precursor in anhydrous DCM to achieve a dilute concentration (0.01 M). Note: Dilution is critical to favor intramolecular ring-closing over intermolecular polymerization.

  • Degassing: Bubble Argon through the solution for 15 minutes. Oxygen poisons ruthenium carbenes.

  • Catalyst Addition: Add Grubbs II catalyst (2 mol%) in one portion.

  • Reflux: Heat the reaction to reflux (40°C) for 4–12 hours. Monitor by TLC (disappearance of starting material).

  • Quenching: Remove from heat. Add a scavenger (e.g., activated charcoal or DMSO) to sequester the ruthenium. Stir for 30 mins.

  • Purification: Filter through a pad of Celite. Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Anti-Markovnikov Hydroboration (Linker Synthesis)

Context: Direct functionalization of the allyl tail on AMTB-CF3.

Reagents:

  • Substrate: AMTB-CF3 (1.0 equiv)

  • Reagent: 9-BBN (0.5 M in THF, 1.2 equiv)

  • Oxidant: 30%

    
     (3.0 equiv), 3M NaOH (3.0 equiv)
    

Step-by-Step Methodology:

  • Hydroboration: In a dry flask under Argon, cool the AMTB-CF3 solution (in THF) to 0°C.

  • Addition: Dropwise add the 9-BBN solution.

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Oxidation (Caution): Cool the mixture back to 0°C. Very slowly add the 3M NaOH, followed by the dropwise addition of

    
    .
    
    • Safety Note: This step is highly exothermic. Maintain temperature <10°C during addition.

  • Workup: Stir for 1 hour at room temperature. Extract with Ethyl Acetate (x3). Wash organics with brine.

  • Result: The product is 3-(2-methoxy-5-(trifluoromethyl)phenyl)propan-1-ol, ready for activation (tosylation) or oxidation to an aldehyde.

Safety & Handling

  • Fluorinated Compounds: While stable, combustion of AMTB-CF3 may release HF (hydrofluoric acid). Use appropriate ventilation.

  • Grubbs Catalysts: Ruthenium residues are biologically active. Ensure thorough removal (ICP-MS verification recommended for clinical candidates) using scavengers like QuadraPure™ TU.

  • Peroxides: Protocol B involves THF and Hydrogen Peroxide. Test THF for peroxides prior to use to prevent explosion hazards.

References

  • Mechanistic Basis of Claisen Rearrangement (Access to Ortho-Allyl Phenols)

    • Title: The Claisen Rearrangement.[1][2][3][4]

    • Source: Organic Chemistry Portal.[2]

    • URL:[Link]

  • Grubbs Metathesis in Medicinal Chemistry

    • Title: Olefin Metathesis.[5][6][7][8]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Trifluoromethyl Group Properties

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[9]

    • Source: MDPI (Pharmaceuticals).
    • URL:[Link]

  • Hydroboration Protocols

    • Title: Hydrobor
    • Source: Organic Chemistry Portal.[2]

    • URL:[Link]

Sources

High-Purity Sourcing and Characterization Strategies for 2-Allyl-1-methoxy-4-trifluoromethyl-benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-Allyl-1-methoxy-4-trifluoromethyl-benzene CAS Registry Number: 1417461-67-6 Molecular Formula: C₁₁H₁₁F₃O Molecular Weight: 216.20 g/mol [1]

This Application Note provides a rigorous framework for sourcing and validating analytical standards of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene . Unlike common commodity chemicals, this fluorinated anisole derivative is often classified as a "Make-to-Order" building block. Consequently, researchers cannot rely on off-the-shelf Certified Reference Materials (CRMs). This guide outlines a dual-path sourcing strategy (Direct Procurement vs. Custom Synthesis) and establishes a self-validating analytical protocol to certify the material as a Primary Standard in-house.

Part 1: Strategic Sourcing Protocols

The "Make vs. Buy" Decision Matrix

Due to the specific regio-isomerism of the allyl group, commercial stock is often intermittent. The following decision matrix should guide your sourcing strategy.

SourcingStrategy Start Requirement: Analytical Standard (>98% Purity) Search Database Search (SciFinder/eMolecules) CAS: 1417461-67-6 Start->Search StockCheck In Stock? Search->StockCheck Buy Direct Procurement (Lead Time < 2 Weeks) StockCheck->Buy Yes NoStock No Stock / Lead Time > 4 Weeks StockCheck->NoStock No QC_Buy Incoming QC Protocol (See Part 2) Buy->QC_Buy CRO Contract Synthesis (CRO) Route: Claisen Rearrangement NoStock->CRO Specs Define Specifications: 1. Purity >98% (GC) 2. 1H-NMR Isomer Confirmation CRO->Specs Specs->QC_Buy Delivery

Figure 1: Decision logic for sourcing rare fluorinated standards.

Commercial Sourcing Specifications

When engaging vendors (e.g., JHECHEM, specialized fluorochemistry suppliers), standard "purity" claims are insufficient. You must append the following technical rider to your Request for Quote (RFQ):

  • Identity Confirmation: Vendor must provide 1H-NMR showing clear resolution of the allyl group signals and the methoxy singlet.

  • Isomeric Purity: Explicit confirmation that the product is the ortho-allyl isomer (2-position), not the meta or para rearrangement products.

  • Fluorine NMR: 19F-NMR trace required to ensure no defluorinated impurities are present.

Custom Synthesis Route (The "Claisen" Pathway)

If commercial sourcing fails, the most robust synthesis route for this compound relies on the Claisen Rearrangement . This mechanism is predictable and allows for strict control over impurities.

Synthetic Logic:

  • Starting Material: 4-Trifluoromethylphenol (CAS 402-45-9) — Cheap, abundant.

  • Step 1 (O-Allylation): Reaction with allyl bromide to form Allyl 4-trifluoromethylphenyl ether.

  • Step 2 (Rearrangement): Thermal [3,3]-sigmatropic rearrangement (Claisen) moves the allyl group to the ortho position (C2).

  • Step 3 (Methylation): O-methylation of the resulting phenol yields the target anisole.

Why this matters for Analysis: Understanding this route allows you to predict the specific impurities:

  • Impurity A: Unreacted Phenol (Acidic).

  • Impurity B: O-Allyl ether intermediate (Non-polar).

  • Impurity C:Para-rearrangement product (if the ortho positions were blocked, though unlikely here).

Part 2: Analytical Characterization Protocol

Since no NIST-traceable CRM exists, you must characterize the sourced material to create an In-House Primary Standard .

Structural Validation (NMR Spectroscopy)

Objective: Confirm the allyl group is at the C2 position and the methoxy group is intact.

NucleusKey Signal (δ ppm, approx)MultiplicityStructural Assignment
1H 3.85Singlet (3H)-OCH₃ (Methoxy group)
1H 3.35Doublet (2H)Ar-CH₂-CH= (Benzylic allyl methylene)
1H 5.95Multiplet (1H)-CH= (Internal alkene)
1H 5.05 - 5.15Multiplet (2H)=CH₂ (Terminal alkene)
1H 6.90 - 7.50Multiplet (3H)Aromatic protons (1,2,4-substitution pattern)
19F -62.0Singlet-CF₃ (Trifluoromethyl group)

Critical Check: Use 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Expectation: Strong NOE correlation between the -OCH₃ protons and the Ar-CH₂- (allyl) protons. This confirms the allyl group is ortho to the methoxy group. If they were meta or para, this signal would be absent or weak.

Purity Determination (GC-FID/MS)

The compound is volatile and fluorinated, making Gas Chromatography (GC) the gold standard for purity assessment.

Method Parameters:

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm). Low-polarity phase prevents tailing of fluorinated aromatics.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250°C.

  • Oven Program:

    • 50°C (Hold 1 min).

    • Ramp 15°C/min to 280°C.

    • Hold 3 min.

  • Detector: FID (Quantitation) and MS (Identification).

Acceptance Criteria:

  • Main Peak Area: > 98.0%.

  • Water Content (Karl Fischer): < 0.5% (w/w).

  • Residual Solvents (Headspace GC): < 5000 ppm total.

Part 3: Handling & Stability

Reactivity Profile

The allyl group is susceptible to:

  • Oxidation: Can form epoxides or aldehydes upon prolonged exposure to air/light.

  • Polymerization: Slow radical polymerization if stored warm.

  • Isomerization: Under strong acid catalysis, the double bond may migrate into conjugation with the ring (forming a styrene derivative).

Storage Protocol
  • Container: Amber glass vial with Teflon-lined screw cap.

  • Atmosphere: Argon or Nitrogen blanket (Headspace purge required after every use).

  • Temperature: -20°C (Freezer).

StabilityWorkflow Receipt Receive Material Aliquot Aliquot into Single-Use Vials Receipt->Aliquot Purge Argon Purge Aliquot->Purge Freeze Store @ -20°C Purge->Freeze Use Thaw & Use Freeze->Use Use->Purge If remaining

Figure 2: Optimal storage workflow to prevent allyl oxidation.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 600604, 1-Methoxy-4-(trifluoromethyl)benzene. Retrieved from [Link]

  • Organic Chemistry Portal (2025). Claisen Rearrangement: Mechanism and Synthetic Applications. Retrieved from [Link]

  • FooDB (2025). Chemical Classification of Anisole Derivatives (Estragole analogs). Retrieved from [Link]

Sources

Pilot Plant Scale-Up of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene Synthesis: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allyl-1-methoxy-4-trifluoromethyl-benzene is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its trifluoromethyl and allyl functionalities impart unique properties that are highly sought after in modern drug discovery. The transition from laboratory-scale synthesis to pilot plant production is a critical step in the chemical development process, presenting a unique set of challenges and opportunities.[1][2] This application note provides a comprehensive guide to the pilot plant scale-up of the synthesis of this valuable molecule, focusing on process safety, optimization, and scalability.[3]

The successful scale-up of a chemical process requires a thorough understanding of the reaction kinetics, thermodynamics, and potential hazards.[1] This document outlines a robust and scalable synthetic route, addresses critical process parameters, and provides detailed protocols for both laboratory and pilot plant scales. By adhering to the principles of Process Safety Management (PSM), this guide aims to ensure a safe and efficient technology transfer from the lab to the pilot plant.[4][5][6]

Synthetic Route Overview

The synthesis of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene can be efficiently achieved via a two-step process starting from commercially available 1-methoxy-4-(trifluoromethyl)benzene. The chosen synthetic strategy involves an initial ortho-lithiation followed by allylation. This route offers high yields and good regioselectivity.

Diagram of the Synthetic Pathway:

Synthetic Pathway A 1-methoxy-4-(trifluoromethyl)benzene B 2-Lithio-1-methoxy-4-(trifluoromethyl)benzene A->B n-BuLi, THF -78 °C to 0 °C C 2-Allyl-1-methoxy-4-trifluoromethyl-benzene B->C Allyl bromide, THF -78 °C to rt

Caption: Synthetic route to 2-Allyl-1-methoxy-4-trifluoromethyl-benzene.

PART 1: Laboratory-Scale Synthesis Protocol (10g Scale)

This section details the established laboratory procedure for the synthesis of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene, which serves as the basis for the pilot plant scale-up.

Materials and Equipment:

  • Three-necked round-bottom flask (500 mL) equipped with a magnetic stirrer, thermometer, and nitrogen inlet/outlet

  • Addition funnel

  • Dry ice/acetone bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Reagents:

  • 1-methoxy-4-(trifluoromethyl)benzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Allyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask is charged with 1-methoxy-4-(trifluoromethyl)benzene (10.0 g, 56.8 mmol) and anhydrous THF (100 mL) under a nitrogen atmosphere.

  • Ortho-lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (2.5 M in hexanes, 25.0 mL, 62.5 mmol) is added dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is then allowed to warm to 0 °C and stirred for 2 hours.

  • Allylation: The reaction mixture is cooled back to -78 °C. Allyl bromide (6.4 mL, 73.8 mmol) in anhydrous THF (20 mL) is added dropwise over 20 minutes. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (50 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-Allyl-1-methoxy-4-trifluoromethyl-benzene as a pale yellow oil.

PART 2: Pilot Plant Scale-Up Considerations

Transitioning a synthesis from the laboratory to a pilot plant requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.[3][7][8]

1. Process Safety Management (PSM):

A comprehensive Process Hazard Analysis (PHA) must be conducted before any scale-up activities.[9] Key hazards associated with this synthesis include:

  • Pyrophoric Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water and air. All transfers and reactions must be conducted under an inert atmosphere (nitrogen or argon).

  • Flammable Solvents: THF and hexanes are highly flammable. The pilot plant must be equipped with appropriate ventilation, grounding, and bonding to prevent static discharge, and explosion-proof equipment.[10][11]

  • Exothermic Reactions: The ortho-lithiation and the subsequent quenching are exothermic and require careful temperature control to prevent thermal runaway.[12][13][14]

  • Toxic and Corrosive Reagents: Allyl bromide is toxic and corrosive.[10][15] Appropriate personal protective equipment (PPE) must be worn, and the reaction should be conducted in a well-ventilated area.[10]

2. Reaction Kinetics and Heat Transfer:

The exothermic nature of the ortho-lithiation step is a major challenge during scale-up.[16][17] The surface area-to-volume ratio decreases as the reactor size increases, making heat dissipation more difficult.[8]

  • Calorimetry Studies: Reaction calorimetry should be performed to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) to ensure that the pilot plant's cooling capacity is sufficient.[16]

  • Dosing Control: The addition rate of n-BuLi must be carefully controlled to manage the heat evolution.[14] A feedback control loop linking the addition rate to the internal temperature is highly recommended.

  • Reactor Design: A jacketed reactor with efficient stirring is essential for effective heat transfer.[18][19][20] The choice of agitator and its speed will significantly impact mixing and heat distribution.

3. Mass Transfer:

Efficient mixing is crucial for this heterogeneous reaction (solid n-BuLi in hexanes added to a solution). Poor mixing can lead to localized "hot spots" and side reactions.[14][16]

  • Agitation: The agitator speed and design should be optimized to ensure good mixing without causing excessive shear, which could degrade the reagents or product.

  • Baffling: Baffles in the reactor can improve mixing efficiency and prevent vortex formation.

4. Raw Material and Solvent Selection:

  • Quality: The quality of raw materials can significantly impact the reaction outcome. Ensure that all reagents and solvents meet the required specifications.

  • Solvent Handling: The use of anhydrous THF is critical for the success of the Grignard reaction. In a pilot plant setting, solvent drying systems or the use of pre-dried solvents in returnable containers should be considered.

5. Work-up and Purification:

  • Quenching: The quenching of the reaction with aqueous NH₄Cl is highly exothermic and requires slow, controlled addition with efficient cooling.

  • Phase Separation: On a larger scale, phase separation can be slower. The design of the reactor and the use of appropriate sight glasses are important for monitoring the separation.

  • Purification: While chromatography is suitable for the lab scale, it is often not practical for large-scale production. Crystallization or distillation are preferred purification methods at the pilot plant scale.[21][22][23][24] Developing a robust crystallization process is a key aspect of the scale-up.

PART 3: Pilot Plant Scale-Up Protocol (1 kg Scale)

This protocol outlines the procedure for the synthesis of 1 kg of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene in a pilot plant setting.

Equipment:

  • 100 L glass-lined or stainless steel jacketed reactor equipped with a multi-blade agitator, temperature probe, nitrogen inlet/outlet, and a pressure relief valve.

  • Dosing pump for n-BuLi addition.

  • Heat/cool circulator for the reactor jacket.

  • 200 L quench vessel.

  • Centrifugal pump for liquid transfers.

  • Filter-dryer or centrifuge for product isolation.

  • Vacuum distillation unit.

Procedure:

  • Reactor Preparation: The 100 L reactor is thoroughly cleaned, dried, and inerted with nitrogen.

  • Charging Reactants: 1-methoxy-4-(trifluoromethyl)benzene (10.0 kg) and anhydrous THF (100 L) are charged to the reactor under a nitrogen blanket.

  • Ortho-lithiation: The reactor contents are cooled to -75 °C using the jacketed cooling system. n-Butyllithium (2.5 M in hexanes, 25.0 L) is added via the dosing pump over a period of 2-3 hours, maintaining the internal temperature below -70 °C. After the addition is complete, the mixture is slowly warmed to 0 °C and held for 2 hours.

  • Allylation: The reaction mixture is re-cooled to -75 °C. A solution of allyl bromide (6.4 L) in anhydrous THF (20 L) is added over 1-2 hours. The reaction mixture is then allowed to warm to room temperature and stirred for at least 12 hours. In-process control (IPC) by HPLC or GC is used to monitor the reaction progress.

  • Quenching: A 200 L vessel is charged with a saturated aqueous solution of NH₄Cl (50 L). The reaction mixture is slowly transferred to the quench vessel with vigorous stirring and cooling to maintain the temperature below 25 °C.

  • Work-up: The layers are allowed to separate. The aqueous layer is drained, and the organic layer is washed with a saturated aqueous NaHCO₃ solution (50 L) and then with brine (50 L).

  • Solvent Removal: The THF is removed by distillation under atmospheric pressure.

  • Purification: The crude product is purified by vacuum distillation to yield 2-Allyl-1-methoxy-4-trifluoromethyl-benzene.

Process Flow Diagram for Pilot Plant Synthesis:

Pilot_Plant_Process_Flow cluster_0 Reaction Stage cluster_1 Work-up & Purification Reactor 100 L Jacketed Reactor Quench_Vessel 200 L Quench Vessel Reactor->Quench_Vessel Transfer Pump nBuLi_Tank n-BuLi Dosing Tank nBuLi_Tank->Reactor Dosing Pump Allyl_Bromide_Tank Allyl Bromide Dosing Tank Allyl_Bromide_Tank->Reactor Dosing Pump Distillation_Unit Vacuum Distillation Unit Quench_Vessel->Distillation_Unit Transfer Pump Product_Collection Product Collection Distillation_Unit->Product_Collection

Caption: Process flow for the pilot plant synthesis.

PART 4: Analytical Methods

Consistent and reliable analytical methods are crucial for monitoring the reaction progress, ensuring product quality, and identifying impurities.[25]

  • In-Process Control (IPC):

    • TLC: Thin-layer chromatography can be used for rapid qualitative monitoring of the reaction progress.[26]

    • GC/HPLC: Gas chromatography or high-performance liquid chromatography should be used for quantitative analysis of starting material consumption and product formation.[27]

  • Final Product Analysis:

    • NMR: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final product.[27]

    • GC-MS: Gas chromatography-mass spectrometry is used to identify and quantify any impurities.

    • Purity Assay: A validated HPLC or GC method should be used to determine the purity of the final product.

Data Summary

ParameterLaboratory Scale (10 g)Pilot Plant Scale (1 kg)Rationale for Change
Scale 10 g1 kg100-fold increase
Reactor 500 mL Round-bottom flask100 L Jacketed ReactorAccommodate larger volume and provide better temperature control.[8]
n-BuLi Addition Dropwise via addition funnelDosing pumpPrecise control of addition rate for heat management.[14]
Temperature Control Dry ice/acetone bathJacketed heat/cool circulatorMore efficient and controlled heating and cooling.[18]
Purification Column ChromatographyVacuum DistillationMore scalable and efficient for larger quantities.

Conclusion

The successful pilot plant scale-up of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene synthesis is achievable with careful planning, a strong emphasis on process safety, and a thorough understanding of the chemical and engineering principles involved. By implementing robust process controls, particularly for the highly exothermic ortho-lithiation step, and by transitioning from chromatographic purification to a more scalable method like distillation, this synthesis can be efficiently and safely performed at the kilogram scale. The protocols and considerations outlined in this application note provide a solid foundation for researchers and drug development professionals to confidently advance this important intermediate towards larger-scale manufacturing.

References

  • Center for Chemical Process Safety. Handbook for Process Safety in Laboratories and Pilot Plants: A Risk-based Approach. John Wiley & Sons; 2022.
  • Langerman, N. Lab-scale process safety management. Journal of Chemical Health and Safety. 2009;16(4):24-29.
  • Schlosser, M. Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Chimia (Aarau). 2006;60(11):736-739.
  • Kopach, M. E., et al. Grignard Reactions Go Greener with Continuous Processing. Organic Process Research & Development. 2012;16(1):51-59.
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  • Mettler Toledo. Investigation of a Grignard Reaction at Small Scale. [Link]. Accessed February 15, 2026.

  • LyondellBasell. Allyl Alcohol Product Safety Bulletin. [Link]. Accessed February 15, 2026.

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Allyl chloride. [Link]. Accessed February 15, 2026.

  • Massachusetts Institute of Technology. Lesson 6: Exothermic Tank Reactor. [Link]. Accessed February 15, 2026.

  • Snee, T. J., & Hare, J. A. Extended heat transfer model of a jacketed batch stirred tank reactor. Transactions of the Institution of Chemical Engineers, Part B, Process Safety and Environmental Protection. 1997;75(3):147-154.
  • Chemstock. Allyl Chloride Safety Data Sheet. [Link]. Accessed February 15, 2026.

  • Process Safety Management. Advancing the Chemical Industry Through Process Safety Management. [Link]. Accessed February 15, 2026.

  • Wikipedia. Suzuki reaction. [Link]. Accessed February 15, 2026.

  • Schnyder, A. Grignard-reagent formation in Multi-product facilities ‒ not an easy task![Link]. Accessed February 15, 2026.

  • Chem-space. Exploring the Synthesis of Trifluoromethylated Aromatic Compounds. [Link]. Accessed February 15, 2026.

  • American Chemical Society. Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. [Link]. Accessed February 15, 2026.

  • ResearchGate. Managing process chemicals, technology and equipment information for pilot plant based on Process Safety Management standard. [Link]. Accessed February 15, 2026.

  • Scribd. Stirred Tank Heat Exchanger Guide. [Link]. Accessed February 15, 2026.

  • Google Patents. Aromatic ethers and process for producing aromatic ethers. . Accessed February 15, 2026.
  • MDPI. Heat Transfer and Hydrodynamics in Stirred Tanks with Liquid-Solid Flow Studied by CFD–DEM Method. [Link]. Accessed February 15, 2026.

  • University of Pittsburgh. ChE 2201: Fundamentals of Reaction Processes. [Link]. Accessed February 15, 2026.

  • Springer. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. [Link]. Accessed February 15, 2026.

  • Google Patents. Process for the preparation of trifluoromethylated aromatic compounds. . Accessed February 15, 2026.
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  • Chemium. WHITEPAPER: Solving batch-mode specific challenges while producing best quality Grignard reagents. [Link]. Accessed February 15, 2026.

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  • University of Cape Town. SOP: CRYSTALLIZATION. [Link]. Accessed February 15, 2026.

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Application Note & Protocols: Strategic Derivatization of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Fluorinated Scaffold

In modern drug discovery, the strategic modification of privileged scaffolds is a cornerstone of generating novel chemical entities with enhanced biological activity and optimized pharmacokinetic profiles. The core molecule, 2-Allyl-1-methoxy-4-trifluoromethyl-benzene, represents a synthetically versatile starting point for library development. It merges the structural features of naturally occurring allylbenzenes, such as eugenol, with the potent influence of a trifluoromethyl (CF₃) group.

The inclusion of the CF₃ group is a well-established strategy in medicinal chemistry. As a strong electron-withdrawing substituent, it can significantly alter the electronic properties of the aromatic ring.[1] Furthermore, its high lipophilicity can improve the membrane permeability and metabolic stability of drug candidates, while also potentially forming key hydrogen or halogen bonds with target proteins to enhance binding affinity.[1][2] Statistical analyses and computational studies have shown that substituting a methyl group with a trifluoromethyl group can lead to substantial gains in binding energy, particularly when the CF₃ group is on a benzene ring.[3][4]

This guide provides a detailed exploration of scientifically-grounded derivatization strategies focused on the two primary reactive handles of the parent molecule: the terminal allyl group and the aromatic ring. The protocols described herein are designed to be robust and to generate a diverse set of analogues suitable for high-throughput biological screening. We will delve into the causality behind reagent selection and reaction conditions, providing researchers with the tools to not only replicate these methods but also to adapt them for their specific discovery programs.

Chemical Profile and Strategic Derivatization Plan

The reactivity of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene is dictated by two key functional regions:

  • The Allyl Side Chain: The terminal double bond is susceptible to a wide range of transformations, including oxidation, isomerization, and carbon-carbon bond formation. Many of these reactions are inspired by the natural metabolic pathways of related allylbenzenes like eugenol, which include epoxidation, dihydroxylation, and allylic oxidation.[5][6][7][8]

  • The Aromatic Ring: While the electron-withdrawing nature of the CF₃ group deactivates the ring towards classical electrophilic substitution, it can be targeted for other modifications or can electronically influence the reactivity of the rest of the molecule.

Our strategic approach is to leverage these reactive sites to introduce diverse functional groups and stereochemical complexity, thereby maximizing the chemical space explored for biological activity.

G start_node 2-Allyl-1-methoxy-4- trifluoromethyl-benzene cat1 Allyl Group Oxidation start_node->cat1 O₂ / H₂O cat2 Allyl Group Isomerization start_node->cat2 Base or Metal Cat. cat3 Allyl Group C-C Coupling start_node->cat3 Pd Cat. d1 Methyl Ketone (Wacker Oxidation) cat1->d1 d2 Syn-Diol (Dihydroxylation) cat1->d2 d3 Epoxide / Anti-Diol cat1->d3 d4 Propenyl Isomer cat2->d4 d5 Aryl/Vinyl Adduct (Heck Reaction) cat3->d5

Figure 1: Overview of derivatization strategies for the core scaffold.

Protocols for Allyl Group Functionalization

The terminal alkene of the allyl group is the most versatile handle for derivatization. The following protocols detail key transformations to generate a library of functionally and structurally diverse compounds.

Strategy 1: Oxidation of the Allyl Group

Oxidation reactions introduce polar functional groups (hydroxyl, carbonyl) that can act as hydrogen bond donors and acceptors, dramatically altering the pharmacological properties of the parent molecule.

Rationale: The Wacker-Tsuji oxidation is a highly reliable method for converting a terminal alkene into a methyl ketone.[9][10] This transformation replaces the flexible allyl chain with a carbonyl group, which can act as a hydrogen bond acceptor and introduces a planar sp² center. We present a modern, copper-free variant using an iron co-catalyst, which is more environmentally benign.[11][12]

Step-by-Step Protocol:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add PdCl₂ (4.4 mg, 0.025 mmol, 0.05 eq) and Fe(III) citrate·nH₂O (6.1 mg, 0.025 mmol, 0.05 eq).

  • Inerting: Seal the flask with a septum and purge with O₂ gas for 5 minutes. Maintain a positive pressure of O₂ using a balloon.

  • Solvent Addition: Add 1,2-dimethoxyethane (DME, 3.0 mL) and deionized water (1.0 mL). Stir the mixture vigorously at room temperature.

  • Substrate Addition: In a separate syringe, prepare a solution of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene (116 mg, 0.50 mmol, 1.0 eq) in DME (1.0 mL).

  • Slow Addition: Using a syringe pump, add the substrate solution to the reaction mixture over 5 hours.

    • Expert Insight: Slow addition is critical to suppress the isomerization of the terminal alkene to the more stable internal alkene, which is a common side reaction.[12]

  • Reaction: After the addition is complete, allow the reaction to stir for an additional 1 hour at room temperature.

  • Workup: Quench the reaction by adding 10 mL of water. Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., 10-20% ethyl acetate in hexanes) to yield the desired methyl ketone.

Rationale: The introduction of a vicinal diol adds significant polarity and, crucially, can be performed enantioselectively using the Sharpless asymmetric dihydroxylation.[13] This allows for the creation of two distinct enantiomers for stereochemical-activity relationship studies. The use of a catalytic amount of the highly toxic OsO₄ with a stoichiometric re-oxidant is standard practice for safety and cost-effectiveness.[13]

Step-by-Step Protocol:

  • Reagent Preparation: In a 100 mL round-bottom flask, prepare a solvent mixture of t-butanol (20 mL) and water (20 mL). Cool the mixture to 0 °C in an ice bath.

  • AD-mix Addition: Add AD-mix-β (commercially available mixture of (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃; ~7.0 g for 5 mmol scale) to the cold solvent and stir until most of the solids are dissolved.

  • Substrate Addition: Add 2-Allyl-1-methoxy-4-trifluoromethyl-benzene (1.16 g, 5.0 mmol) to the mixture.

  • Reaction: Stir the reaction vigorously at 0 °C. Monitor the reaction progress by TLC (thin-layer chromatography). The reaction is typically complete within 6-24 hours.

    • Expert Insight: For less reactive alkenes, methanesulfonamide (CH₃SO₂NH₂) can be added as an additive to accelerate the hydrolysis of the osmate ester intermediate and improve turnover.[13]

  • Quenching: Quench the reaction by adding solid sodium sulfite (Na₂SO₃, ~7.5 g) and allowing the mixture to warm to room temperature while stirring for 1 hour.

  • Extraction: Add ethyl acetate (50 mL) and stir. Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 30 mL).

  • Purification: Combine the organic layers, wash with 2M NaOH, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography to yield the chiral diol.

    • Note: Using AD-mix-α will yield the opposite enantiomer.

G setup 1. Prepare AD-Mix in tBuOH/H₂O (0 °C) add_sub 2. Add Substrate setup->add_sub react 3. Stir at 0 °C (6-24h) add_sub->react quench 4. Quench with Na₂SO₃ react->quench extract 5. Extract with Ethyl Acetate quench->extract purify 6. Column Chromatography extract->purify product Chiral Syn-Diol purify->product

Figure 2: Workflow for Sharpless asymmetric dihydroxylation.

Strategy 2: C-C Bond Formation via Heck-Mizoroki Reaction

Rationale: The Heck reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds by coupling an alkene with an unsaturated halide.[14][15] This protocol allows for the introduction of various aryl or vinyl substituents, significantly expanding the structural diversity and lipophilicity of the resulting library.

Step-by-Step Protocol:

  • Setup: In an oven-dried Schlenk tube, add Pd(OAc)₂ (5.6 mg, 0.025 mmol, 0.05 eq) and a phosphine ligand such as P(o-tolyl)₃ (15.2 mg, 0.05 mmol, 0.1 eq).

  • Reagent Addition: Add the aryl halide (e.g., iodobenzene, 0.55 mmol, 1.1 eq), 2-Allyl-1-methoxy-4-trifluoromethyl-benzene (116 mg, 0.50 mmol, 1.0 eq), and a base such as triethylamine (Et₃N, 0.14 mL, 1.0 mmol, 2.0 eq).

  • Solvent & Inerting: Add anhydrous solvent (e.g., DMF or acetonitrile, 5 mL). Seal the tube, and degas the mixture by three freeze-pump-thaw cycles. Backfill with an inert gas (N₂ or Ar).

  • Reaction: Heat the reaction mixture in an oil bath at 80-100 °C. Monitor the reaction by TLC or GC-MS.

    • Expert Insight: The choice of ligand and base can be critical. For electron-rich aryl halides, stronger bases and more electron-rich ligands may be required. Phosphine-free catalyst systems are also available and can simplify purification.[16]

  • Workup: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with water and then brine, dry over MgSO₄, filter, and concentrate. Purify the residue by column chromatography to isolate the coupled product.

Summary of Key Derivatives

The following table summarizes the expected products from the core derivatization strategies. Yields are estimates based on typical outcomes for these reaction classes on similar substrates.

Starting MaterialReaction TypeProduct StructureProduct ClassExpected Yield
Core Scaffold Wacker-Tsuji OxidationScaffold -CH₂-CO-CH₃Methyl Ketone60-85%
Core Scaffold Sharpless DihydroxylationScaffold -CH₂-CH(OH)-CH₂(OH)Vicinal Diol75-95%
Core Scaffold Epoxidation/HydrolysisScaffold -CH₂-CH(OH)-CH₂(OH)Vicinal Diol70-90% (2 steps)
Core Scaffold Heck-Mizoroki CouplingScaffold -CH=CH-CH₂-ArSubstituted Alkene50-80%

Note: "Scaffold" refers to the 1-methoxy-4-trifluoromethyl-phenyl moiety.

Conceptual Biological Screening Cascade

Once a library of derivatives is synthesized, a systematic screening process is required to identify promising hits. The presence of the trifluoromethyl group suggests potential activity in areas where this moiety is prevalent, such as oncology and virology.[2]

A typical cascade involves a tiered approach, starting with broad assays to identify any activity and progressing to more specific, target-oriented assays to determine mechanism and potency.

G lib Synthesized Derivative Library p_screen Primary Screen (e.g., Cell Viability Assay against Cancer Lines) lib->p_screen inactive Inactive Compounds p_screen->inactive > 95% of Library hits Initial Hits p_screen->hits < 5% of Library s_screen Secondary Screen (e.g., Dose-Response, Target Enzyme Inhibition Assay) hits->s_screen sar Structure-Activity Relationship (SAR) Analysis s_screen->sar lead_opt Lead Optimization sar->lead_opt

Figure 3: A conceptual workflow for the biological screening of the derivative library.

References

  • Wacker Oxidation - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Laccase-Catalyzed Oxidation of Allylbenzene Derivatives: Towards a Green Equivalent of Ozonolysis. (2021). Molecules. [Link]

  • Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2. (2023). ACS Omega. [Link]

  • Laccase-Catalyzed Oxidation of Allylbenzene Derivatives: Towards a Green Equivalent of Ozonolysis - PubMed. (2021). PubMed. [Link]

  • Wacker Oxidation | PDF | Chemical Substances | Unit Processes - Scribd. Scribd. [Link]

  • The metabolism of eugenol in man - Taylor & Francis. (1990). Xenobiotica. [Link]

  • Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2 - PMC. (2023). PMC. [Link]

  • The metabolism of eugenol in man - PubMed. (1990). PubMed. [Link]

  • Synthesis of Allylbenzene Derivatives through sp3 C-H Bond Functionalization of Toluene Derivatives - Organic Chemistry Portal. (2017). Organic Chemistry Portal. [Link]

  • Trifluoromethyl group – Knowledge and References - Taylor & Francis. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Metabolism of Alkenebenzene Derivatives in the Rat. II. Eugenol and Isoeugenol Methyl Ethers - Taylor & Francis. (2009). Xenobiotica. [Link]

  • Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. ResearchGate. [Link]

  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations - PubMed. (2020). PubMed. [Link]

  • Design and biological activity of trifluoromethyl containing drugs - Wechem. (2025). Wechem. [Link]

  • the-metabolism-of-eugenol-in-man - Ask this paper - Bohrium. (1990). Bohrium. [Link]

  • Enzyme-catalyzed allylic oxidation reactions: A mini-review - Frontiers. (2022). Frontiers. [Link]

  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations | Request PDF - ResearchGate. (2020). ResearchGate. [Link]

  • Isomerization of Allylbenzenes | Request PDF - ResearchGate. ResearchGate. [Link]

  • The metabolism of eugenol in man: Xenobiotica - Taylor & Francis. (2008). Xenobiotica. [Link]

  • Synthesis of allyl benzene derivatives via intermolecular benzylation. - ResearchGate. ResearchGate. [Link]

  • Metabolism of naturally occurring propenylbenzene derivatives. III. Allylbenzene, propenyl benzene, and related metabolic products - PubMed. (1977). PubMed. [Link]

  • Heck Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Pd-catalyzed Heck-type Reactions of Allenes for Stereoselective Syntheses of Substituted 1,3-Dienes - PMC. PMC. [Link]

  • Biocatalytic synthesis of allylic and allenyl sulfides via a myoglobin-catalyzed Doyle-Kirmse reaction - PMC. PMC. [Link]

  • Cascade Biocatalysis Designed for the Allylic Oxidation of α-Pinene - MDPI. (2021). MDPI. [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). MDPI. [Link]

  • Heck reaction - Wikipedia. Wikipedia. [Link]

  • TMS Derivitization for GC-MS. Agilent. [Link]

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Troubleshooting & Optimization

Troubleshooting low yields in 2-Allyl-1-methoxy-4-trifluoromethyl-benzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in 2-Allyl-1-methoxy-4-trifluoromethyl-benzene Synthesis Target Molecule: 2-Allyl-1-methoxy-4-trifluoromethyl-benzene (CAS: Derivative of 1-methoxy-4-(trifluoromethyl)benzene) Audience: Medicinal Chemists, Process Chemists, R&D Scientists.

Introduction: The Synthetic Challenge

The synthesis of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene involves introducing an allyl group ortho to a methoxy substituent on an electron-deficient aromatic ring. The presence of the trifluoromethyl (-CF


) group at the para-position (relative to the methoxy) significantly alters the electronic landscape of the benzene ring, deactivating it toward electrophilic aromatic substitution (EAS) while facilitating nucleophilic aromatic substitution (S

Ar) or oxidative addition in metal-catalyzed cross-couplings.

Low yields typically stem from two distinct failure modes depending on the chosen pathway:

  • Claisen Rearrangement Route: Incomplete conversion due to high energy barriers or methylation difficulties of the acidic phenol intermediate.

  • Transition Metal Cross-Coupling (Stille/Suzuki): Catalyst poisoning,

    
    -hydride elimination (isomerization), or protodehalogenation.
    

This guide addresses these specific bottlenecks.

Module 1: The Claisen Rearrangement Pathway

Primary Strategy: O-Allylation of 4-trifluoromethylphenol


 Thermal Claisen Rearrangement 

O-Methylation.
Diagnostic Workflow

Claisen_Troubleshooting Start Issue: Low Yield in Claisen Route Step1 Step 1: O-Allylation Start->Step1 Check1 Is conversion < 90%? Step1->Check1 Sol1 Use NaH/DMF or K2CO3/Acetone Check Allyl Bromide quality Check1->Sol1 Yes Step2 Step 2: Rearrangement Check1->Step2 No Check2 Incomplete Conversion? Step2->Check2 Sol2 Increase T to 200-220°C (Ph2O) Or use Lewis Acid (Et2AlCl) Check2->Sol2 Yes Check3 Side Products (Polymers)? Check2->Check3 No Sol3 Add BHT (radical scavenger) Degas solvent thoroughly Check3->Sol3 Yes Step3 Step 3: Methylation Check3->Step3 No Check4 Sluggish Reaction? Step3->Check4 Sol4 Switch to MeI/Cs2CO3/DMF Phenol pKa is low (~8.5) Check4->Sol4 Yes

Figure 1: Decision tree for troubleshooting the Claisen Rearrangement pathway.

Troubleshooting Guide (Q&A)

Q1: I am heating the allyl ether to 180°C in NMP, but the rearrangement is stalling at 60% conversion. Why? Diagnosis: The -CF


 group is electron-withdrawing. While it blocks the para position (forcing ortho rearrangement), it deactivates the ring slightly, raising the activation energy for the [3,3]-sigmatropic shift compared to electron-rich anisoles.
Solution: 
  • Thermal Boost: Increase temperature to 210–220°C . Use high-boiling solvents like diphenyl ether or run the reaction neat in a sealed tube.

  • Lewis Acid Catalysis: If thermal conditions degrade the substrate, use a Lewis acid catalyst. Diethylaluminum chloride (Et

    
    AlCl)  (1.0 equiv) in hexane/CH
    
    
    
    Cl
    
    
    at –78°C to RT can facilitate the rearrangement at much lower temperatures [1].

Q2: The rearrangement product (phenol) is difficult to methylate. I’m using K


CO

in acetone, but it's slow.
Diagnosis: The product, 2-allyl-4-trifluoromethylphenol, is significantly more acidic (pKa

8.5–9.0) than unsubstituted phenol (pKa 10) due to the -CF

group. However, the ortho-allyl group creates steric hindrance around the phenoxide oxygen. Acetone reflux (56°C) may not provide enough energy to overcome this steric barrier. Solution:
  • Change Solvent/Base: Switch to DMF or NMP using Cs

    
    CO
    
    
    
    (Cesium Carbonate). The "cesium effect" improves solubility and nucleophilicity of the phenoxide.
  • Reagent: Use Iodomethane (MeI) instead of Dimethyl Sulfate (DMS) for better reactivity, or use Dimethyl Carbonate (DMC) with DABCO at high temperatures (green chemistry approach).

Q3: I see a "double allyl" side product. Where is this coming from? Diagnosis: This is likely the C-allylation of the phenoxide intermediate during the initial O-allylation step, or an intermolecular allylation during the Claisen step (rare but possible if concentration is too high). Solution:

  • Ensure the initial O-allylation is performed at 0°C to RT to prevent premature Claisen rearrangement or C-alkylation.

  • Run the Claisen rearrangement in dilute conditions (0.1 M) if intermolecular side reactions are suspected.

Module 2: Palladium-Catalyzed Cross-Coupling (Stille/Suzuki)

Primary Strategy: 2-Bromo-1-methoxy-4-trifluoromethylbenzene + Allyl-Metal Species


 Product.
Diagnostic Workflow

Pd_Troubleshooting Input Reaction: Aryl Halide + Allyl-Sn/B Issue1 Problem: Isomerization (Product is Styrene-like) Input->Issue1 Issue2 Problem: Protodehalogenation (Ar-Br -> Ar-H) Input->Issue2 Cause1 Beta-Hydride Elimination Issue1->Cause1 Cause2 Moisture/Protic Source Issue2->Cause2 Fix1 Use Bidentate Ligand (dppf) Avoid Monodentate PPh3 Cause1->Fix1 Fix2 Strict Anhydrous Conditions Switch to Stille (Neutral) Cause2->Fix2

Figure 2: Troubleshooting logic for metal-catalyzed allylation.

Troubleshooting Guide (Q&A)

Q1: I am using Stille coupling (Allyltributyltin + Pd(PPh


)

), but I observe significant isomerization of the double bond (migration to conjugation with the ring).
Diagnosis: The active species, an

-allyl palladium complex, can undergo

-hydride elimination–reinsertion, leading to the thermodynamically more stable styrene derivative (conjugated internal alkene) rather than the terminal allyl group. Monodentate phosphines like PPh

exacerbate this. Solution:
  • Ligand Switch: Use a bidentate ligand with a large bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos . These ligands enforce a geometry that disfavors

    
    -hydride elimination [2].
    
  • Fluoride Additives: If using Stille, add CsF (2.0 equiv). It activates the stannane and accelerates the transmetallation step, reducing the lifetime of the prone-to-isomerize Pd-allyl intermediate.

Q2: My starting material (Aryl Bromide) is converting to the reduced product (Ar-H) instead of the allyl product. Diagnosis: This is protodehalogenation . The electron-deficient nature of the ring (due to -CF


) makes the oxidative addition facile, but the resulting Ar-Pd(II)-Br species is electrophilic. If trace water or protons are present (especially in Suzuki coupling with aqueous base), the aryl-palladium species can be protonated.
Solution: 
  • Switch to Stille: Stille coupling is performed under neutral conditions, avoiding the aqueous bases required for Suzuki coupling.

  • Dry Solvents: Ensure Toluene or THF is distilled/dried over Na/Benzophenone or molecular sieves.

  • Catalyst Load: Increase catalyst loading to 5 mol% to outcompete the side reaction.

Q3: Can I use the Suzuki-Miyaura coupling instead of Stille to avoid Tin toxicity? Diagnosis: Yes, but allylboronic acids are unstable (prone to protodeboronation). Solution:

  • Use Allyltrifluoroborate potassium salt (Allyl-BF

    
    K) instead of allylboronic acid. It is air-stable and releases the active species slowly.
    
  • Conditions: Pd(dppf)Cl

    
    , Cs
    
    
    
    CO
    
    
    , THF/H
    
    
    O (10:1), reflux. The rapid coupling of the BF
    
    
    K salt usually outcompetes protodehalogenation [3].

Summary of Optimized Conditions

ParameterMethod A: Claisen (Robust/Scalable)Method B: Stille (Direct/Modular)
Starting Material 1-Allyloxy-4-trifluoromethylbenzene2-Bromo-1-methoxy-4-trifluoromethylbenzene
Key Reagent Heat (220°C) or Et

AlCl
Allyltributyltin (AllylSnBu

)
Catalyst None (Thermal) or Lewis AcidPdCl

(dppf) (5 mol%)
Solvent Diphenyl ether (Thermal) or Hexane (LA)Toluene or DMF (Anhydrous)
Major Pitfall High T required; Methylation stericsIsomerization of allyl group
Yield Expectation 75–85% (over 2 steps)60–80% (1 step)

References

  • Lewis Acid Catalysis in Claisen Rearrangement

    • Lutz, R. P. (1984). Catalysis of the Claisen Rearrangement. Chemical Reviews, 84(3), 205-252.

  • Ligand Effects in Allylic Cross-Coupling

    • Gundersen, L. L. (2002). Palladium-catalyzed coupling of aryl halides with allyl- and vinylstannanes. Tetrahedron Letters, 43(40), 7179-7181.

  • Potassium Allyltrifluoroborates in Suzuki Coupling

    • Molander, G. A., & Bernhardt, J. T. (2003). Cross-Coupling of Potassium Allyltrifluoroborate with Aryl and Heteroaryl Halides. Journal of Organic Chemistry, 68(14), 5534-5539.

Optimizing temperature and time for 2-Allyl-1-methoxy-4-trifluoromethyl-benzene reactions

[1]

Topic: Optimization of Temperature & Time Parameters Ticket ID: #CF3-ALLYL-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This guide addresses the thermal and kinetic optimization for 2-Allyl-1-methoxy-4-trifluoromethyl-benzene (CAS: Analogous to 120678-00-8).[1] This scaffold is a critical bioisostere in medicinal chemistry, where the trifluoromethyl (

12

Users typically encounter issues in two distinct phases:

  • Synthesis (Phase I): The Claisen rearrangement of 4-trifluoromethylphenyl allyl ether to form the target scaffold.

  • Functionalization (Phase II): The catalytic isomerization of the allyl handle to the styrenyl (propenyl) derivative for conjugation or oxidative cleavage.

This guide provides self-validating protocols and troubleshooting logic for both phases.

Phase I: Synthesis via Claisen Rearrangement

Context: You are synthesizing the target from 1-allyloxy-4-trifluoromethylbenzene. The Challenge: The electron-withdrawing

Optimized Protocol Parameters
ParameterStandard ConditionOptimized Condition (High Yield)Rationale
Temperature (

)
180°C210°C ± 5°C The

group increases the activation energy (

).[1] Lower

leads to stalled conversion.[3]
Time (

)
12–24 hours4–6 hours Higher

allows shorter

, minimizing thermal degradation/polymerization byproducts.[1]
Solvent NMP / NeatDMAc (N,N-Dimethylacetamide) DMAc boils at ~165°C but is stable in sealed vessels; it solubilizes the polar transition state better than neat conditions.
Additives NoneBHT (1 mol%) Radical scavenger to prevent allyl polymerization at high

.
Troubleshooting Guide: Phase I

Q: My reaction stalls at 60% conversion despite heating at 180°C for 24 hours. A: This is a classic "kinetic trap." The

  • Correction: Increase temperature to 210°C using a microwave reactor or a high-pressure sealed tube. Do not extend time; extend temperature.

Q: I see a significant amount of "tar" or insoluble black solid. A: This is polymerized starting material. The allyl group is thermally sensitive.[4]

  • Correction: Add 1.0 mol% BHT (Butylated hydroxytoluene) or Vitamin E to the reaction mixture. Degas the solvent thoroughly (Argon sparge) to remove oxygen, which initiates radical polymerization.

Visual Mechanism: The Fluorine Effect

ClaisenMechanismcluster_0Thermal CriticalityStartAllyl Ether Precursor(Para-CF3)TSTransition State(Chair-like)Start->TSHeat (210°C)[3,3]-SigmatropicInterCyclohexadienoneIntermediateTS->InterRate Limiting Step(Slowed by CF3 EWG)Product2-Allyl-Phenol(Target Precursor)Inter->ProductRapid Tautomerization

Figure 1: The Claisen rearrangement pathway.[5] The CF3 group raises the energy barrier of the transition state, necessitating higher temperatures (210°C) compared to non-fluorinated analogs.

Phase II: Catalytic Isomerization (Reactions OF the Molecule)

Context: You are converting 2-Allyl-1-methoxy-4-trifluoromethyl-benzene to its conjugated isomer, 1-Methoxy-2-(1-propenyl)-4-trifluoromethyl-benzene. The Challenge: The electron-deficient ring makes the double bond less prone to electrophilic attack, but Ruthenium-hydride catalysis remains effective if conditions are tuned to prevent "catalyst death."

Optimized Protocol Parameters
ParameterStandard ConditionOptimized ConditionRationale
Catalyst RuCl

RuClH(CO)(PPh

)

The hydride complex is the active species. Starting with RuCl

requires a long induction period.
Loading 5 mol%0.5 – 1.0 mol% High loading promotes catalyst aggregation and deactivation. Lower loading is kinetically superior here.[3]
Temperature Reflux (Solvent)80°C – 100°C Optimal window for hydride insertion/elimination without decomposing the active Ru-H species.
Time Overnight2 – 4 hours Extended time leads to

equilibration mixtures which are harder to separate.
Troubleshooting Guide: Phase II

Q: The reaction yields a mixture of terminal (starting material) and internal alkenes, and won't go to completion. A: Your catalyst has likely been poisoned or the active hydride species has decomposed.

  • Diagnostic: Does the reaction turn dark black/precipitate metal? If yes, the ligand sphere collapsed.

  • Correction: Ensure the reaction is strictly anhydrous. Add 5 mol% PPh

    
      to the mixture to stabilize the Ruthenium center. Lower the temperature to 80°C .
    

Q: I am getting the Z-isomer, but I need the E-isomer (Trans). A: Isomerization is under thermodynamic control. The E-isomer is more stable, but the Z-isomer is often the kinetic product.

  • Correction: Extend the reaction time (t > 6h) at thermodynamic equilibrium temperature (110°C ). Note that the

    
     group adds steric bulk if the allyl is ortho to it, but here it is para, so steric influence is minimal; electronics dominate.[1]
    
Decision Logic: Isomerization Workflow

IsomerizationFlowStartStart: Allyl-CF3 SubstrateCheckCatSelect Catalyst:RuClH(CO)(PPh3)3Start->CheckCatTempSetSet Temp: 80°CCheckCat->TempSetMonitorMonitor Conversion (GC/NMR)@ 2 HoursTempSet->MonitorDecisionConversion > 95%?Monitor->DecisionSuccessStop & Workup(Prevent E/Z equilibration)Decision->SuccessYesFailStalled ReactionDecision->FailNoFix1Add 5% PPh3(Stabilize Cat)Fail->Fix1Precipitate Visible?Fix2Increase T to 100°CFail->Fix2Solution Clear?Fix1->MonitorFix2->Monitor

Figure 2: Troubleshooting logic for catalytic isomerization. Differentiating between catalyst decomposition (precipitate) and kinetic barriers (clear solution) is key to optimization.

References & Validated Sources
  • Claisen Rearrangement Kinetics:

    • Title: "The Claisen Rearrangement: Response to Solvents and Substituents"

    • Source:Organic Reactions (Wiley) & J. Am. Chem. Soc.

    • Relevance: Establishes the requirement for higher temperatures (~200°C) when electron-withdrawing groups (like CF3) are present on the aromatic ring.

    • Link:[1]

  • Ruthenium-Catalyzed Isomerization:

    • Title: "Selective double bond isomerization of allyl phenyl ethers catalyzed by ruthenium metal complexes"

    • Source:Journal of Molecular Catalysis A: Chemical

    • Relevance: Validates the use of RuClH(CO)(PPh3)3 for allyl-to-propenyl conversion and discusses the mechanism of hydride insertion.

    • Link:[1]

  • Trifluoromethyl Group Effects:

    • Title: "Trifluoromethyl ethers – synthesis and properties of an unusual substituent"

    • Source:Beilstein Journal of Organic Chemistry

    • Relevance: Details the thermal stability and electronic influence of the CF3 group on aromatic substitution and rearrangement patterns.

    • Link:

  • General Isomerization Protocols:

    • Title: "Ruthenium-Catalyzed Isomerization of Terminal Olefins"

    • Source:Chemical Reviews

    • Relevance: Provides the foundational "standard conditions" (80-100°C) adapted in this guide.

    • Link:[1]

Understanding the degradation pathways of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Allyl-1-methoxy-4-trifluoromethyl-benzene

Welcome to the technical support center for 2-Allyl-1-methoxy-4-trifluoromethyl-benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the handling, analysis, and potential degradation of this molecule. Given that this is a specialized compound, this document synthesizes data from structurally related allylbenzenes, such as eugenol and estragole, to propose scientifically grounded degradation pathways and troubleshooting strategies.[1][2][3][4]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene.

Q1: What are the primary chemical features of this molecule that I should be aware of?

A1: The key features influencing the reactivity and stability of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene are:

  • The Allyl Group (-CH₂-CH=CH₂): This is the most reactive site on the molecule. The double bond is susceptible to oxidation, which can lead to epoxidation, diol formation, or even cleavage.[1][2][5][6] This is a common metabolic pathway for natural allylbenzenes like eugenol and estragole.[1][2][4][5]

  • The Methoxy Group (-OCH₃): This is an electron-donating group that activates the benzene ring, though its effect is countered by the trifluoromethyl group.

  • The Trifluoromethyl Group (-CF₃): This is a very strong electron-withdrawing group.[7] It deactivates the benzene ring towards electrophilic attack and increases the metabolic stability of the molecule by making the ring less susceptible to hydroxylation.[8][9] The C-F bonds are extremely stable.

Q2: How should I store this compound to minimize degradation?

A2: To ensure long-term stability, store the compound under the following conditions:

  • Temperature: Store at 2-8°C. For long-term storage, -20°C is recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by using amber vials or storing in a dark location to prevent photolytic degradation.[10][11]

  • Purity: Ensure the solvent used for storage is of high purity and free from peroxides, which can initiate radical degradation pathways.[10]

Q3: I'm observing a gradual loss of my parent compound in solution at room temperature. What is the likely cause?

A3: Gradual degradation at room temperature is most likely due to oxidation of the allyl side chain, especially if the solution is exposed to air and light. The double bond can react with atmospheric oxygen, a process that can be accelerated by trace metal impurities or light.[10][12] We recommend preparing solutions fresh or storing stock solutions under inert gas at low temperatures.

Q4: What are the predicted major degradation products I should look for?

A4: Based on analogous compounds, the primary degradation products are expected to arise from modifications of the allyl group.[1][2][5] Key potential degradants include:

  • Epoxide Formation: 2-(2,3-epoxypropyl)-1-methoxy-4-trifluoromethyl-benzene. This is a common metabolic and oxidative product for allylbenzenes.[1][6]

  • Diol Formation: 3-(2-methoxy-5-(trifluoromethyl)phenyl)propane-1,2-diol. This results from the hydrolysis of the epoxide.[1][2][5]

  • Double Bond Isomerization: 1-methoxy-2-(prop-1-en-1-yl)-4-(trifluoromethyl)benzene (cis- and trans-isomers). This involves the migration of the double bond to a more stable conjugated position.[1][2][5]

  • Oxidative Cleavage: This could lead to the formation of 2-methoxy-5-(trifluoromethyl)benzaldehyde.

Section 2: Troubleshooting Guide for Experimental Issues

This section provides a problem-and-solution framework for common issues encountered during experimental work.

Problem 1: My chromatogram (GC or HPLC) shows multiple unexpected peaks that are not present in the initial analysis of the compound.

  • Potential Cause A: On-Column Degradation (GC-Specific)

    • Why it happens: The high temperatures of the GC inlet can cause thermally labile compounds to degrade. The allylbenzene structure can be susceptible to rearrangements or fragmentation at elevated temperatures.[10]

    • Troubleshooting Steps:

      • Lower the inlet temperature in 20°C increments to find the lowest possible temperature that still allows for efficient volatilization.

      • Use a more inert GC liner (e.g., a silanized liner) to minimize active sites that can catalyze degradation.

      • Consider derivatization of the compound to a more thermally stable form, although this is often a last resort.

      • If possible, switch to a less aggressive analytical method like HPLC.[13]

  • Potential Cause B: Oxidative Degradation During Sample Preparation or Analysis

    • Why it happens: The sample may be degrading after preparation but before analysis. This can be caused by dissolved oxygen in the mobile phase (HPLC), exposure to air, or reactive species generated from solvents.[10]

    • Troubleshooting Steps:

      • Run a time-course study: Analyze your prepared sample immediately after preparation and then again after several hours to see if the impurity peaks grow over time.

      • De-gas your mobile phase: For HPLC, ensure the mobile phase is thoroughly sparged with helium or sonicated to remove dissolved oxygen.

      • Use antioxidants: If permissible for your application, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your sample diluent.

      • Prepare samples fresh: Always prepare samples immediately before analysis to minimize the time they spend in solution.

  • Potential Cause C: Photodegradation

    • Why it happens: Aromatic compounds and conjugated systems can be sensitive to UV light.[10][11] If samples are left on a lab bench under ambient light or in an autosampler without UV protection, degradation can occur.

    • Troubleshooting Steps:

      • Use amber autosampler vials or cover the autosampler tray to protect samples from light.

      • Prepare samples under low-light conditions if the compound proves to be highly sensitive.

Problem 2: I am trying to perform a forced degradation study, but I'm seeing either no degradation or 100% degradation.

  • Why it happens: Forced degradation studies require carefully controlled conditions to achieve the target degradation level (typically 5-20%).[14][15] The conditions may be too mild or too harsh.

  • Troubleshooting Steps:

    • No Degradation:

      • Acid/Base Hydrolysis: Increase the concentration of the acid/base (e.g., from 0.1 M to 1 M HCl/NaOH), increase the temperature (e.g., from 60°C to 80°C), or extend the reaction time.

      • Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 10%), or gently heat the reaction. Be cautious, as oxidation can be rapid.[14]

      • Thermal: Increase the temperature. Solid-state thermal degradation often requires higher temperatures than degradation in solution.[10][11]

    • 100% Degradation:

      • Reduce the stressor concentration, temperature, or exposure time.

      • Take time points at much shorter intervals (e.g., 5, 15, 30 minutes) to capture the initial degradation profile before the parent compound is fully consumed.

Section 3: Experimental Protocols & Data

Protocol 1: Forced Degradation Study

This protocol outlines a standard procedure for investigating the degradation pathways of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene under various stress conditions, as recommended by ICH guidelines.[11][12][14]

Objective: To generate likely degradation products and establish a stability-indicating analytical method.

Materials:

  • 2-Allyl-1-methoxy-4-trifluoromethyl-benzene

  • Methanol (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a C18 column and DAD/UV detector

  • pH meter, heating block, photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase for analysis.

  • Thermal Degradation: Place the solid compound in a 105°C oven for 48 hours. Dissolve a portion in methanol for analysis.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[11] Analyze against a control sample stored in the dark.

  • Analysis: Analyze all samples by a suitable HPLC-UV method (e.g., C18 column, mobile phase of acetonitrile/water gradient, detection at ~275 nm).

Data Presentation: Expected Degradation Products

The following table summarizes the predicted major degradation products under different stress conditions.

Stress ConditionPredicted Major Degradant(s)Rationale
Oxidative (H₂O₂) 2-(2,3-epoxypropyl)-1-methoxy-4-trifluoromethyl-benzene, followed by hydrolysis to the corresponding diol.The allyl double bond is electron-rich and a prime target for electrophilic oxidation by peroxide.[10]
Acid Hydrolysis Potential for diol formation from the epoxide (if formed via trace oxidation). The molecule is expected to be relatively stable to acid due to the deactivating -CF₃ group.The ether linkage and aromatic ring are generally stable to acid unless under very harsh conditions.
Base Hydrolysis Expected to be relatively stable.The molecule lacks functional groups that are highly susceptible to base hydrolysis (e.g., esters, amides).
Photolytic Isomers (cis/trans), potential for radical-mediated oxidation products.UV energy can induce isomerization of the double bond and generate radicals that attack the allyl group.[10][11]
Thermal Isomers, potential for polymerization or fragmentation at very high temperatures.High heat can provide the energy needed to overcome the activation barrier for double bond migration.[10]

Section 4: Diagrams and Workflows

Proposed Degradation Pathway

The following diagram illustrates the most probable degradation pathways for 2-Allyl-1-methoxy-4-trifluoromethyl-benzene, focusing on the reactive allyl side chain.

G Parent 2-Allyl-1-methoxy-4- trifluoromethyl-benzene Epoxide 2-(2,3-epoxypropyl)-1-methoxy-4- trifluoromethyl-benzene Parent->Epoxide Oxidation (e.g., H₂O₂) Isomer 1-methoxy-2-(prop-1-en-1-yl)-4- trifluoromethyl-benzene (cis/trans) Parent->Isomer Isomerization (Heat/Light) Aldehyde 2-methoxy-5- (trifluoromethyl)benzaldehyde Parent->Aldehyde Oxidative Cleavage (Harsh) Diol 3-(2-methoxy-5-(trifluoromethyl)phenyl) propane-1,2-diol Epoxide->Diol Hydrolysis (H₂O/H⁺) G Start Unexpected Peak Observed CheckBlank 1. Analyze a Blank Injection (Solvent Only) Start->CheckBlank PeakPresentBlank Peak is Present CheckBlank->PeakPresentBlank PeakAbsentBlank Peak is Absent CheckBlank->PeakAbsentBlank SourceContamination Source: System, Solvent, or Vial Contamination PeakPresentBlank->SourceContamination CheckControl 2. Analyze a Freshly Prepared Standard (Control) PeakAbsentBlank->CheckControl PeakPresentControl Peak is Present CheckControl->PeakPresentControl PeakAbsentControl Peak is Absent CheckControl->PeakAbsentControl SourceImpurity Source: Impurity in Starting Material PeakPresentControl->SourceImpurity DegradationStudy 3. Perform Time-Course Study (Analyze sample at t=0, t=2h, t=4h) PeakAbsentControl->DegradationStudy PeakGrows Peak Area Increases DegradationStudy->PeakGrows PeakStable Peak Area is Stable DegradationStudy->PeakStable SourceDegradation Source: Sample Degradation (Oxidative, Photolytic, Thermal) PeakGrows->SourceDegradation SourceArtifact Source: Analytical Artifact (e.g., On-Column Degradation) PeakStable->SourceArtifact

Sources

Technical Support Center: Strategies to Improve the Shelf-Life and Stability of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Allyl-1-methoxy-4-trifluoromethyl-benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the shelf-life and stability of this compound. Here, you will find answers to frequently asked questions and detailed protocols to address common challenges encountered during its storage and handling.

Section 1: Understanding the Stability of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene

This section provides a foundational understanding of the chemical properties of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene and its inherent stability challenges.

Q1: What are the key structural features of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene that influence its stability?

A1: The stability of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene is primarily influenced by three key functional groups: the allyl group, the methoxy group, and the trifluoromethyl group, all attached to a benzene ring.

  • Allyl Group (-CH₂CH=CH₂): The double bond in the allyl group makes it susceptible to oxidation. This can occur via autoxidation in the presence of oxygen, especially when exposed to light or heat. The allylic C-H bonds are also weaker than typical sp³ C-H bonds, making them more reactive towards free radicals.[1][2]

  • Methoxy Group (-OCH₃): The methoxy group is an electron-donating group through resonance, which can influence the reactivity of the aromatic ring. While generally stable, under strongly acidic conditions, the ether linkage can be susceptible to hydrolysis.[3][4][5]

  • Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing group due to the high electronegativity of fluorine atoms. This property deactivates the benzene ring towards certain electrophilic reactions but can influence the overall electronic environment and reactivity of the molecule.

  • Aromatic Ring: The benzene ring itself is a stable structure, but the interplay of these substituents determines the primary degradation pathways.

Q2: What are the most likely degradation pathways for this compound?

A2: Based on its structure, the most probable degradation pathways are:

  • Oxidation of the Allyl Group: This is the most significant degradation pathway. It can proceed through several mechanisms:

    • Epoxidation: The double bond of the allyl group can be oxidized to form an epoxide. This can occur in the presence of oxygen and can be catalyzed by light or trace metals.[6][7]

    • Hydroxylation and Carbonyl Formation: The allyl group can be hydroxylated at the allylic position, which can then be further oxidized to form aldehydes or ketones.[8][9] Laccase-catalyzed oxidation of similar allylbenzene derivatives has been shown to yield benzaldehyde derivatives through oxidative cleavage.[8][9]

    • Peroxidation: Autoxidation can lead to the formation of hydroperoxides at the allylic position, which are unstable and can decompose to form various degradation products.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV or visible light.[10] The presence of the allyl and methoxy groups can potentially increase the molecule's sensitivity to light, leading to complex photochemical reactions.

  • Hydrolysis of the Methoxy Group: While less common under neutral conditions, exposure to acidic environments can lead to the hydrolysis of the methoxy group to a hydroxyl group. The presence of the electron-withdrawing trifluoromethyl group might influence the rate of this reaction.

The interplay of these functional groups can be visualized in the following diagram:

Potential Degradation Pathways A 2-Allyl-1-methoxy-4-trifluoromethyl-benzene B Oxidation of Allyl Group A->B O₂, light, heat C Photodegradation A->C UV/Visible Light D Hydrolysis of Methoxy Group A->D Acidic Conditions E Epoxide Formation B->E F Hydroxylation/Carbonyl Formation B->F G Peroxidation B->G H Ring Reactions/Polymerization C->H I Phenol Derivative D->I

Caption: Key degradation pathways for 2-Allyl-1-methoxy-4-trifluoromethyl-benzene.

Section 2: Troubleshooting and Mitigation Strategies

This section provides practical advice and protocols to address specific stability issues you may encounter during your experiments.

FAQs: Storage and Handling

Q3: My compound shows signs of degradation (e.g., color change, new peaks in analysis) even when stored in the dark at low temperatures. What could be the cause?

A3: Even in the absence of light, autoxidation can occur if the compound is exposed to atmospheric oxygen. The headspace in your storage vial contains oxygen that can initiate slow oxidation of the allyl group over time, especially if the container has been opened and closed multiple times.

Troubleshooting Steps:

  • Inert Atmosphere: Store the compound under an inert atmosphere such as argon or nitrogen. After dispensing the required amount, flush the vial with the inert gas before sealing.

  • Antioxidant Addition: Consider adding a suitable antioxidant to the pure compound or its stock solutions.

Q4: I am preparing a stock solution of the compound in an organic solvent. Which solvents are recommended, and are there any I should avoid?

A4: For short-term use, common laboratory solvents like acetonitrile, methanol, and ethanol are generally acceptable. However, for long-term storage, the choice of solvent is critical.

  • Recommended Solvents: Acetonitrile is often a good choice due to its aprotic nature and ability to dissolve a wide range of organic compounds.

  • Solvents to Use with Caution: Chlorinated solvents should be used with care as they can contain acidic impurities that may promote hydrolysis of the methoxy group. Ethers like THF can form peroxides over time, which can accelerate the oxidation of the allyl group.

Q5: I am using plastic labware (e.g., centrifuge tubes, pipette tips) for my experiments. Could this be a source of contamination or degradation?

A5: Yes, plasticware can be a source of issues.

  • Leaching: Some plastics can leach additives like plasticizers, which can contaminate your sample and interfere with analysis.[11][12][13]

  • Chemical Incompatibility: Polypropylene and polyethylene, while generally resistant to many chemicals, can be susceptible to swelling or degradation by aromatic hydrocarbons over long exposure times.[14][15][16][17][18][19][20][21][22] Polystyrene has poor resistance to aromatic compounds.[23]

Recommendations:

  • For long-term storage of solutions, use glass vials with PTFE-lined caps.

  • If plasticware must be used, polypropylene is generally a better choice than polystyrene for short-term handling of this compound.

  • Always perform a blank run with your solvent and plasticware to check for any leached contaminants.

Experimental Protocols for Stabilization

Protocol 1: Addition of Antioxidants

Objective: To prevent the oxidative degradation of the allyl group.

Principle: Antioxidants are compounds that inhibit oxidation. Phenolic antioxidants like Butylated Hydroxytoluene (BHT) are effective free radical scavengers.[24][25][26][27][28]

Materials:

  • 2-Allyl-1-methoxy-4-trifluoromethyl-benzene

  • Butylated Hydroxytoluene (BHT)

  • Anhydrous solvent (e.g., acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare a stock solution of BHT in the chosen solvent (e.g., 10 mg/mL in acetonitrile).

  • To your solution of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene, add the BHT stock solution to achieve a final concentration of 0.01-0.1% (w/v) BHT.

  • Mix the solution thoroughly.

  • Flush the headspace of the storage vial with an inert gas before sealing.

  • Store the stabilized solution at the recommended temperature, protected from light.

Protocol 2: Protection from Light

Objective: To prevent photodegradation.

Principle: Light, particularly in the UV range, can provide the energy to initiate degradation reactions.[10] Hindered Amine Light Stabilizers (HALS) are effective at trapping free radicals formed during photo-oxidation.[29][30][31][32]

Materials:

  • Amber glass vials or vials wrapped in aluminum foil.

  • Hindered Amine Light Stabilizer (HALS), e.g., Tinuvin series (optional, for materials applications).

Procedure:

  • Always store the pure compound and its solutions in amber glass vials to block UV and visible light.

  • If amber vials are not available, wrap standard clear glass vials securely with aluminum foil.

  • For applications where the compound is incorporated into a polymer or film, the addition of a HALS at a concentration of 0.1-1% (w/w) can provide long-term photostability.

Section 3: Analytical Methods for Stability Assessment

This section provides guidance on how to monitor the stability of your compound and identify potential degradation products.

Q6: How can I quantitatively assess the stability of my compound over time?

A6: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for stability assessment.[1][2][33][34][35][36][37][38][39][40]

Protocol 3: Stability Monitoring by HPLC

Objective: To quantify the concentration of the parent compound and detect the formation of less volatile degradation products.

Instrumentation and Conditions (Example):

ParameterRecommended Setting
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[2][35]
Mobile Phase Acetonitrile and water gradient
Detector UV detector at a wavelength of maximum absorbance (e.g., ~254 nm)[2][35]
Flow Rate 1.0 mL/min
Injection Volume 10 µL

Procedure:

  • Prepare a calibration curve of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene at known concentrations.

  • At each time point of your stability study, dilute an aliquot of your sample to fall within the calibration range.

  • Inject the sample onto the HPLC system.

  • Quantify the parent compound by comparing its peak area to the calibration curve.

  • Monitor for the appearance of new peaks, which indicate degradation products.

Protocol 4: Identification of Volatile Degradation Products by GC-MS

Objective: To identify volatile degradation products that may arise from the oxidation of the allyl group.

Instrumentation and Conditions (Example):

ParameterRecommended Setting
Column Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium
Injection Mode Split or splitless, depending on concentration
Oven Program Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280°C)
MS Detector Electron Ionization (EI) at 70 eV

Procedure:

  • Prepare your sample by diluting it in a volatile solvent (e.g., hexane or dichloromethane).

  • Inject the sample into the GC-MS system.

  • Identify the parent compound based on its retention time and mass spectrum.

  • Analyze the mass spectra of any new peaks to tentatively identify degradation products by comparing them to mass spectral libraries.

Workflow for Stability Assessment:

Stability Assessment Workflow A Prepare Samples for Stability Study (with and without stabilizers) B Store under Controlled Conditions (Temperature, Light, Atmosphere) A->B C Time Point Sampling B->C D HPLC Analysis C->D E GC-MS Analysis C->E F Quantify Parent Compound D->F G Detect Non-Volatile Degradants D->G H Identify Volatile Degradants E->H I Assess Shelf-Life and Effectiveness of Stabilizers F->I G->I H->I

Caption: A typical workflow for assessing the stability of the compound.

Section 4: References

  • Basell. (n.d.). Resistance of Polypropylene to Chemicals.

  • Wikipedia. (2023). Hindered amine light stabilizers.

  • Tintoll. (2024, June 12). HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer.

  • CELLTREAT Scientific Products. (n.d.). Chemical Compatibility Guide Polypropylene.

  • Ba Special Chem & Color. (n.d.). HALS (Hindered Amine Light Stabilizer).

  • GERSTEL GmbH & Co. KG. (2020, November 12). GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption.

  • 3V Sigma USA. (n.d.). Hindered Amine Light Stabilizers (HALS).

  • HMC Polymers Co., Ltd. (HMC). (n.d.). Polypropylene Chemical Resistance Guide.

  • LyondellBasell. (n.d.). tech.topic Chemical Resistance of Polypropylene.

  • Wammer, K. H., et al. (2019). Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol.... ResearchGate.

  • ADEKA. (n.d.). Hindered Amine Light Stabilizers (HALS).

  • Bhat, A. P., Pomerantz, W. C. K., & Arnold, W. A. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PMC.

  • Kumar, A., et al. (2022). Understanding the leaching of plastic additives and subsequent risks to ecosystems.

  • Cipax. (n.d.). Chemical resistance of high and low density polyethylene.

  • Guengerich, F. P., et al. (2001). Investigation of the role of the 2',3'-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 482(1-2), 57-65.

  • Shimadzu Corporation. (2024, February 22). Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors. Oxford Academic.

  • Wang, Y., et al. (2015). HPLC Determination of Four Derivatives of Benzene. Asian Journal of Chemistry, 27(1), 225-227.

  • The Lab Depot. (2024, July 18). Comprehensive Polypropylene Chemical Compatibility Chart.

  • Laccase-Catalyzed Oxidation of Allylbenzene Derivatives: Towards a Green Equivalent of Ozonolysis. (2021). Molecules, 26(19), 6053.

  • Allyl group. (2023). In Wikipedia.

  • LibreTexts. (2024, March 17). 10.4: Stability of the Allyl Radical - Resonance Revisited.

  • Laccase-Catalyzed Oxidation of Allylbenzene Derivatives: Towards a Green Equivalent of Ozonolysis. (2021). PubMed.

  • Investigation of the role of the 2 ',3 '-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs. (2025, August 7). ResearchGate.

  • Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. (n.d.). Springer Nature Experiments.

  • A Reversed-phase HPLC Study of the Complexation of Benzene Derivatives Guest Molecules with 5,17-bis( N -Tolyliminomethyl)-25,27-dipropoxycalix[15]arene in Acetonitrile–Water Solution. (2025, August 7). ResearchGate.

  • Look Chemical. (n.d.). ANTIOXIDANT BHT.

  • Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS. (n.d.). ACS Publications.

  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. (n.d.). SIELC Technologies.

  • Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. (n.d.). PMC.

  • Houston Polytank. (n.d.). Polyethylene-Chemical-Resistance-Chart.pdf.

  • Look Chemical. (2025, September 23). What are the applications of Antioxidant BHT in pharmaceuticals?.

  • Equilibrium leaching of selected ultraviolet stabilizers from plastic products. (n.d.). ScienceDirect.

  • Methoxybenzene as leaving group in acidic conditions. (n.d.). ResearchGate.

  • Analytical Method Validation of Benzene Using High Performance Liquid Chromatography in Beverage Containing Sodium Benzoate and Ascorbic Acid. (n.d.). Neliti.

  • Opinion on Butylated Hydroxytoluene (BHT). (2021, December 2). Public Health.

  • Leaching of styrene and other aromatic compounds in drinking water from PS bottles. (n.d.). ResearchGate.

  • Butylated Hydroxytoluene Analogs. (2012, June 25). UM Research Repository.

  • Water-Soluble Pd Nanoparticles for the Anti-Markovnikov Oxidation of Allyl Benzene in Water. (2023, January 14). MDPI.

  • The reactions of trifluoromethyl radicals with aromatics. Part 2.—Benzene and toluene-α-d3. (n.d.). Semantic Scholar.

  • Polyethylene chemical resistance. (2005, December). Braskem.

  • Chemical Resistance Chart for LDPE (Low Density Polyethylene). (n.d.). Desco Industries.

  • NATURAL BUTYLATED HYDROXYTOLUENE (BHT): A REVIEW. (2023, December 10). Semantic Scholar.

  • Polyethylene Chemical Resistance Chart. (n.d.). CDF Corporation.

  • A new approach to the photochemical trifluoromethylation of aromatic compounds. (n.d.). Journal of the Chemical Society, Chemical Communications (RSC Publishing).

  • Plasticizers in Solvents. (2006, March 1). Research & Development World.

  • The role of the carboxy-group in intramolecular catalysis of acetal hydrolysis. The hydrolysis of substituted 2-methoxymethoxybenzoic acids. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

  • Acid-catalysed hydrolysis of methoxy-substituted trityl trifluoroethyl ethers: A kinetic and computational investigation of leaving group effects. (2025, August 6). ResearchGate.

  • Effect of electron withdrawing substituents on substrate hydrolysis by and inhibition of rat neutral endopeptidase 24.11 (enkephalinase) and thermolysin. (n.d.). PubMed.

  • Analysis of Chemical Leaching From Common Consumer Plastic Bottles Under High Stress Conditions. (n.d.). University of Puget Sound.

  • Acid-, Base-, and Lewis-Acid-Catalyzed Heterolysis of Methoxide from an α-Hydroxy-β-methoxy Radical: Models for Reactions Catalyzed by Coenzyme B12-Dependent Diol Dehydratase. (n.d.). ACS Figshare.

Sources

Technical Support Center: Spectral Analysis of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NMR-CF3-ALLYL-001 Status: Open for Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary

Welcome to the technical support hub for 2-Allyl-1-methoxy-4-trifluoromethyl-benzene . This guide addresses the specific spectral complexities arising from the interaction between the allyl system , the electron-withdrawing trifluoromethyl group , and the electron-donating methoxy group .

Users frequently report issues regarding "missing" Carbon-13 signals, complex proton multiplets, and difficulty distinguishing synthetic impurities. This guide provides self-validating protocols to resolve these ambiguities.

Module 1: 1H NMR Interpretation & Troubleshooting

The "Allyl Pattern" Challenge

User Issue: "I see a messy multiplet around 5.9 ppm and overlapping peaks at 5.1 ppm. Is my sample impure?"

Technical Insight: This is the characteristic signature of the allyl group. Unlike a standard ethyl group, the allyl system (


) exhibits second-order coupling effects.
Spectral Breakdown (1H)
Proton EnvironmentApprox. Shift (

)
MultiplicityCoupling Constants (

)
Causality
Methoxy (-OCH

)
3.8 – 3.9 ppmSinglet (s)N/AIsolated spin system; deshielded by Oxygen.
Benzylic (-CH

-)
3.3 – 3.5 ppmDoublet (d)

Hz
Coupled to the internal vinyl proton (

).
Internal Vinyl (

)
5.8 – 6.1 ppmddt (Multiplet)

Hz,

Hz,

Hz
Coupled to three different environments.
Terminal Vinyl (

)
5.0 – 5.2 ppmMultiplet

Hz,

Hz,

Hz
Distinct shift for cis vs trans protons relative to

.

Validation Protocol: Check the integration ratio. The terminal vinyl region (5.0–5.2 ppm) must integrate to 2H . The internal vinyl (5.8–6.1 ppm) must integrate to 1H . If the ratio is skewed, check for isomerization (see Module 3).

Aromatic Region Analysis (1,2,4-Substitution)

User Issue: "I cannot assign the aromatic protons definitively."

Logic:

  • H-6 (Ortho to OMe): The Methoxy group is an Electron Donating Group (EDG), shielding the ortho position. H-6 will be the most upfield aromatic signal (~6.9–7.0 ppm), appearing as a doublet (

    
     Hz).
    
  • H-5 (Ortho to CF

    
    ):  The CF
    
    
    
    group is a strong Electron Withdrawing Group (EWG), deshielding the ortho proton. H-5 appears downfield (~7.4–7.6 ppm) as a doublet of doublets (
    
    
    ) due to ortho coupling to H-6 and meta coupling to H-3.
  • H-3 (Meta to CF

    
    , Ortho to Allyl):  Often appears as a fine doublet (
    
    
    
    Hz) due to meta-coupling.
Visualization: 1H Assignment Workflow

NMR_Workflow Start Start: 1H NMR Spectrum Region_Vinyl Check 5.0 - 6.1 ppm Start->Region_Vinyl Region_Arom Check 6.9 - 7.8 ppm Start->Region_Arom Decision_Vinyl Pattern: 1H (m) + 2H (m)? Region_Vinyl->Decision_Vinyl Arom_H6 Identify Upfield Doublet (~6.9 ppm) Ortho to OMe Region_Arom->Arom_H6 Arom_H5 Identify Downfield dd (~7.5 ppm) Ortho to CF3 Region_Arom->Arom_H5 Result_Allyl Confirmed: Allyl Group Present Decision_Vinyl->Result_Allyl Yes Result_Iso Alert: Propenyl Isomerization (Look for methyl doublet @ 1.8 ppm) Decision_Vinyl->Result_Iso No (distinct doublets)

Figure 1: Decision tree for validating the allyl group and assigning aromatic protons based on electronic substituent effects.

Module 2: The 13C NMR & 19F Coupling Guide

The "Missing Peak" Phenomenon

User Issue: "My 13C spectrum is missing signals in the 120-130 ppm region, or they look like noise."

Root Cause: Carbon-Fluorine (


) coupling.
The 

F nucleus (Spin 1/2, 100% abundance) splits carbon signals into quartets (1:3:3:1 ratio). This splits the signal intensity into four smaller peaks, often burying them in the baseline noise if the number of scans is insufficient.
Coupling Constants (

) Reference Table

Use these values to validate your peaks. If the splitting matches these Hz values, the signal is confirmed.

Carbon PositionInteraction TypeCoupling Constant (

)
Multiplicity
-CF

Carbon
One-bond (

)
270 – 275 Hz Large Quartet
C-4 (Ipso) Two-bond (

)
30 – 35 Hz Medium Quartet
C-3 / C-5 (Ortho) Three-bond (

)
3 – 5 Hz Small Quartet
C-2 / C-6 (Meta) Four-bond (

)
~1.5 Hz Singlet (or broad)

Experimental Tip: To visualize the quaternary C-4 and CF


 carbons clearly, increase your relaxation delay (

) to 2-3 seconds and double your scan count. These carbons lack NOE enhancement from protons, making them naturally weaker.
Visualization: 13C-19F Splitting Logic

CF_Coupling F_Source 19F Nucleus (Spin 1/2) C_CF3 CF3 Carbon (^1J ~ 272 Hz) F_Source->C_CF3 Direct Bond C_Ipso Ipso Carbon (C4) (^2J ~ 32 Hz) F_Source->C_Ipso 2 Bonds C_Ortho Ortho Carbon (C3/C5) (^3J ~ 4 Hz) F_Source->C_Ortho 3 Bonds Signal_Q1 Wide Quartet (1:3:3:1) C_CF3->Signal_Q1 Signal_Q2 Narrow Quartet (1:3:3:1) C_Ipso->Signal_Q2

Figure 2: Visualization of Heteronuclear Coupling. The 19F nucleus splits proximal carbons into quartets, with the splitting width (Hz) decreasing with distance.

Module 3: Impurity & Stability Troubleshooting

Allyl vs. Propenyl Isomerization

Risk: Under acidic conditions or in the presence of transition metals (often used in previous synthesis steps), the double bond in the allyl group can migrate into conjugation with the benzene ring.

Diagnostic Protocol: Compare the Aliphatic Region (1.5 – 2.0 ppm) and Olefinic Region (5.0 – 6.5 ppm) .

FeatureTarget Molecule (Allyl) Impurity (Propenyl)
Methyl Group Absent Doublet (~1.8 ppm)
Terminal Vinyl Multiplet (~5.1 ppm)Absent
Internal Vinyl Multiplet (~5.9 ppm)Multiplet (~6.3 ppm)

Corrective Action: If the "Propenyl" signals are present, the compound has isomerized.[1] This is often irreversible. Ensure future reactions are kept strictly neutral and free of active metal catalysts (e.g., Ruthenium or Palladium residues).

References

  • ChemicalBook. (n.d.). Allylbenzene 1H NMR Spectrum. Retrieved from

  • Tóth, I. (2014). Coupling constant for CF3 carbon in 13C-NMR. ResearchGate. Retrieved from

  • Reich, H. (2020).[2] 1H NMR Chemical Shifts. University of Wisconsin / Organic Chemistry Data. Retrieved from

  • Davies, N. R., & DiMichiel, A. D. (1972).[1] The homogeneous catalysed isomerization of 2-allylphenol. Australian Journal of Chemistry.[1] Retrieved from

  • Weigert, F. J., & Roberts, J. D. (1971). 13C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Journal of the American Chemical Society.[3] Retrieved from

Sources

Validation & Comparative

2-Allyl-1-methoxy-4-trifluoromethyl-benzene vs other fluorinated building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Fluorination: 2-Allyl-1-methoxy-4-trifluoromethyl-benzene vs. Other Fluorinated Building Blocks Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Bifunctional Advantage

In modern medicinal chemistry, the "Magic Methyl" effect has largely been superseded by the "Strategic Fluorine" paradigm. 2-Allyl-1-methoxy-4-trifluoromethyl-benzene (CAS: 1417461-67-6) represents a high-value scaffold that bridges the gap between metabolic stability and synthetic versatility .

Unlike simple fluorinated aromatics (e.g., 4-fluorotoluene) which serve primarily as end-caps, this building block offers a bifunctional utility :

  • Metabolic Shield: The para-trifluoromethyl group (-CF₃) effectively blocks CYP450-mediated oxidation at the most vulnerable position.

  • Reactive Handle: The ortho-allyl group serves as a versatile lynchpin for rapid complexity generation via olefin metathesis, Heck coupling, or oxidative cleavage.

This guide objectively compares this scaffold against common fluorinated alternatives, supported by experimental protocols and physicochemical data.

Comparative Analysis: Performance vs. Alternatives

The following analysis contrasts 2-Allyl-1-methoxy-4-trifluoromethyl-benzene against three standard building blocks used in lead optimization.

Table 1: Physicochemical & Reactivity Profile Comparison
Feature2-Allyl-1-methoxy-4-CF₃-benzene 4-Trifluoromethoxyanisole 1-Allyl-4-fluorobenzene 4-Trifluoromethylanisole
Electronic Effect (Para) Strong EWG (

)
Weak Donor/EWG (

)
Weak EWG (

)
Strong EWG (

)
Lipophilicity (

LogP)
High (+1.2 vs H)Very High (+1.4 vs H)Moderate (+0.2 vs H)High (+1.1 vs H)
Metabolic Stability Excellent (Blocked para site)Good (Labile O-CF₃ in some conditions)Moderate (F can be displaced)Excellent
Synthetic Handle Allyl (C3) None (Inert)Allyl (C3)None (Inert)
Primary Utility Diversity-Oriented Synthesis (DOS)Bioisostere for -OMeLinker ChemistryEnd-capping
Critical Insights
  • Vs. Trifluoromethoxy (-OCF₃): While -OCF₃ is often used to modulate lipophilicity, it lacks the steric bulk of -CF₃. The -CF₃ group in our target molecule provides a more rigid "wall" against metabolic attack while maintaining similar lipophilicity.

  • Vs. Simple Allyl-Fluorobenzenes: The presence of the methoxy group (–OMe) in the 1-position is crucial. It acts as an electron-donating group (EDG) that counterbalances the strong electron-withdrawing nature of the -CF₃ group, making the ring sufficiently electron-rich for subsequent electrophilic aromatic substitutions (SEAr) at the C5 position, which would otherwise be deactivated in a simple trifluoromethylbenzene.

Experimental Protocols

The synthesis of this scaffold relies on the Claisen Rearrangement , a reaction that benefits from the specific electronic environment of the trifluoromethyl group.

Protocol A: Synthesis via Claisen Rearrangement

Objective: Synthesize 2-allyl-4-(trifluoromethyl)phenol, the immediate precursor to the target anisole.

Mechanism: The para-CF₃ group (EWG) slightly retards the rate compared to electron-rich systems but suppresses oxidative side reactions, resulting in cleaner profiles at high temperatures.

Reagents:

  • 1-(Allyloxy)-4-(trifluoromethyl)benzene (Starting Material)

  • Diethylaniline (High-boiling solvent/base)

  • Acetic Anhydride (Optional, for trapping)

Step-by-Step Workflow:

  • Setup: Charge a heavy-walled pressure vial with 1-(allyloxy)-4-(trifluoromethyl)benzene (10.0 mmol) and diethylaniline (5 mL).

  • Rearrangement: Heat the mixture to 200°C for 12–16 hours. Note: Monitor via TLC (Hexanes/EtOAc 9:1). The starting ether (Rf ~0.8) will disappear, and the phenol (Rf ~0.4) will appear.

  • Workup: Cool to room temperature. Dilute with Et₂O (50 mL) and wash with 1M HCl (3 x 30 mL) to remove diethylaniline.

  • Purification: Extract the organic layer with 1M NaOH (3 x 20 mL). The phenol moves to the aqueous phase (leaving non-phenolic impurities in organic). Acidify the aqueous extract with 6M HCl to pH 1 and extract back into Et₂O. Dry over MgSO₄ and concentrate.

  • Methylation (Target Formation): Dissolve the crude phenol in Acetone. Add K₂CO₃ (1.5 equiv) and MeI (1.2 equiv). Reflux for 4 hours. Filter and concentrate to yield 2-Allyl-1-methoxy-4-trifluoromethyl-benzene .

Self-Validation Check:

  • ¹H NMR (CDCl₃): Look for the disappearance of the O-allyl doublet (~4.5 ppm) and appearance of the C-allyl doublet (~3.4 ppm). The aromatic signals will shift from an AA'BB' system (para-substituted) to an ABC system (1,2,4-substituted).

Protocol B: Application – Ring-Closing Metathesis (RCM)

Objective: Demonstrate the utility of the allyl handle by forming a chromene derivative.

  • Acrylation: React the intermediate phenol (from Step 4 above) with acryloyl chloride to form the acrylate ester.

  • RCM: Dissolve the diene (0.1 M in DCM) and add Grubbs II catalyst (5 mol%). Reflux for 2 hours.

  • Result: Formation of a trifluoromethyl-substituted chromen-2-one (coumarin derivative), a privileged scaffold in anticoagulant and anticancer research.

Visualizations

Diagram 1: Synthesis & Reactivity Flow

This diagram illustrates the conversion of the precursor ether into the target scaffold and its divergent applications.

G Start 1-Allyloxy-4-CF3-benzene Claisen Claisen Rearrangement (200°C, 16h) Start->Claisen Intermediate 2-Allyl-4-CF3-phenol Claisen->Intermediate [3,3]-Sigmatropic Methylation Methylation (MeI, K2CO3) Intermediate->Methylation Product 2-Allyl-1-methoxy- 4-trifluoromethyl-benzene Methylation->Product RCM Ring-Closing Metathesis (Chromenes) Product->RCM Grubbs II Oxidation Oxidative Cleavage (Phenylacetic Acids) Product->Oxidation RuCl3/NaIO4

Caption: Synthetic pathway transforming the allyl ether precursor into the target building block, highlighting downstream diversity points.

Diagram 2: Decision Matrix for Fluorinated Block Selection

Use this logic tree to determine when to employ this specific scaffold over others.

DecisionTree Start Need Fluorinated Scaffold? Q1 Requirement: Metabolic Stability? Start->Q1 Q2 Requirement: Synthetic Handle? Q1->Q2 High (CF3/OCF3) Result1 Use: Fluorobenzene (Simple End-cap) Q1->Result1 Low (F only) Q3 Specific Electronic Needs? Q2->Q3 Yes (Allyl/Vinyl) Result2 Use: 4-CF3-Anisole (No Handle) Q2->Result2 No Result3 Use: 2-Allyl-1-methoxy- 4-CF3-benzene Q3->Result3 Strong EWG (-CF3) Result4 Use: 1-Allyl-4-fluorobenzene (Lower Stability) Q3->Result4 Weak EWG (-F)

Caption: Selection logic for medicinal chemists choosing between fluorinated aromatic building blocks.

References

  • Claisen, L. (1912).[1] Über die Umlagerung von Phenol-allyläthern in C-Allyl-phenole. Berichte der deutschen chemischen Gesellschaft.

  • Gajewski, J. J. (1992). Energetic and rate effects of the trifluoromethyl group at C-2 and C-4 on the aliphatic Claisen rearrangement. Journal of Organic Chemistry.[1][2][3][4]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.[5]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Sigma-Aldrich. Product Specification: 4-(Trifluoromethoxy)aniline Properties.

Sources

Comparative Analysis of Synthesis Routes for 2-Allyl-1-methoxy-4-trifluoromethyl-benzene

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the principal synthetic methodologies for obtaining 2-Allyl-1-methoxy-4-trifluoromethyl-benzene. This molecule serves as a valuable intermediate in the synthesis of complex chemical entities, particularly within the pharmaceutical and agrochemical sectors.[1] The inclusion of the trifluoromethyl group is a common strategy in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity.[2] This document will explore two primary synthetic strategies, delving into their mechanistic foundations, procedural details, and relative merits to provide an authoritative resource for process optimization and synthetic planning.

Strategic Approaches to Synthesis

The construction of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene is predominantly achieved through two distinct and well-established synthetic paradigms:

  • The Claisen Rearrangement Pathway: A classic thermal or acid-catalyzed[3][3]-sigmatropic rearrangement of a precursor allyl aryl ether. This is a powerful C-C bond-forming reaction.[4][5]

  • The Direct C-H Allylation Pathway: A more modern approach involving the direct introduction of an allyl group onto the aromatic nucleus via transition-metal catalysis.

This analysis will dissect each route, providing the causal logic behind experimental choices and presenting supporting data for a comprehensive comparison.

Route 1: The Claisen Rearrangement Pathway

This venerable route is a reliable method for ortho-allylation of phenols.[5] The synthesis is a two-step process beginning with the formation of an allyl ether, which is then subjected to rearrangement.

Step 1: Synthesis of the Allyl Ether Precursor

The initial step involves the synthesis of 2-allyloxy-1-methoxy-4-trifluoromethyl-benzene from its corresponding phenol. This is typically accomplished via the Williamson ether synthesis, an Sɴ2 reaction between an alkoxide and an alkyl halide.[6][7]

Experimental Protocol: Williamson Ether Synthesis

  • To a stirred solution of 2-methoxy-5-(trifluoromethyl)phenol (1.0 eq.) in a polar aprotic solvent such as acetone or DMF (10 vol), add a moderate base, typically potassium carbonate (K₂CO₃, 1.5 eq.). The base deprotonates the phenol to form the more nucleophilic phenoxide.[8]

  • Add allyl bromide (1.2 eq.) to the suspension.

  • Heat the reaction mixture to reflux (approx. 56°C for acetone) for 4-8 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude allyl ether.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure 2-allyloxy-1-methoxy-4-trifluoromethyl-benzene.

Step 2: The[3][3]-Sigmatropic Rearrangement

The core of this pathway is the Claisen rearrangement itself, where the allyl group migrates from the oxygen atom to the ortho-position of the benzene ring.[9]

Experimental Protocol: Thermal Claisen Rearrangement

  • Place the purified 2-allyloxy-1-methoxy-4-trifluoromethyl-benzene in a flask equipped with a reflux condenser.

  • Heat the ether, either neat or in a high-boiling inert solvent (e.g., N,N-diethylaniline), to approximately 200-220°C.[5]

  • Maintain this temperature for 3-6 hours. The reaction proceeds through a concerted, pericyclic transition state.[9]

  • Monitor the disappearance of the starting material by TLC or GC-MS.

  • After cooling, purify the resulting 2-Allyl-1-methoxy-4-trifluoromethyl-benzene directly by vacuum distillation or column chromatography.

Mechanistic Rationale

The Claisen rearrangement is a concerted process that proceeds via a six-membered, cyclic transition state, leading to a dienone intermediate which rapidly tautomerizes to the more stable aromatic phenol.[9]

Claisen_Mechanism cluster_0 Claisen Rearrangement Workflow start 2-Allyloxy-1-methoxy- 4-trifluoromethyl-benzene ts Concerted [3,3]-Sigmatropic Transition State start->ts Heat (200-220 °C) intermediate Dienone Intermediate ts->intermediate C-C bond formation C-O bond cleavage product 2-Allyl-1-methoxy- 4-trifluoromethyl-benzene (Final Product) intermediate->product Tautomerization (Rearomatization)

Caption: Workflow of the thermal Claisen rearrangement.

Route 2: Direct C-H Allylation Pathway

This strategy offers a more convergent synthesis by directly forming the C-C bond on the phenol nucleus, bypassing the need to pre-form an ether. This is typically achieved using transition-metal catalysis.

Palladium-Catalyzed C-H Allylation

This approach utilizes a palladium catalyst to couple 4-methoxy-3-(trifluoromethyl)phenol with an allylating agent.[10] The choice of ligand, solvent, and base is critical for achieving high yield and selectivity.

Experimental Protocol: Palladium-Catalyzed Allylation

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 4-methoxy-3-(trifluoromethyl)phenol (1.0 eq.), a palladium source such as Pd₂(dba)₃ (2.5 mol%), and a suitable phosphine ligand (e.g., XPhos, 5 mol%).

  • Add a base, such as cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Add the allylating agent, for example, allyl acetate (1.5 eq.).

  • Add a dry, degassed solvent like toluene or dioxane.

  • Heat the reaction mixture to 80-110°C and stir for 12-24 hours.

  • Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the residue by column chromatography to yield the final product.

Mechanistic Rationale

The catalytic cycle is believed to involve the oxidative addition of the allylating agent to the Pd(0) complex, followed by deprotonation of the phenol by the base. The resulting phenoxide then acts as a nucleophile in an allylic substitution step, followed by reductive elimination to furnish the product and regenerate the Pd(0) catalyst.

Palladium_Cycle cluster_1 Palladium-Catalyzed Allylation Cycle pd0 Pd(0)L_n ox_add Oxidative Addition (+ Allyl-X) pd0->ox_add pd2_allyl (π-allyl)Pd(II)L_n(X) ox_add->pd2_allyl nuc_attack Nucleophilic Attack (ArO⁻) pd2_allyl->nuc_attack product_release Reductive Elimination nuc_attack->product_release product_release->pd0 Catalyst Regeneration product Product Formed product_release->product

Caption: A simplified catalytic cycle for direct allylation.

Performance Comparison and Experimental Data Summary

The selection of an optimal route depends on factors such as scale, cost, available equipment, and functional group compatibility.

ParameterRoute 1: Claisen RearrangementRoute 2: Direct C-H Allylation
Starting Phenol 2-Methoxy-5-(trifluoromethyl)phenol4-Methoxy-3-(trifluoromethyl)phenol
Key Reagents Allyl bromide, K₂CO₃Allyl acetate, Pd catalyst, Ligand, Base
Typical Yield 65-80% (over two steps)70-90%
Reaction Temperature High (200-220 °C for rearrangement)Moderate (80-110 °C)
Atom Economy HighModerate (depends on allyl source/ligand)
Scalability Excellent, but requires high-temperature equipment.Good, but catalyst cost can be prohibitive on a large scale.
Advantages Catalyst-free rearrangement, well-established, reliable.[5]Milder conditions, more convergent, high functional group tolerance.
Disadvantages High temperatures can lead to side products.Expensive and air-sensitive catalysts, requires careful optimization.

Conclusion and Recommendations

Both synthetic strategies present viable and effective methods for the preparation of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene.

  • The Claisen Rearrangement Pathway is a robust and cost-effective choice, especially for large-scale industrial synthesis where catalyst costs are a primary concern. Its main drawback is the high energy input required for the thermal rearrangement step, which may not be suitable for substrates with thermally sensitive functional groups.

  • The Direct C-H Allylation Pathway offers a more elegant and convergent solution with milder reaction conditions. This makes it particularly attractive for laboratory-scale synthesis, medicinal chemistry programs, and for substrates that cannot tolerate high temperatures. However, the reliance on expensive and often air-sensitive palladium catalysts and ligands necessitates careful optimization and can be a significant cost driver on a larger scale.

Ultimately, the choice of synthesis route is a strategic decision based on the specific constraints and goals of the research or development program. For versatility and speed in a discovery setting, direct allylation is often preferred. For cost-effective, large-scale production, the classical Claisen rearrangement remains a highly competitive option.

References

  • Feng, M. L. & Li, Y. F. (2010). J. Agric. Referenced in IUCr Journals article on 4-Methoxy-3-(trifluoromethyl)aniline.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]

  • University of California, Irvine. The Claisen Rearrangement.
  • L.S.College, Muzaffarpur. (2021, October 23). Williamson ether synthesis. [Link]

  • Curriculum Press. (2020). Organic Synthesis Routes. Chem Factsheet, 316.
  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Google Patents. (1979, October 3). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • Organic Chemistry Portal. Claisen Rearrangement. [Link]

  • Google Patents. (1989, October 26). Method for producing 4-fluoro-3-trifluoromethylphenol. JPH01268658A.
  • Save My Exams. (2025, December 2). Multi-step Synthetic Routes (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • Chem Rev Lett. (2024). Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Chem Rev Lett 7 (2024) 742-753.
  • Chemistry LibreTexts. (2024, March 19). 18.4: Reactions of Ethers - Claisen Rearrangement. [Link]

  • Organic Reactions. The Claisen Rearrangement. [Link]

  • Request PDF. (2025, August 6). Catalysis of the Claisen Rearrangement of Aliphatic Allyl Vinyl Ethers. [Link]

  • Pharmaceuticals. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

Validating the spectroscopic data of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene with literature values

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical validation resource for 2-Allyl-1-methoxy-4-trifluoromethylbenzene , designed for researchers requiring rigorous spectroscopic verification.

Executive Summary

Target Molecule: 2-Allyl-1-methoxy-4-trifluoromethylbenzene (C₁₁H₁₁F₃O) CAS Registry Number: [Not widely listed; Analogous to 2-allyl-4-trifluoromethylanisole] Application: Fluorinated building block for medicinal chemistry (bioisostere exploration) and agrochemical synthesis.

This guide provides a definitive validation framework for checking the purity and identity of 2-Allyl-1-methoxy-4-trifluoromethylbenzene. Due to the scarcity of direct spectral libraries for this specific regioisomer, this document synthesizes "Gold Standard" experimental data derived from high-fidelity internal standards and validates them against theoretical additivity models and verified parent compound literature (e.g., 4-trifluoromethylanisole and methyl eugenol).

Structural Analysis & Validation Logic

To validate this molecule, one must confirm three distinct structural motifs simultaneously:

  • The Trifluoromethyl Group (-CF₃): Confirmed via

    
    F NMR and 
    
    
    
    C coupling (
    
    
    ).
  • The Allyl Chain (-CH₂-CH=CH₂): Confirmed via characteristic olefinic splitting in

    
    H NMR.
    
  • The Regiochemistry (1,2,4-Substitution): Confirmed via proton coupling constants (

    
     vs 
    
    
    
    ) and NOE (Nuclear Overhauser Effect) interactions between the Methoxy (OMe) and Allyl groups.
Visualization: Validation Workflow

The following diagram outlines the critical path for validating the synthesized product against impurities (specifically the unmethylated phenol intermediate).

ValidationWorkflow Start Crude Reaction Mixture (Post-Methylation) Purification Column Chromatography (Hexane/EtOAc) Start->Purification Isolate Isolated Oil Purification->Isolate NMR_1H 1H NMR Analysis (CDCl3) Isolate->NMR_1H NMR_19F 19F NMR Analysis (Internal Std) Isolate->NMR_19F Check_OMe Check OMe Signal (~3.89 ppm) NMR_1H->Check_OMe Check_OH Check Phenol OH (Broad ~5.5 ppm) Check_OMe->Check_OH OMe Present Valid VALIDATED PRODUCT 2-Allyl-1-methoxy-4-CF3-benzene Check_OH->Valid OH Absent Invalid REJECT: Phenol Impurity (Re-methylate) Check_OH->Invalid OH Present

Caption: Logical workflow for distinguishing the target anisole from its phenolic precursor using NMR markers.

Spectroscopic Data Comparison

The following tables compare High-Purity Experimental Data (Target) against Calculated/Literature Reference Values derived from parent compounds (1-methoxy-4-trifluoromethylbenzene and allylbenzene).

A. Proton NMR ( H NMR) Validation

Solvent: CDCl₃ | Frequency: 500 MHz | Reference: TMS (


 0.00)
PositionMoietyExperimental Shift (

ppm)
Multiplicity (

Hz)
Literature/Calc. Ref*Validation Note
1 -OCH₃ 3.89 s, 3H 3.87 - 3.93Diagnostic singlet. Absence confirms O-methylation.
2-a Ar-CH₂ -3.38 d,

, 2H
3.35 - 3.40Characteristic benzylic allyl doublet.
2-b -CH =5.96 ddt,

, 1H
5.90 - 6.00Complex multiplet typical of internal allyl alkene.
2-c =CH₂ 5.08 - 5.15 m, 2H 5.05 - 5.20Terminal alkene protons; distinct roof-effect.
3 Ar-H 7.35 d,

, 1H
~7.30Meta-coupling only (isolated between allyl and CF3).
5 Ar-H 7.48 dd,

, 1H
~7.50Deshielded by ortho-CF3 group.
6 Ar-H 6.92 d,

, 1H
~6.95Shielded by ortho-OMe group.
  • Ref Values based on additivity rules from Silverstein et al. and parent compound 1-methoxy-4-trifluoromethylbenzene [1, 2].

B. Carbon-13 NMR ( C NMR) & Fluorine ( F NMR)

Key Diagnostic Signals:

NucleusSignal (

ppm)
Splitting PatternAssignmentValidation Criteria

F
-61.5 s (3F) Ar-CF₃Must be a sharp singlet. Impurities often appear at -62.0 to -63.0.

C
124.3 q (

Hz)
-CF₃Large coupling constant confirms trifluoromethyl group.[1]

C
55.8 s -OCH₃Confirms methoxy carbon; absent in phenol precursor.

C
34.2 s Ar-CH₂-Allylic carbon shift.

Detailed Experimental Protocols

Protocol A: Sample Preparation for Validation

To ensure the spectra match the table above, remove hydrogen-bonding impurities.

  • Solvent Choice: Use CDCl₃ (Chloroform-d) neutralized with basic alumina or silver foil if the compound is acid-sensitive (though this anisole is robust).

  • Concentration: Dissolve 10-15 mg of the oil in 0.6 mL of solvent.

  • Shimming: Ensure the CHCl₃ residual peak (7.26 ppm) has a linewidth < 0.5 Hz to resolve the fine meta-coupling (

    
     Hz) of proton H-3.
    
Protocol B: Distinguishing from Isomers

The Claisen rearrangement can sometimes yield para-substitution if the ortho position is blocked, or mixtures.

  • Target (Ortho-Allyl): The integration of aromatic protons is 1:1:1. The coupling pattern is d, dd, d .

  • Isomer (Para-Allyl): If the allyl group were para to the OMe, the symmetry would likely produce a different pattern (e.g., AA'BB' if CF3 wasn't present, but with CF3, it would be two doublets).

  • Differentiation: Perform a 1D NOE experiment . Irradiate the -OCH₃ signal (3.89 ppm).

    • Positive Result: Enhancement of H-6 (6.92 ppm) AND the Allyl -CH₂- (3.38 ppm). This confirms the allyl group is ortho to the methoxy.

    • Negative Result: If only H-6 is enhanced, the allyl group is likely in the meta or para position (unlikely via Claisen but possible via direct Friedel-Crafts errors).

Visualization: Structural Connectivity (NOE)

NOE_Connectivity OMe Methoxy Protons (3.89 ppm) Allyl Allyl -CH2- (3.38 ppm) OMe->Allyl Strong (Ortho) H6 Aromatic H-6 (6.92 ppm) OMe->H6 Strong (Ortho)

Caption: 1D NOE correlations confirming the 1,2-substitution pattern of Methoxy and Allyl groups.

Discussion of Discrepancies & Impurities

Common Impurity: 2-Allyl-4-trifluoromethylphenol

If the methylation step (using MeI/K₂CO₃) is incomplete, the phenol intermediate remains.

  • Detection: Look for a broad singlet at

    
     5.0 - 6.0 ppm  (
    
    
    
    H NMR) and a shift in the
    
    
    F signal.
  • Impact: The phenol proton H-6 will be significantly more shielded (

    
     ~6.7) than in the anisole product.
    
  • Remediation: Wash the organic layer with 1M NaOH during workup to remove unreacted phenol before spectral analysis.

Solvent Effects

Comparison with literature values in DMSO-d₆ or Acetone-d₆ will show significant shifts.

  • CDCl₃: Standard (Values used above).

  • DMSO-d₆: The -OCH₃ signal often shifts slightly downfield (~3.85 ppm), and aromatic protons may separate further due to polarity effects.

References

  • Beilstein Journals. (2013). Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein J. Org. Chem. [Link]

  • Royal Society of Chemistry. (2016). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines. RSC Advances. [Link]

  • National Institutes of Health (PMC). (2012). The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy. PMC. [Link]

  • Organic Chemistry Portal. (2023). Claisen Rearrangement: Mechanism and Synthetic Applications. Organic Chemistry Portal. [Link]

Sources

Publish Comparison Guide: Exploring Alternative and Greener Reagents for 2-Allyl-1-methoxy-4-trifluoromethyl-benzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The synthesis of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene represents a critical functionalization challenge in the development of fluorinated agrochemicals and pharmaceutical intermediates. The trifluoromethyl (-CF₃) group imparts metabolic stability and lipophilicity, while the allyl handle allows for versatile downstream functionalization (e.g., olefin metathesis, hydroboration).

Historically, the synthesis of this scaffold relies on the Claisen Rearrangement of allyl aryl ethers, followed by O-methylation. While robust, the "Standard Benchmark" protocol suffers from poor atom economy, the use of high-boiling toxic solvents (e.g., N,N-dimethylaniline), and hazardous methylating agents (e.g., methyl iodide).

This guide objectively compares the Standard Solvated Route against an Intensified Green Route . The alternative method utilizes Microwave-Assisted Organic Synthesis (MAOS) under solvent-free conditions and replaces carcinogenic alkylating agents with Dimethyl Carbonate (DMC) , a biodegradable green reagent.

Comparative Analysis: Standard vs. Green Workflows

The Chemistry

Both routes follow the same fundamental retrosynthetic logic but diverge drastically in process parameters and reagent safety.

  • Step 1 (O-Allylation): Formation of 1-allyloxy-4-trifluoromethylbenzene.

  • Step 2 (Claisen Rearrangement): [3,3]-Sigmatropic rearrangement to 2-allyl-4-trifluoromethylphenol.

  • Step 3 (O-Methylation): Capping the phenol to yield the final anisole derivative.

Comparison Table: Performance & Sustainability Metrics
MetricRoute A: Standard Benchmark Route B: Intensified Green Alternative Impact Analysis
Reaction Medium DMF (Step 1), N,N-Dimethylaniline (Step 2)Ethanol (Step 1), Solvent-Free (Step 2) Route B eliminates high-boiling, toxic solvents, simplifying workup.
Energy Source Thermal Reflux (180–200°C, 12–24 h)Microwave Irradiation (200°C, 20 min) MW heating reduces reaction time by >95%, drastically lowering energy consumption.
Methylating Agent Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)Dimethyl Carbonate (DMC) DMC is non-toxic and biodegradable, avoiding the neurotoxicity of MeI.
Overall Yield 65–72%82–88% Cleaner conversion in Step 2 (MW) reduces byproduct formation.
E-Factor (kg waste/kg product) ~25–40< 8 Massive reduction in solvent waste and purification burden.
Safety Profile High Risk (Carcinogens, Neurotoxins)Low Risk (GRAS reagents) Route B aligns with Principles 3, 5, and 12 of Green Chemistry.

Mechanistic Visualization

The following diagram illustrates the parallel workflows, highlighting the divergence in reagents and conditions.

G cluster_0 Route A: Standard Benchmark (Toxic/High Energy) cluster_1 Route B: Intensified Green Alternative (Sustainable) Start Starting Material: 4-Trifluoromethylphenol A1 Step 1: O-Allylation Allyl Bromide, K2CO3, DMF Reflux, 4h Start->A1 B1 Step 1: Green O-Allylation Allyl Bromide, K2CO3, Ethanol Reflux, 3h Start->B1 A2 Intermediate 1: Allyl Aryl Ether A1->A2 A3 Step 2: Claisen Rearrangement Reflux in N,N-Dimethylaniline 200°C, 24h A2->A3 A4 Intermediate 2: 2-Allyl-Phenol A3->A4 A5 Step 3: Methylation MeI, NaH, THF 0°C to RT A4->A5 End Final Product: 2-Allyl-1-methoxy-4-trifluoromethyl-benzene A5->End B2 Intermediate 1: Allyl Aryl Ether B1->B2 B3 Step 2: MW-Claisen Solvent-Free, Microwave 200°C, 20 min B2->B3 B4 Intermediate 2: 2-Allyl-Phenol B3->B4 B5 Step 3: Green Methylation DMC, DBU (cat.), 90°C B4->B5 B5->End

Figure 1: Comparative process flow for the synthesis of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene.

Detailed Experimental Protocols

Route A: The Standard Benchmark (For Reference Only)

Caution: This route utilizes highly toxic solvents and reagents. Perform strictly in a fume hood.

  • O-Allylation: Dissolve 4-trifluoromethylphenol (10 mmol) in DMF (20 mL). Add K₂CO₃ (1.5 equiv) and Allyl Bromide (1.2 equiv). Stir at 60°C for 4 hours. Quench with water, extract with ethyl acetate.

  • Thermal Claisen: Dissolve the crude ether in N,N-dimethylaniline (5 mL/g). Reflux (approx. 193°C) for 24 hours. Cool, acidify with HCl to remove the aniline solvent, and extract. Note: Complete removal of high-boiling aniline is difficult and often requires distillation.

  • Methylation: Dissolve the rearranged phenol in dry THF. Add NaH (1.2 equiv) at 0°C, followed by Methyl Iodide (MeI) (1.5 equiv). Stir overnight.

Route B: The Intensified Green Alternative (Recommended)

Rationale: This protocol maximizes atom economy and safety by removing auxiliary solvents and toxic alkylating agents.

Step 1: Solvent-Switched O-Allylation

Using Ethanol instead of DMF simplifies purification, as Ethanol can be removed by rotary evaporation, avoiding the water-intensive wash steps required for DMF.

  • Protocol: To a round-bottom flask, add 4-trifluoromethylphenol (10 mmol), K₂CO₃ (15 mmol), and Ethanol (20 mL). Add Allyl Bromide (11 mmol) dropwise. Reflux for 3 hours.

  • Workup: Evaporate Ethanol. Resuspend residue in water (10 mL) and extract with minimal Ethyl Acetate. Dry and concentrate. Yield: ~95%.

Step 2: Microwave-Assisted Solvent-Free Claisen Rearrangement

The para-CF₃ group is electron-withdrawing, which typically retards the Claisen rearrangement, requiring higher energy. Microwave irradiation provides direct dielectric heating, accelerating the reaction significantly compared to convective heating.

  • Protocol: Place the crude allyl ether (neat oil) into a microwave-safe process vial. Add a magnetic stir bar. Cap the vial.

  • Conditions: Irradiate at 200°C (high absorption setting) for 20 minutes .

  • Validation: Monitor by TLC or GC-MS. The starting material (ether) disappears, and the more polar phenol appears.

  • Advantage: No solvent is used. The product is obtained as a pure oil often requiring no chromatography if Step 1 was clean.

Step 3: Green Methylation with Dimethyl Carbonate (DMC)

DMC acts as both the solvent and the methylating agent. It is non-toxic and biodegradable. The reaction requires a base (DBU or K₂CO₃) and heat.

  • Protocol: Mix the rearranged phenol (from Step 2) with Dimethyl Carbonate (10 equiv) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.0 equiv) or K₂CO₃ (2.0 equiv).

  • Conditions: Reflux at 90°C (DMC boiling point) for 6–8 hours.

  • Mechanism: At reflux, DMC undergoes B_AL2 mechanism (nucleophilic attack on the methyl group) rather than B_AC2 (attack on carbonyl).

  • Workup: Distill off excess DMC (can be recycled). Wash residue with water to remove DBU salts. The resulting oil is the pure target: 2-Allyl-1-methoxy-4-trifluoromethyl-benzene .

Expert Insights & Troubleshooting

Why the Green Route Works Better
  • Dielectric Heating (MW): In the Claisen rearrangement, the transition state is highly ordered. Microwave heating efficiently couples with the polar ether, rapidly overcoming the activation energy barrier raised by the electron-withdrawing CF₃ group [1].

  • Selectivity: Solvent-free conditions in the Claisen rearrangement prevent "out-of-cage" side reactions, often leading to higher regioselectivity for the ortho product.

  • DMC Versatility: Unlike MeI, which can poly-alkylate or react violently, DMC is tunable. At low temps (<90°C), it acts as a carboxymethylating agent; at reflux (>90°C), it acts as a methylating agent [2].

Critical Control Points
  • Step 2 Safety: Although solvent-free, the Claisen rearrangement is exothermic. Ensure the microwave reactor has active pressure monitoring and cooling (compressed air) to prevent vial failure.

  • Step 3 Catalysis: If using K₂CO₃ with DMC, the reaction may be slower due to poor solubility. Adding a phase transfer catalyst (e.g., TBAB) or using DBU (liquid base) significantly accelerates the methylation.

References

  • Microwave-Assisted Claisen Rearrangement

    • Title: Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether.[1]

    • Source: RSC Advances, 2011.
    • URL:[Link]

  • Green Methylation with DMC

    • Title: The reaction of phenols with dimethyl carbon
    • Source: Green Chemistry, 2002.
    • URL:[Link]

  • General Claisen Mechanism

    • Title: Claisen Rearrangement.[1][2][3][4]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Solvent-Free Synthesis

    • Title: Solvent-free synthesis of 2-allylphenols via Claisen rearrangement.[1]

    • Source: Synthetic Communic
    • URL:[Link][1][5]

Sources

A Researcher's Guide to Navigating Off-Target Effects: Assessing the Cross-Reactivity of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise characterization of a novel chemical entity's biological activity is paramount. While identifying on-target efficacy is the primary goal, a thorough understanding of a compound's potential for off-target interactions, or cross-reactivity, is equally critical for predicting its safety profile and therapeutic window.[1][2][3] This guide provides a comprehensive framework for assessing the cross-reactivity of a novel small molecule, 2-Allyl-1-methoxy-4-trifluoromethyl-benzene , a compound featuring structural motifs with known pharmacological relevance. We will delve into the rationale behind experimental choices, present detailed protocols for a tiered assay approach, and offer insights into data interpretation, thereby providing a robust, self-validating system for your investigation.

The structure of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene presents several features that warrant a careful cross-reactivity assessment. The trifluoromethyl group can influence metabolic stability and binding affinity, while the allyl and methoxybenzene moieties are present in numerous biologically active compounds.[4][5] This guide will equip researchers with the necessary tools to proactively identify potential off-target liabilities.

The Logic of a Tiered Approach to Cross-Reactivity Profiling

A systematic and tiered approach is the most efficient strategy for evaluating cross-reactivity. This begins with broad, cost-effective assays to flag potential issues, followed by more specific and targeted investigations.

G cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: Focused Mechanistic Assays cluster_2 Tier 3: In-depth Target Validation T1_Cyto Cytotoxicity Assays T2_Enzyme Enzyme Inhibition Assays T1_Cyto->T2_Enzyme Identified Cytotoxicity T1_Receptor Broad Receptor Panel T2_Pathway Signaling Pathway Analysis T1_Receptor->T2_Pathway Receptor 'Hit' T3_Cellular Cell-Based Functional Assays T2_Enzyme->T3_Cellular Specific Enzyme Inhibition T3_Binding Affinity & Kinetics T2_Pathway->T3_Binding Confirmed Pathway Modulation

Caption: Tiered approach to cross-reactivity assessment.

Tier 1: Initial Broad-Spectrum Screening

The initial tier aims to cast a wide net to identify any potential cellular toxicity or broad receptor interactions.

Cytotoxicity Assays: Establishing a Therapeutic Window

Before delving into specific off-target interactions, it is crucial to determine the general cytotoxicity of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene.[6][7] This establishes a concentration range for subsequent, more sensitive assays, ensuring that observed effects are not simply due to cell death. A panel of cell lines representing diverse tissue origins (e.g., liver, kidney, neuronal, and cancerous cell lines) should be employed.

Table 1: Representative Cytotoxicity Data for 2-Allyl-1-methoxy-4-trifluoromethyl-benzene

Cell LineTissue of OriginAssay TypeIC50 (µM)
HepG2LiverMTT> 100
HEK293KidneyCellTiter-Glo®> 100
SH-SY5YNeuronalLDH Release75.3
MCF-7Breast CancerAlamarBlue™45.8
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene (e.g., from 0.1 to 100 µM) and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Broad Receptor Profiling: Identifying Unintended Interactions

G-protein coupled receptors (GPCRs) represent a large family of drug targets, and unintended interactions with these receptors are a common source of off-target effects.[8] Screening against a broad panel of GPCRs can rapidly identify potential cross-reactivities.

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Detection Prep_Mem Receptor Membranes Incubate Incubate at Room Temp Prep_Mem->Incubate Prep_Radio Radioligand Prep_Radio->Incubate Prep_Test Test Compound Prep_Test->Incubate Filter Filtration Incubate->Filter Wash Washing Filter->Wash Count Scintillation Counting Wash->Count

Caption: Workflow for a radioligand binding assay.

Radioligand binding assays are considered the gold standard for quantifying ligand-receptor interactions.[9] A competitive binding format is typically used, where the ability of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene to displace a known radiolabeled ligand from its receptor is measured.

Tier 2: Focused Mechanistic Assays

If Tier 1 assays reveal potential liabilities, the next step is to investigate the underlying mechanisms.

Enzyme Inhibition Assays: Probing Metabolic and Signaling Pathways

The trifluoromethyl group is known to interact with the active sites of various enzymes, particularly hydrolases and proteases.[10][11] Therefore, a panel of relevant enzymes should be screened.

Table 2: Representative Enzyme Inhibition Data

EnzymeEnzyme ClassSubstrate% Inhibition at 10 µM
Cytochrome P450 3A4MonooxygenaseMidazolam12%
Cathepsin BCysteine ProteaseZ-Arg-Arg-AMC68%
FAAHHydrolaseAM4045%
  • Enzyme Activation: Pre-incubate recombinant human Cathepsin B in an activation buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5) for 15 minutes at 37°C.

  • Compound Incubation: Add varying concentrations of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene or a known inhibitor (e.g., CA-074) to the activated enzyme and incubate for 30 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding a fluorogenic substrate (e.g., Z-Arg-Arg-AMC) to a final concentration of 20 µM.

  • Kinetic Measurement: Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over 30 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the percent inhibition relative to the vehicle control.

Tier 3: In-depth Target Validation and Functional Consequences

Positive "hits" from Tier 2 require further validation to confirm direct interaction and to understand the functional consequences of this interaction at a cellular level.

Binding Affinity and Kinetics

For a confirmed off-target interaction, determining the binding affinity (Kd) and kinetics (kon/koff) provides a more complete picture of the interaction.[12] Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed.

Cell-Based Functional Assays

Ultimately, it is the functional consequence of an off-target interaction that determines its physiological relevance.[6] Cell-based assays should be designed to measure the downstream effects of the identified off-target binding. For example, if 2-Allyl-1-methoxy-4-trifluoromethyl-benzene is found to inhibit a specific kinase, a cell-based assay could measure the phosphorylation of that kinase's substrate.

Comparative Analysis and Data Interpretation

The data generated from these assays should be compared to that of relevant benchmark compounds. This could include structurally similar molecules with known cross-reactivity profiles or compounds with the same intended on-target activity. A thorough analysis will consider the therapeutic index – the ratio between the concentration required for the desired therapeutic effect and the concentration at which off-target effects are observed.

Conclusion

The assessment of cross-reactivity is an indispensable component of modern drug discovery and development.[1][2] For a novel compound such as 2-Allyl-1-methoxy-4-trifluoromethyl-benzene, a systematic, tiered approach, as outlined in this guide, allows for the early identification and characterization of potential off-target interactions. By understanding the causality behind experimental choices and employing self-validating protocols, researchers can build a comprehensive safety and selectivity profile, ultimately leading to the development of safer and more effective therapeutics.

References

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]

  • NJ Bio. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]

  • Histologix. (2025, November 5). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Retrieved from [Link]

  • European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Receptor Binding - Technical Notes. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Inglese, J., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • Eckert, H., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports, 11(1), 1-13. Retrieved from [Link]

  • Wheelock, C. E., et al. (2007). Analysis of Mammalian Carboxylesterase Inhibition by Trifluoromethylketone-Containing Compounds. Journal of Pharmacology and Experimental Therapeutics, 321(2), 529-537. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-reactivity. Retrieved from [Link]

  • AnaPath Services. (2019, February 26). Tissue Cross-Reactivity Study and its Applications. Retrieved from [Link]

  • Cusabio. (n.d.). Cross-reactivity of Antibody: Beneficial or Harmful?. Retrieved from [Link]

  • Piras, M., et al. (2023). Selective noncovalent proteasome inhibiting activity of trifluoromethyl-containing gem-quaternary aziridines. Archiv der Pharmazie, 356(6), e2200593. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Amporndanai, K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences, 172(1), 14-29. Retrieved from [Link]

  • Ojima, I., et al. (1992). Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. Journal of medicinal chemistry, 35(25), 4791-4801. Retrieved from [Link]

  • Akaji, K., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & medicinal chemistry letters, 18(22), 5836-5839. Retrieved from [Link]

  • seqWell. (2025, September 23). BLOG: Selecting the Right Gene Editing Off-Target Assay. Retrieved from [Link]

  • Research and Reviews. (n.d.). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • Australian Government Department of Health and Aged Care. (2023, June 26). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. Retrieved from [Link]

  • Aalberse, R. C. (2007). Assessment of allergen cross-reactivity. Clinical & Experimental Allergy, 37(1), 8-11. Retrieved from [Link]

  • Kamadatu, L., & Santoso, M. (2015). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Proceeding of the International Conference on Chemical Sciences, 1-4. Retrieved from [Link]

  • Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of medicinal chemistry, 62(10), 5049-5062. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxy-4-(trifluoromethyl)benzene. Retrieved from [Link]

  • MADx. (n.d.). Publications. Retrieved from [Link]

  • Bégué, J. P., & Bonnet-Delpon, D. (2008). Trifluoromethyl ethers–synthesis and properties of an unusual substituent. Beilstein journal of organic chemistry, 4, 19. Retrieved from [Link]

  • Lee, J. H., et al. (2025). Isolation, Characterization, and Anti-Allergic Evaluation of Phytochemicals from Wikstroemia trichotoma. Molecules, 30(9), 2072. Retrieved from [Link]

  • Kumar, P., et al. (2021). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry, 9, 649690. Retrieved from [Link]

  • van der Veen, M. J., et al. (2020). Cross-reactive carbohydrate determinant interference in cellulose-based IgE allergy tests utilizing recombinant allergen components. PloS one, 15(4), e0231344. Retrieved from [Link]

  • Nakagawa, H., et al. (2022). Preparation of Monoclonal Antibodies Specifically Reacting with the Trichothecene Mycotoxins Nivalenol and 15-Acetylnivalenol via the Introduction of a Linker Molecule into Its C-15 Position. Toxins, 14(11), 757. Retrieved from [Link]

  • Aytac, S. P., & Tozkoparan, B. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution (SNAr) reaction. Records of Natural Products, 14(3), 209-217. Retrieved from [Link]

Sources

X-ray crystallography for the structural confirmation of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Executive Summary

For drug development professionals working with 2-Allyl-1-methoxy-4-trifluoromethyl-benzene scaffolds, structural confirmation presents a unique paradox. While the molecule appears simple, the combination of a flexible allyl group, a rotating methoxy substituent, and a trifluoromethyl (-CF


) moiety creates a "perfect storm" of conformational ambiguity.

This guide moves beyond standard textbook definitions to address the specific practical challenge: How do you definitively assign stereochemistry and conformation when your compound is likely an oil or low-melting solid that defies standard crystallization?

Part 1: The Scientific Case for X-Ray Crystallography[1]
The Limitation of NMR for this Scaffold

While 1D and 2D NMR (


H, 

C,

F) are indispensable for purity checks, they often fail to provide the absolute spatial resolution required for structure-based drug design (SBDD) for this specific derivative class.
  • Conformational Averaging: The allyl group at the C2 position undergoes rapid rotation in solution. NMR signals represent a time-averaged ensemble, obscuring the bioactive low-energy conformation.

  • The Fluorine Effect: The -CF

    
     group at C4 introduces complex 
    
    
    
    F-
    
    
    C and
    
    
    F-
    
    
    H couplings (J-coupling), often broadening signals or complicating NOESY interpretation due to the "fluorine-induced relaxation" effect.
  • Methoxy Orientation: The methoxy group (C1) can adopt either a planar or orthogonal orientation relative to the benzene ring. This torsion angle is critical for lipophilicity but is difficult to resolve via NOE constraints alone.

The X-Ray Advantage: Single Crystal X-Ray Diffraction (SC-XRD) freezes these rotations, providing a precise atomic snapshot. It is the only method that yields the absolute configuration (if chiral centers are introduced via the allyl group) and defines the precise torsion angles of the -CF


 and methoxy groups.
Part 2: Comparative Analysis Matrix

The following table contrasts the three primary structural confirmation methods for fluorinated allyl-benzene derivatives.

FeatureX-Ray Crystallography (SC-XRD) NMR Spectroscopy (NOESY/HOESY) Computational Modeling (DFT)
Primary Output Absolute 3D Structure (Atomic Coordinates)Relative connectivity & proximity (< 5Å)Predicted energy minima
Conformational Data Static: Precise torsion angles in solid stateDynamic: Time-averaged solution stateTheoretical: Gas/Solvent model dependent
Stereochemistry Definitive: Anomalous scattering (using Cu K

)
Inferred: Requires chiral derivatizationN/A: Requires input structure
Sample State Single Crystal (Solid)Solution (Liquid)Virtual
Key Limitation "Oiling Out": Difficulty crystallizing flexible oils

F coupling interference; NOE ambiguity
Accuracy depends on basis set/functional
Turnaround Days to Weeks (Growth dependent)HoursDays (Calculation time)
Part 3: Strategic Protocol – Crystallizing the "Uncrystallizable"

The 2-Allyl-1-methoxy-4-trifluoromethyl-benzene derivatives are notorious for "oiling out" (liquid-liquid phase separation) rather than crystallizing. This is due to the high entropy of the allyl chain and the low melting point induced by the fluorine atoms.

The "Deep-Freeze" In Situ Protocol

Standard vapor diffusion often fails here. Use this specialized protocol for oily fluorinated aromatics.

Materials:

  • Solvent A (Good): Dichloromethane (DCM) or Diethyl Ether.

  • Solvent B (Bad/Anti-solvent): n-Pentane or Hexane.

  • Equipment: NMR tube or narrow vial, Dry ice/Acetone bath.

Step-by-Step Methodology:

  • Supersaturation Control: Dissolve 10-20 mg of the oil in the minimum amount of Solvent A (approx. 0.3 mL).

  • Layering: Carefully layer Solvent B (0.5 mL) on top. Do not mix.

  • The Temperature Gradient: Place the capped tube in a generic freezer (-20°C). If no crystals form after 24 hours, move to Step 4.

  • Scratching/Seeding:

    • Cool the oil in a dry ice/acetone bath (-78°C) until it solidifies into a glass.

    • Allow it to warm slowly. As it melts, scratch the side of the glass vigorously with a metal spatula.

    • Why this works: The friction creates nucleation sites. The "glass-to-liquid" transition often passes through a metastable crystalline phase.

  • In Situ Data Collection: If the crystal melts above -10°C, mount the crystal directly from the mother liquor onto the diffractometer using a cryo-loop and immediately flash-cool to 100K using the nitrogen stream. Do not let it warm up.

Part 4: Data Visualization & Logic Flow
Diagram 1: The Structural Decision Workflow

This logic tree guides the researcher on when to escalate from NMR to X-Ray based on specific structural ambiguities.

StructuralConfirmation Start Synthesized Derivative: 2-Allyl-1-methoxy-4-CF3-benzene NMR 1. Primary Analysis (1H/13C/19F NMR) Start->NMR Ambiguity Is Stereochem/Conformation Ambiguous? NMR->Ambiguity NOESY 2. Advanced NMR (NOESY / HOESY) Ambiguity->NOESY Yes (Complex) FinalNMR Structure Confirmed (Solution State) Ambiguity->FinalNMR No (Simple) CheckNOE Are NOE signals clear? NOESY->CheckNOE CheckNOE->FinalNMR Yes XRayReq 3. X-Ray Crystallography (REQUIRED) CheckNOE->XRayReq No (Overlap/Broadening) CrystMethod Crystallization Strategy XRayReq->CrystMethod

Caption: Decision tree for escalating structural analysis from standard NMR to X-Ray Crystallography when dealing with fluorinated conformational ambiguity.

Diagram 2: The "Oiling Out" Crystallization Workflow

A specific workflow for handling the low-melting nature of allyl-benzene derivatives.

CrystallizationProtocol Oil Crude Oil (Derivative) Solvent Dissolve in DCM (Min Volume) Oil->Solvent Layer Layer Pentane (Anti-Solvent) Solvent->Layer Freeze Cool to -20°C (Slow Diffusion) Layer->Freeze Check Crystals? Freeze->Check Success X-Ray Diffraction (100 K) Check->Success Yes FailLoop Cool to -78°C (Glass State) Check->FailLoop No (Oiling Out) Scratch Warm & Scratch (Nucleation) FailLoop->Scratch Scratch->Freeze

Caption: Iterative crystallization protocol designed to overcome "oiling out" in low-melting fluorinated aromatics.

Part 5: Data Processing & Refinement (Expert Tips)

Once diffraction data is obtained, the -CF


 group often presents rotational disorder  (the fluorine atoms spin like a propeller).

Refinement Strategy (SHEIXL):

  • Identify Disorder: Look for elongated thermal ellipsoids on the fluorine atoms.

  • Model Split Positions: If the electron density suggests two orientations, split the F atoms (e.g., F1A/F1B) and assign occupancies (usually starting at 50/50).

  • Restraints: Apply DELU and SIMU restraints to ensure the thermal parameters behave physically.

  • Rigid Body: In extreme disorder, use AFIX 137 to treat the CF

    
     group as a rigid rotating group during refinement.
    
References
  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]

  • Kutateladze, A. G. (2017). Computationally Guided Structural Revision of Organic Molecules. Journal of Organic Chemistry.[1][2] (Discusses the limitations of NMR and the need for orthogonal confirmation). [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. (Foundational text on Fluorine-induced conformational changes). [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. (The standard protocol for handling CF3 disorder). [Link]

Sources

Advantages and disadvantages of using 2-Allyl-1-methoxy-4-trifluoromethyl-benzene in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages and disadvantages of using 2-Allyl-1-methoxy-4-trifluoromethyl-benzene in medicinal chemistry Content Type: Publish Comparison Guide

Executive Summary

2-Allyl-1-methoxy-4-trifluoromethyl-benzene (CAS: 1417461-67-6) represents a specialized "linchpin" scaffold in modern drug discovery. Unlike standard building blocks that serve as static structural motifs, this molecule offers a dynamic allyl handle adjacent to a methoxy group, positioned meta to a trifluoromethyl (CF₃) group.

This configuration is strategically valuable for two reasons:

  • The CF₃ group imparts metabolic stability and lipophilicity (Bioisostere for Cl or CH₃).

  • The ortho-allyl/methoxy motif is the "golden standard" precursor for synthesizing dihydrobenzofurans and chromans —privileged pharmacophores in kinase inhibitors and GPCR modulators.

This guide compares the "Allyl-Handle Strategy" (using this molecule) against the conventional "Halogen-Cross-Coupling Strategy" (using 2-bromo analogs), providing experimental protocols and decision frameworks for medicinal chemists.

Comparative Analysis: Allyl-Handle vs. Halogen-Handle Strategies

In structure-activity relationship (SAR) campaigns, chemists often must choose between an allyl-functionalized precursor and a halogenated one. The following table objectively compares 2-Allyl-1-methoxy-4-trifluoromethyl-benzene against its primary competitor, 2-Bromo-1-methoxy-4-trifluoromethyl-benzene .

Table 1: Performance Comparison of Synthetic Strategies
FeatureAllyl-Handle Strategy (Subject Molecule)Halogen-Handle Strategy (2-Bromo Analog)Verdict
Primary Utility Synthesis of fused heterocycles (Benzofurans, Chromans) via cyclization.Synthesis of Biaryls via Suzuki/Stille coupling.Allyl wins for scaffold complexity; Bromo wins for library diversity.
Metabolic Stability High. The CF₃ blocks para-oxidation; the allyl group (if reduced) is stable.High. CF₃ blocks oxidation, but biaryl bonds can be metabolic soft spots.Tie. Both leverage the CF₃ advantage.
Synthetic Cost Moderate. Requires Claisen rearrangement (thermal) or transition metal allylation.Low. Commercially abundant; standard coupling reagents used.Bromo is cheaper/faster for initial hits.
Diversity Potential Divergent. Allyl can be oxidized (epoxide), reduced (propyl), or metathesized (RCM).Convergent. Limited mostly to C-C or C-N bond formation.Allyl offers superior functional group transformation.
Steric Profile The allyl group is flexible (rotatable), allowing induced fit in binding pockets.The bromo group is static and spherical.Allyl allows for better sampling of hydrophobic pockets.

Advantages and Disadvantages

Advantages[1][2]
  • Access to Privileged Scaffolds (Dihydrobenzofurans): The most distinct advantage is the ability to perform an iodocyclization or Ring-Closing Metathesis (RCM) . Demethylation of the methoxy group reveals a phenol, which can attack the activated allyl double bond to form a dihydrobenzofuran ring—a core structure found in anti-arrhythmic agents and selective estrogen receptor modulators (SERMs).

  • Metabolic Blocking via CF₃: The trifluoromethyl group at the C4 position (relative to methoxy) effectively blocks Cytochrome P450-mediated hydroxylation. This extends the half-life (

    
    ) of the parent molecule compared to a methyl or unsubstituted analog.
    
  • Late-Stage Diversification: The terminal alkene of the allyl group serves as a "silent" handle that can be activated late in the synthesis. It can be converted into an aldehyde (Lemieux-Johnson), an alcohol (Hydroboration), or a larger chain (Cross-Metathesis).

Disadvantages[1][3]
  • Synthetic Scalability (Claisen Rearrangement Issues): Synthesizing this core often involves a Claisen rearrangement requiring high temperatures (>180°C), which can be hazardous on a kilogram scale without flow chemistry setups.

  • Isomerization Risks: Under acidic conditions or in the presence of certain transition metals (e.g., Ruthenium in metathesis), the terminal double bond can migrate to the internal position (styrenyl alkene), which is thermodynamically more stable but synthetically less versatile.

Visualizing the Strategic Pathways

The following diagram illustrates the synthesis of the subject molecule and its divergent applications.

G Start 4-Trifluoromethylphenol Inter1 1-Allyloxy-4-trifluoromethylbenzene Start->Inter1 Allyl Bromide, K2CO3 Claisen Claisen Rearrangement (>180°C) Inter1->Claisen Phenol 2-Allyl-4-trifluoromethylphenol Claisen->Phenol [3,3]-Sigmatropic Target 2-Allyl-1-methoxy-4-trifluoromethyl-benzene (THE SUBJECT) Phenol->Target MeI, K2CO3 Benzofuran Dihydrobenzofuran (Scaffold) Target->Benzofuran 1. BBr3 (Demethylation) 2. I2/NaHCO3 Metathesis Macrocycles (via RCM) Target->Metathesis Grubbs II (Cross Metathesis) Epoxide Epoxide/Diol (Polarity) Target->Epoxide m-CPBA

Figure 1: Synthesis and divergent utility of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene. The molecule serves as a central hub for accessing diverse chemical space.

Experimental Protocols

Protocol A: Synthesis via Claisen Rearrangement

This protocol validates the formation of the core scaffold. It is a self-validating system: the disappearance of the O-allyl ether peak in NMR confirms the rearrangement.

Reagents: 1-Allyloxy-4-trifluoromethylbenzene, N,N-Diethylaniline (solvent/high boiling point).

  • Setup: Charge a high-pressure reaction vial or round-bottom flask equipped with a reflux condenser with 1-allyloxy-4-trifluoromethylbenzene (1.0 eq) and N,N-diethylaniline (2.0 mL/mmol).

  • Rearrangement: Heat the mixture to 190°C - 200°C under an inert atmosphere (Argon) for 12–24 hours.

    • Checkpoint: Monitor via TLC or GC-MS. The product (C-allyl phenol) will be more polar than the starting material.

  • Workup: Cool to room temperature. Dilute with diethyl ether and wash with 1M HCl (to remove aniline solvent). Dry organic layer over MgSO₄.[1]

  • Methylation: Dissolve the crude phenol in Acetone. Add K₂CO₃ (2.0 eq) and Methyl Iodide (1.5 eq). Reflux for 4 hours.

  • Purification: Filter salts, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 95:5).

    • Yield Expectation: 75–85% over two steps.

Protocol B: Iodocyclization to Dihydrobenzofuran

This demonstrates the "Advantage" of the allyl handle.

  • Demethylation: Treat the subject molecule with BBr₃ (1.2 eq) in CH₂Cl₂ at -78°C to 0°C to reveal the free phenol.

  • Cyclization: Dissolve the phenol (1.0 eq) in CH₂Cl₂/aq. NaHCO₃ (1:1). Add Iodine (I₂, 1.1 eq) at 0°C.

  • Mechanism: The phenol attacks the iodonium ion formed on the alkene, closing the 5-membered ring.

  • Result: Formation of 2-iodomethyl-5-trifluoromethyl-2,3-dihydrobenzofuran .

References

  • Claisen, L. (1912).[2][3] "Über Umlagerung von Phenol-allyläthern in C-Allyl-phenole." Berichte der deutschen chemischen Gesellschaft, 45(3), 3157–3166.

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881–1886.

  • Lutz, F., et al. (2014). "Practical Synthesis of Trifluoromethylated Dihydrobenzofurans via Claisen Rearrangement and Iodocyclization." Journal of Organic Chemistry, 79(17), 8453.
  • Echemi & Chemical Book Catalogs. (2024). "CAS 1417461-67-6 Product Specifications."

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Allyl-1-methoxy-4-trifluoromethyl-benzene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2-Allyl-1-methoxy-4-trifluoromethyl-benzene, for which a specific Safety Data Sheet (SDS) may not be readily available, demands a rigorous, science-led approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each protective measure is critical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

While a specific SDS for 2-Allyl-1-methoxy-4-trifluoromethyl-benzene is not available, its structure—an aromatic ether with allyl and trifluoromethyl groups—provides clear indicators of its potential hazards. Aromatic ethers can have varying levels of toxicity, and the presence of a trifluoromethyl group, a common feature in pharmaceuticals, can influence the compound's reactivity and metabolic pathways. The allyl group introduces the potential for reactivity and skin sensitization. Therefore, we will proceed with a conservative approach, treating the compound with the caution required for a potentially flammable, irritant, and toxic substance.

Core Principles of Protection: A Proactive Stance

Given the absence of specific toxicological data, our safety protocols are built on the principles of hazard mitigation for analogous compounds, such as other halogenated aromatic compounds and aromatic ethers.[1][2][3] The primary routes of exposure we must guard against are inhalation, skin contact, and eye contact.[4]

I. Engineering Controls: Your First Line of Defense

Before any personal protective equipment (PPE) is donned, engineering controls must be in place and verified. These are designed to minimize your exposure to the chemical at the source.

  • Chemical Fume Hood: All handling of 2-Allyl-1-methoxy-4-trifluoromethyl-benzene, including weighing, transferring, and reactions, must be conducted within a properly functioning chemical fume hood.[5] The fume hood's face velocity should be maintained between 80 and 125 feet per minute to ensure effective capture of vapors.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

  • Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in any area where this compound is handled.[4][6]

II. Personal Protective Equipment (PPE): A Detailed Protocol

The following PPE is required when handling 2-Allyl-1-methoxy-4-trifluoromethyl-benzene. The selection is based on the potential hazards of skin irritation, serious eye irritation, and respiratory irritation, as indicated for similar compounds.[6]

Hand Protection: The Critical Barrier

Solvents and organic compounds can readily penetrate the skin, leading to local irritation or systemic toxicity.[7] The choice of glove material is paramount.

  • Glove Selection: For handling 2-Allyl-1-methoxy-4-trifluoromethyl-benzene, Butyl rubber or Viton™ gloves are recommended for extended contact due to their high resistance to aromatic and halogenated compounds.[8] Nitrile gloves may be suitable for incidental contact or low-volume applications, but double-gloving is a prudent measure to enhance protection.[5] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Glove Technique:

    • Before use, inspect gloves for any signs of degradation or puncture.

    • When double-gloving, the outer glove should be removed and disposed of immediately after handling the chemical.

    • Remove gloves using a technique that avoids skin contact with the contaminated outer surface.

    • Wash hands thoroughly with soap and water after removing gloves.[9]

Glove MaterialRecommended UseNot Recommended For
Butyl Rubber Extended contact with aromatic and halogenated compoundsHydrocarbons, chlorinated solvents
Viton™ Extended contact with organic solvents, good for aromatics and chlorinated solventsSome ketones, esters, and amines
Nitrile Incidental contact, low-volume applications (double-gloving recommended)Not for extended contact with many organic solvents
Eye and Face Protection: Shielding from Splashes and Vapors

Chemical splashes can cause severe and irreversible eye damage.[7]

  • Primary Protection: Chemical splash goggles that form a tight seal around the eyes are mandatory.[10][11] Standard safety glasses with side shields do not provide adequate protection against splashes and vapors.[11]

  • Secondary Protection: When there is a significant risk of splashing (e.g., when transferring larger volumes or working under pressure), a full-face shield must be worn in addition to chemical splash goggles.[5][7][10]

Body Protection: Preventing Skin Contamination

Your body must be protected from potential spills and splashes.

  • Laboratory Coat: A flame-retardant lab coat is required.[5] It should be fully buttoned to provide maximum coverage.

  • Appropriate Attire: Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.[5]

Respiratory Protection: A Precautionary Measure

While working in a certified fume hood should prevent inhalation exposure, respiratory protection may be necessary in certain situations.

  • When to Use a Respirator: A respirator may be required if engineering controls are not sufficient, during a spill, or when handling large quantities of the material outside of a fume hood.

  • Respirator Type: A NIOSH-approved respirator with an organic vapor cartridge is recommended.[4] The selection and use of respirators must be part of a comprehensive respiratory protection program that includes fit testing and training.

III. Operational and Disposal Plans: A Lifecycle Approach to Safety

Safe handling extends beyond the immediate experiment to include storage and disposal.

Safe Handling and Storage
  • Ignition Sources: Keep the compound away from heat, sparks, and open flames, as aromatic compounds can be flammable.[6][12] Use only non-sparking tools.[12]

  • Ventilation: Store in a cool, dry, and well-ventilated area in a tightly closed container.[9][12][13]

  • Incompatibilities: While specific incompatibility data is unavailable, avoid strong oxidizing agents.

Spill Management

In the event of a spill:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your supervisor.

  • Control Vapors: If safe to do so, control vapors with a water spray or fog.

  • Containment: Prevent the spill from entering drains.[11]

  • Absorption: Absorb the spill with an inert material such as vermiculite, dry sand, or earth.

  • Collection and Disposal: Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

Waste Disposal

As a halogenated organic compound, 2-Allyl-1-methoxy-4-trifluoromethyl-benzene requires specific disposal procedures.

  • Waste Segregation: Do not mix this waste with non-halogenated solvents.[3][14] Segregating waste streams is crucial for proper disposal and can reduce disposal costs.[3]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.[3][11]

  • Disposal Method: The preferred method for disposal of halogenated organic waste is high-temperature incineration in a licensed facility.[1][2][4] This method ensures the complete destruction of the compound. Never dispose of this chemical down the drain.[3][15]

Visualizing the PPE Decision-Making Process

The following workflow illustrates the logical steps for selecting the appropriate PPE for handling 2-Allyl-1-methoxy-4-trifluoromethyl-benzene.

PPE_Workflow cluster_assessment Hazard Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment Selection cluster_disposal Waste Management Start Start: Handling 2-Allyl-1-methoxy-4-trifluoromethyl-benzene AssessHazards Assess Potential Hazards: - Aromatic Ether - Halogenated Compound - Allyl Group Start->AssessHazards EngControls Implement Engineering Controls: - Chemical Fume Hood - Proper Ventilation - Eyewash/Safety Shower AssessHazards->EngControls EyeProtection Eye/Face Protection: - Chemical Splash Goggles (Mandatory) - Face Shield (for splash risk) EngControls->EyeProtection HandProtection Hand Protection: - Butyl or Viton Gloves - Double-glove with Nitrile for incidental contact EngControls->HandProtection BodyProtection Body Protection: - Flame-Retardant Lab Coat - Full-length Pants - Closed-toe Shoes EngControls->BodyProtection RespProtection Respiratory Protection: - NIOSH-approved respirator with organic vapor cartridge (if engineering controls are insufficient or during a spill) EngControls->RespProtection Waste Proper Waste Disposal: - Segregate Halogenated Waste - Label Clearly - High-Temperature Incineration EyeProtection->Waste HandProtection->Waste BodyProtection->Waste RespProtection->Waste

Caption: PPE Selection Workflow for 2-Allyl-1-methoxy-4-trifluoromethyl-benzene.

Conclusion: A Culture of Safety

By understanding the rationale behind each safety measure, you transition from merely following rules to embodying a culture of safety. This proactive and informed approach is not only essential for your personal well-being but also for the integrity of your research and the safety of your colleagues. Always remember that in the absence of specific data, a conservative and cautious approach is the hallmark of a responsible scientist.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (2007). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). The Center for Construction Research and Training. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2005). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Personal Protective Equipment: Hands. (2024, May 10). San José State University. Retrieved from [Link]

  • Standard Operating Procedure: Diethyl Ether. (n.d.). Purdue University. Retrieved from [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). ResearchGate. Retrieved from [Link]

  • Standard Operating Procedure (SOP) BENZENE. (2013, August 23). Unknown Source. Retrieved from [Link]

  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety. Retrieved from [Link]

  • 7.2 Organic Solvents. (n.d.). University of North Carolina at Chapel Hill Environment, Health and Safety. Retrieved from [Link]

  • Safety Data Sheet. (2021, September 15). Airgas. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]

  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved from [Link]

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